molecular formula C14H11NO B178199 6-Morphanthridinone CAS No. 1211-06-9

6-Morphanthridinone

Katalognummer: B178199
CAS-Nummer: 1211-06-9
Molekulargewicht: 209.24 g/mol
InChI-Schlüssel: NBMZFZYJLLEMDG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

6-Morphanthridinone is a useful research compound. Its molecular formula is C14H11NO and its molecular weight is 209.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 144971. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

5,11-dihydrobenzo[c][1]benzazepin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO/c16-14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)15-14/h1-8H,9H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBMZFZYJLLEMDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C(=O)NC3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50301615
Record name 5,11-dihydro-6H-dibenzo[b,e]azepin-6-one
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Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211-06-9
Record name 6-Morphanthridinone
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6(5H)-Morphanthridinone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=144971
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5,11-dihydro-6H-dibenzo[b,e]azepin-6-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-MORPHANTHRIDINONE
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

6-Morphanthridinone chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 6-Morphanthridinone: A Core Scaffold for Therapeutic Innovation

As a foundational heterocyclic structure, this compound, also known as 5,11-dihydro-6H-dibenzo[b,e]azepin-6-one, represents a molecule of significant interest to the medicinal chemistry community. Its rigid, tricyclic framework is not merely a synthetic curiosity but serves as a privileged scaffold—a core molecular architecture upon which a multitude of potent and selective therapeutic agents have been developed. This guide provides an in-depth examination of its chemical structure, physicochemical properties, synthesis, and, most critically, its role as a key pharmacophore in the design of targeted therapies, particularly Poly(ADP-ribose) polymerase (PARP) inhibitors.

Chemical Identity and Physicochemical Properties

The unique three-dimensional shape and electronic properties of this compound are central to its function in molecular recognition by biological targets.

Chemical Structure and Identifiers

The molecule consists of a central seven-membered azepine ring fused to two benzene rings, with a lactam (a cyclic amide) functional group at position 6. This arrangement results in a defined, non-planar conformation that is crucial for its biological activity.

Diagram: Chemical Structure of this compound

Caption: Chemical structure of this compound (5,11-dihydro-6H-dibenzo[b,e]azepin-6-one).

Table 1: Chemical Identifiers for this compound

IdentifierValueSource
IUPAC Name 5,11-Dihydro-6H-dibenzo[b,e]azepin-6-one[1]
Common Names This compound, 6(5H)-Morphanthridinone[1]
CAS Number 1211-06-9[1]
Molecular Formula C₁₄H₁₁NO[1]
Molecular Weight 209.24 g/mol [1]
InChIKey NBMZFZYJLLEMDG-UHFFFAOYSA-N[1]
Canonical SMILES C1=CC=C2C(=C1)CC3=CC=CC=C3NC2=O[1]
Physicochemical and Spectroscopic Properties

While this compound is available from commercial suppliers as a research chemical, comprehensive, published experimental data on its physicochemical properties are sparse. However, based on its chemical structure—a largely nonpolar, rigid, polycyclic aromatic amide—a skilled chemist can reliably predict its key characteristics.

Table 2: Predicted Physicochemical and Spectroscopic Properties of this compound

PropertyPredicted Value / Characteristic SignalRationale / Explanation
Appearance White to off-white crystalline solidPolycyclic aromatic compounds are typically crystalline solids at room temperature.
Melting Point High (>200 °C)The rigid, planar structure allows for efficient crystal packing, requiring significant energy to overcome lattice forces.
Solubility Insoluble in water; Soluble in DMSO, DMF, CHCl₃The molecule is predominantly hydrophobic. Polar solvents like water cannot effectively solvate it, whereas organic solvents can.
¹H NMR δ ~7.0-8.0 ppm (8H, m, Ar-H), ~4.0 ppm (2H, s, -CH₂-), ~8.5-9.5 ppm (1H, br s, -NH-)Aromatic protons appear in their typical region. The benzylic CH₂ protons are chemically equivalent and appear as a singlet. The amide proton is deshielded and often broad due to quadrupole broadening and exchange.
¹³C NMR δ ~120-145 ppm (Ar-C), ~35-45 ppm (-CH₂-), ~165-175 ppm (C=O)Aromatic carbons resonate in their characteristic range. The key signal is the amide carbonyl carbon, which is significantly downfield due to the electronegativity of the attached oxygen and nitrogen atoms.[2]
IR Spectroscopy ~3200-3300 cm⁻¹ (N-H stretch), ~1650-1680 cm⁻¹ (C=O stretch, Amide I)These are highly characteristic absorption bands. The N-H stretch is typically a sharp to medium peak, while the amide I band is one of the strongest and most reliable absorptions in the spectrum.[3]
Mass Spectrometry [M]⁺ at m/z = 209The molecular ion peak in an electron ionization (EI) mass spectrum would correspond to the integer mass of the molecular formula C₁₄H₁₁NO.

Synthesis and Characterization

The synthesis of this compound is a critical step for its use in research and drug development. While multiple routes can be envisioned, a common and reliable strategy involves an intramolecular cyclization reaction. This approach builds the central seven-membered ring from a suitably functionalized acyclic precursor.

Representative Synthetic Protocol: Intramolecular Amidation

The following protocol describes a plausible and robust method for the synthesis of this compound via the cyclization of 2-(aminomethyl)biphenyl-2'-carboxylic acid. The choice of a high-boiling solvent and dehydrating conditions is causal; it is necessary to drive the equilibrium towards the formation of the thermodynamically stable lactam by removing the water byproduct.

Step-by-Step Methodology:

  • Precursor Synthesis: The starting material, 2-(aminomethyl)biphenyl-2'-carboxylic acid, can be prepared via established multi-step synthetic sequences, often beginning with Suzuki coupling reactions to form the biphenyl backbone.

  • Cyclization Reaction Setup:

    • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 2-(aminomethyl)biphenyl-2'-carboxylic acid (1.0 eq).

    • Add a high-boiling, inert solvent such as toluene or xylene to the flask (approx. 0.1 M concentration).

    • Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH) (0.05 eq). The acid catalyst protonates the carboxylic acid carbonyl, making it more electrophilic and facilitating the nucleophilic attack by the amine.

  • Reaction Execution:

    • Heat the reaction mixture to reflux (approx. 110-140 °C, depending on the solvent).

    • Water produced during the amidation reaction will be azeotropically removed and collected in the Dean-Stark trap, driving the reaction to completion.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Wash the organic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, followed by a brine wash.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford pure this compound.

  • Characterization:

    • Confirm the identity and purity of the final product using the analytical techniques outlined in Table 2 (NMR, IR, MS) and by measuring its melting point.

Diagram: Synthesis and Characterization Workflow

G start 2-(aminomethyl)biphenyl- 2'-carboxylic acid reaction Intramolecular Amidation (Toluene, p-TsOH, Reflux) start->reaction workup Aqueous Workup (NaHCO₃, Brine) reaction->workup purification Purification (Recrystallization or Column Chromatography) workup->purification product Pure this compound purification->product characterization Characterization (NMR, MS, IR, MP) product->characterization

Caption: General workflow for the synthesis and validation of this compound.

The this compound Scaffold in Drug Discovery

The true value of this compound in a research and development context lies in its role as a pharmacophore for PARP inhibitors.

The Pharmacophore Concept

A pharmacophore is an abstract description of the molecular features—such as hydrogen bond donors, acceptors, aromatic rings, and hydrophobic centers—that are essential for a molecule to interact with a specific biological target and elicit a biological response. It is not a real molecule but a conceptual model used to design new drugs.

A Core Pharmacophore for PARP Inhibition

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1, are crucial for repairing single-strand DNA breaks. In cancer therapy, inhibiting PARP can prevent cancer cells from repairing their DNA, leading to cell death. Clinically approved PARP inhibitors are designed to mimic the nicotinamide portion of the natural PARP substrate, NAD⁺, thereby blocking the enzyme's active site.

The this compound scaffold contains the essential pharmacophoric features for potent PARP inhibition:

  • Hydrogen Bond Donor: The amide N-H group.

  • Hydrogen Bond Acceptor: The amide C=O group.

  • Aromatic System: The fused benzene rings provide a flat, hydrophobic surface for π-π stacking interactions within the active site.

These features allow it to bind tightly in the nicotinamide-binding pocket of the PARP enzyme, effectively blocking its catalytic activity.

Diagram: Pharmacophoric Features of the this compound Scaffold

G cluster_mol mol_label This compound Core h_donor Hydrogen Bond Donor (N-H) h_acceptor Hydrogen Bond Acceptor (C=O) aromatic1 Aromatic/Hydrophobic Region aromatic2 Aromatic/Hydrophobic Region G cluster_normal Normal Cell cluster_cancer BRCA-deficient Cancer Cell cluster_treated BRCA-deficient Cancer Cell + PARP Inhibitor n_ssb Single-Strand Break n_parp PARP Repair (Active) n_ssb->n_parp n_survival Cell Survival n_parp->n_survival n_dsb Double-Strand Break n_hr HR Repair (Active) n_dsb->n_hr n_hr->n_survival c_ssb Single-Strand Break c_parp PARP Repair (Active) c_ssb->c_parp c_survival Cell Survival c_parp->c_survival c_dsb Double-Strand Break c_hr HR Repair (Deficient) c_dsb->c_hr t_ssb Single-Strand Break t_parp PARP Repair (Inhibited) t_ssb->t_parp t_dsb Double-Strand Break (Accumulation) t_parp->t_dsb unrepaired t_hr HR Repair (Deficient) t_dsb->t_hr t_death Cell Death (Synthetic Lethality) t_dsb->t_death

Caption: Synthetic lethality in BRCA-deficient cells treated with a PARP inhibitor.

Applications and Future Directions

The this compound scaffold is a launchpad for medicinal chemistry programs. Structure-activity relationship (SAR) studies involve systematically modifying the core structure to enhance potency, selectivity, and pharmacokinetic properties. By adding substituents to the aromatic rings or the methylene bridge, researchers can fine-tune the molecule's interaction with the PARP enzyme and improve its drug-like properties.

The continued exploration of this compound and its derivatives holds promise for the development of next-generation PARP inhibitors with improved efficacy, better safety profiles, and the potential to overcome mechanisms of resistance. Its robust and synthetically accessible nature ensures it will remain a cornerstone of research in targeted cancer therapy for years to come.

References

  • Riad, N. M., Zlotos, D. P., & Holzgrabe, U. (2015). Crystal structure of 5,11-dihydropyrido[2,3-b]benzodiazepin-6-one. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 5), o304–o305. Available at: [Link]

  • Riad, N. M., Zlotos, D. P., & Holzgrabe, U. (2015). Crystal structure of 5,11-di-hydro-pyrido[2,3-b]benzodiazepin-6-one. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 5), o304–o305. Available at: [Link]

  • Yang, Y., et al. (2025). Antitumor activity and structure–activity relationship of poly (ADP-ribose) polymerase (PARP)-based dual inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2598478. Available at: [Link]

  • Moore, J. C., et al. (2024). Enantioselective de novo synthesis of 14-hydroxy-6-oxomorphinans. Chemical Communications, 60(47), 6735–6738. Available at: [Link]

  • Global Substance Registration System (GSRS). (n.d.). This compound. Retrieved January 25, 2026, from [Link]

  • Grauert, M., et al. (1997). Synthesis and structure-activity relationships of 6,7-benzomorphan derivatives as antagonists of the NMDA receptor-channel complex. Journal of Medicinal Chemistry, 40(18), 2922–2930. Available at: [Link]

  • Mori, M., et al. (2023). Stereochemistry of N-Acyl-5H-dibenzo[b,d]azepin-7(6H)-ones. Molecules, 28(12), 4721. Available at: [Link]

  • Acosta Quintero, L. M., et al. (2019). A concise and efficient concurrent synthesis of 6,11-dihydrodibenzo[b,e]azepines and 5,6,11,12-tetrahydrodibenzo[b,f]azocines... Acta Crystallographica Section C, Structural Chemistry, 75(Pt 6), 650–656. Available at: [Link]

  • Clement, J. A., et al. (2017). Total Synthesis and Pharmacological Evaluation of Phochrodines A–C. ACS Chemical Neuroscience, 8(11), 2544–2550. Available at: [Link]

  • Spitz, C., et al. (2025). Three-step process for the synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol derivatives. RSC Advances. Available at: [Link]

  • Palma, A., et al. (2018). Structural Characterization of 11-Ethyl-6,11-Dihydro-5H-Dibenzo[b,e]Azepine. Russian Journal of General Chemistry, 59(5), 1249-1253. Available at: [Link]

  • eCampusOntario. (n.d.). 29.6 Infrared (IR) Spectroscopy. In Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Retrieved January 25, 2026, from [Link]

  • ResearchGate. (n.d.). 1H- and 13C-NMR chemical shifts for compound 6. Retrieved January 25, 2026, from [Link]

  • Chemistry LibreTexts. (2024). 12.2: Interpreting Mass Spectra. Retrieved January 25, 2026, from [Link]

  • Langelier, M. F., et al. (2022). Inhibitors of PARP: Number crunching and structure gazing. Proceedings of the National Academy of Sciences, 119(11), e2120513119. Available at: [Link]

  • Zandarashvili, L., et al. (2020). PARP1: Structural Insights and Pharmacological Targets for Inhibition. Molecules, 25(19), 4386. Available at: [Link]

Sources

An In-Depth Technical Guide to the Synthesis of 6-Morphanthridinone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The 6-morphanthridinone scaffold, a core heterocyclic structure, is of significant interest in medicinal chemistry and drug discovery due to the diverse biological activities exhibited by its derivatives. These compounds have shown promise as anticancer, anti-inflammatory, and neuroprotective agents. This guide provides a comprehensive overview of the primary synthetic pathways to this compound and its analogs, with a focus on the underlying chemical principles, detailed experimental protocols, and a comparative analysis of the methodologies.

Introduction to the this compound Core

This compound, also known as phenanthridin-6(5H)-one, is a tricyclic lactam with a dibenzopyridine framework. Its rigid, planar structure allows for effective interaction with biological targets, making it a privileged scaffold in the design of novel therapeutics. The synthesis of this core and its derivatives has been approached through both classical rearrangement reactions and modern cross-coupling strategies. Understanding the nuances of each synthetic route is crucial for chemists aiming to generate libraries of these compounds for biological screening and lead optimization.

Classical Synthetic Pathways: Rearrangement Reactions

The earliest and most direct methods for the synthesis of the this compound skeleton involve the rearrangement of fluoren-9-one derivatives. These classic reactions, namely the Beckmann and Schmidt rearrangements, offer a straightforward entry into this important class of compounds.

The Beckmann Rearrangement of Fluoren-9-one Oxime

The Beckmann rearrangement is a well-established acid-catalyzed conversion of an oxime to an amide.[1] In the context of this compound synthesis, the readily available fluoren-9-one oxime undergoes ring expansion to yield the desired lactam.[2]

Causality Behind Experimental Choices: The choice of a strong protic acid, such as polyphosphoric acid (PPA), is critical for this transformation. The acid protonates the hydroxyl group of the oxime, converting it into a good leaving group (water). This initiates the rearrangement cascade. The temperature is elevated to provide the necessary activation energy for the concerted migration of one of the fluorenyl aryl groups to the electron-deficient nitrogen atom.

Experimental Protocol: Synthesis of this compound from Fluoren-9-one Oxime [2]

  • Oxime Formation: A mixture of fluoren-9-one (1.8 g, 10 mmol) and hydroxylamine hydrochloride (2.75 g, 39.6 mmol) in ethanol (47 mL) and water (7 mL) is heated at 70°C for 5 hours. After cooling, the reaction mixture is poured into water, and the precipitated fluoren-9-one oxime is collected.

  • Beckmann Rearrangement: A mixture of fluoren-9-one oxime (2.0 g, 10.2 mmol) and polyphosphoric acid (20 g) is heated to 160-170°C for 15 minutes.

  • Workup: The hot reaction mixture is poured onto crushed ice, and the resulting precipitate is collected by filtration.

  • Purification: The crude product is washed with water, dried, and recrystallized from a suitable solvent such as ethanol to afford pure this compound.

Expected Yield: 93%[2]

Mechanism of the Beckmann Rearrangement:

Beckmann_Rearrangement cluster_0 cluster_1 cluster_2 cluster_3 start Fluoren-9-one Oxime protonated Protonated Oxime start->protonated H+ nitrilium Nitrilium Ion Intermediate protonated->nitrilium [1,2]-Aryl Shift, -H2O end This compound nitrilium->end 1. H2O 2. Tautomerization

Caption: Beckmann rearrangement of fluoren-9-one oxime.

The Schmidt Reaction of Fluoren-9-one

The Schmidt reaction provides an alternative and often cleaner route to this compound from fluoren-9-one.[2] This reaction involves the acid-catalyzed addition of hydrazoic acid (HN₃) to a carbonyl group, followed by rearrangement with the expulsion of nitrogen gas.

Causality Behind Experimental Choices: The use of sodium azide in the presence of a strong acid like sulfuric acid generates hydrazoic acid in situ. Hydrazoic acid then acts as the nucleophile, attacking the protonated carbonyl of fluoren-9-one. The subsequent rearrangement is driven by the thermodynamically favorable loss of dinitrogen. This method can sometimes offer advantages over the Beckmann rearrangement by avoiding the pre-formation and isolation of the oxime.

Experimental Protocol: Synthesis of this compound from Fluoren-9-one

  • Reaction Setup: To a solution of fluoren-9-one (1.80 g, 10 mmol) in concentrated sulfuric acid (20 mL) at 0°C, sodium azide (0.78 g, 12 mmol) is added portion-wise over 30 minutes, maintaining the temperature below 5°C.

  • Reaction Progression: The reaction mixture is stirred at room temperature for 2 hours.

  • Workup: The mixture is then carefully poured onto crushed ice. The resulting precipitate is collected by filtration, washed thoroughly with water until neutral, and dried.

  • Purification: The crude product is recrystallized from ethanol to yield pure this compound.

Expected Yield: 55-100%[2]

Mechanism of the Schmidt Reaction:

Schmidt_Reaction cluster_0 cluster_1 cluster_2 cluster_3 start Fluoren-9-one adduct Azidohydrin Intermediate start->adduct HN3, H+ nitrilium Nitrilium Ion Intermediate adduct->nitrilium [1,2]-Aryl Shift, -N2, -H2O end This compound nitrilium->end 1. H2O 2. Tautomerization

Caption: Schmidt reaction of fluoren-9-one.

Modern Synthetic Strategies: Palladium-Catalyzed Cyclizations

Transition metal-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and the construction of the this compound core is no exception. Palladium-catalyzed intramolecular C-H amination or arylation reactions have emerged as powerful tools for this purpose.[3][4][5]

Intramolecular C-H Amination/Arylation

This approach typically involves the cyclization of a pre-functionalized biphenyl precursor, such as a 2-aminobiphenyl-2'-carboxylic acid derivative or a 2-halobenzamide.

Causality Behind Experimental Choices: Palladium catalysts are chosen for their ability to facilitate C-H activation and C-N or C-C bond formation. The choice of ligands, bases, and oxidants is crucial for achieving high yields and selectivity. For instance, in the intramolecular arylation of benzanilides, an oxidant like sodium persulfate is required to regenerate the active Pd(II) catalyst.[3] The addition of trifluoroacetic acid (TFA) can be crucial for the transformation.[3]

Experimental Protocol: Palladium-Catalyzed Intramolecular Arylation of a Benzanilide [3]

  • Reaction Setup: A mixture of the N-substituted 2-bromobenzanilide (1 mmol), palladium(II) acetate (0.05 mmol), a suitable phosphine ligand (e.g., P(o-tolyl)₃, 0.1 mmol), and a base (e.g., K₂CO₃, 2 mmol) in an appropriate solvent (e.g., DMF or toluene) is prepared in a sealed tube under an inert atmosphere.

  • Reaction: The mixture is heated at 100-140°C for 12-24 hours.

  • Workup: After cooling, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate), washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford the desired this compound derivative.

General Scheme for Palladium-Catalyzed Intramolecular Cyclization:

Pd_Catalyzed_Cyclization cluster_0 cluster_1 cluster_2 start 2-Halobenzanilide cycle Oxidative Addition C-H Activation Reductive Elimination start->cycle Pd(0) catalyst, Base cycle->cycle Regeneration of Pd(0) end This compound Derivative cycle->end

Caption: Palladium-catalyzed intramolecular cyclization.

Comparative Analysis of Synthetic Pathways

Synthetic PathwayStarting MaterialsKey ReagentsAdvantagesDisadvantagesTypical Yields
Beckmann Rearrangement Fluoren-9-oneHydroxylamine, Strong Acid (e.g., PPA)High yields, readily available starting materials.Requires high temperatures, harsh acidic conditions, pre-formation of the oxime.90-95%[2]
Schmidt Reaction Fluoren-9-oneSodium Azide, Strong Acid (e.g., H₂SO₄)One-pot procedure from the ketone, often cleaner than Beckmann.Use of highly toxic and explosive hydrazoic acid (generated in situ).55-100%[2]
Palladium-Catalyzed Cyclization 2-Substituted Biphenyls (e.g., 2-halobenzanilides)Palladium Catalyst, Ligands, BaseMilder reaction conditions, broad substrate scope and functional group tolerance.Cost of palladium catalyst, requires multi-step synthesis of precursors.60-95%[3]

Biological Significance of this compound Derivatives

The this compound scaffold is a key component of several biologically active natural products and synthetic compounds.[3] Derivatives have been reported to possess a wide range of pharmacological activities, including:

  • Anticancer Activity: Many phenanthridinone derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[6][7]

  • Enzyme Inhibition: Certain derivatives are effective inhibitors of enzymes such as poly(ADP-ribose) polymerase (PARP), which is a target in cancer therapy.

  • Anti-inflammatory and Analgesic Effects: Some analogs have shown potential as anti-inflammatory and analgesic agents.[8]

The synthetic accessibility of the this compound core, coupled with its diverse biological profile, makes it an attractive target for further exploration in drug discovery programs.

Conclusion

The synthesis of this compound derivatives can be achieved through a variety of methods, each with its own set of advantages and limitations. The classical Beckmann and Schmidt rearrangements offer direct and high-yielding routes from readily available starting materials, while modern palladium-catalyzed cyclizations provide greater flexibility and functional group tolerance for the synthesis of complex analogs. The choice of synthetic strategy will ultimately depend on the specific target molecule, the desired scale of the reaction, and the available resources. The continued development of novel and efficient synthetic methodologies for this important scaffold will undoubtedly facilitate the discovery of new therapeutic agents.

References

  • G. S. V. K. Kumar, K. Sadhu, P. K. G. Kumar, N. Jain, Synthetic Strategies in the Preparation of Phenanthridinones. Molecules26 , 5637 (2021). [Link]

  • Y. Wang, et al., Construction of Phenanthridinone Skeletons through Palladium-Catalyzed Annulation. The Journal of Organic Chemistry88 , 12536-12545 (2023). [Link]

  • Synthesis and Biological Activity Research Progress of Phenanthridinone and Quinolinone Natural Products. ResearchGate (2025). [Link]

  • D. Luethi, et al., Pharmacological Profile of Mephedrone Analogs and Related New Psychoactive Substances. Neuropharmacology134 , 4-12 (2018). [Link]

  • S. Grecian, J. Aubé, Synthesis of an N-Substituted Lactam Using an Intramolecular Schmidt Reaction: Formation of 2,3,11,11a-Tetrahydro-1H-benzo[d]pyrrolo[1,2-a]azepin-5(6H)-one. Organic Syntheses85 , 299-307 (2008). [Link]

  • Synthesis and In Vitro Anticancer Activity of 6-Ferrocenylpyrimidin-4(3H)-one Derivatives. Bentham Science (2020). [Link]

  • Beckmann Rearrangement. Master Organic Chemistry (2023). [Link]

  • R. H. Prager, C. M. Williams, The Application of the Schmidt Reaction and Beckmann Rearrangement to the Synthesis of Bicyclic Lactams: Some Mechanistic Considerations. Australian Journal of Chemistry63 , 1457-1466 (2010). [Link]

  • J. B. Mangold, B. L. Mangold, Metabolic conversion of fluorenone oxime to phenanthridinone by hepatic enzymes. Biochemical Pharmacology32 , 1165-1170 (1983). [Link]

  • L. M. R. Kovacs, et al., Natural phenanthrenes and their biological activity. Phytochemistry69 , 1084-1110 (2008). [Link]

  • Y. Wang, et al., Construction of Phenanthridinone Skeletons through Palladium-Catalyzed Annulation. The Journal of Organic Chemistry88 , 12536-12545 (2023). [Link]

  • V. O. Iaroshenko, et al., Analogs of 6-Bromohypaphorine with Increased Agonist Potency for α7 Nicotinic Receptor as Anti-Inflammatory Analgesic Agents. Molecules26 , 6969 (2021). [Link]

  • (Fluoren-9-ylmethoxy)carbonyl (Fmoc) Amino Acid Azides: Synthesis, Isolation, Characterization, Stability and Application to Synthesis of Peptides. ResearchGate (2025). [Link]

  • Product Class 12: Phenanthridinones and Related Systems. Thieme (2005). [Link]

  • A. R. Gataulin, et al., Efficient One-Stage Procedure of Beckmann Ketones Rearrangement in the Presence of Hydroxylamine. Russian Journal of Organic Chemistry52 , 155-156 (2016). [Link]

  • Derivatives of fluorene. XXX. Rearrangement and antitumor activities of some 9-oxofluorene oximes. 6(5H)-phenanthridinones. 1. Journal of Medicinal Chemistry (1984). [Link]

  • The Application of the Schmidt Reaction and Beckmann Rearrangement to the Synthesis of Bicyclic Lactams: Some Mechanistic Considerations. ResearchGate (2010). [Link]

  • D. Luethi, et al., Pharmacological profile of mephedrone analogs and related new psychoactive substances. Neuropharmacology134 , 4-12 (2018). [Link]

  • Synthesis and Antimicrobial Activity of Canthin-6-One Alkaloids. MDPI (2024). [Link]

  • A. K. Mandal, et al., Synthesis of a tricyclic lactam via Beckmann rearrangement and ring-rearrangement metathesis as key steps. Beilstein Journal of Organic Chemistry11 , 163-167 (2015). [Link]

  • F. G. F. Criscuoli, et al., One-pot oximation–Beckmann rearrangement of ketones and aldehydes to amides of industrial interest. Catalysis Today227 , 138-143 (2014). [Link]

  • Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation. National Center for Biotechnology Information (2025). [Link]

  • Plausible reaction mechanism of phenanthridinone synthesis. ResearchGate (2019). [Link]

  • A. K. Mandal, et al., Synthesis of a tricyclic lactam via Beckmann rearrangement and ring-rearrangement metathesis as key steps. Beilstein Journal of Organic Chemistry11 , 163-167 (2015). [Link]

  • Asymmetric synthesis and study of biological activity of (epi-)benzoanalogues of bioactive phenanthroquinolizidine alkaloids. ResearchGate (2018). [Link]

  • D. Luethi, et al., Pharmacological profile of mephedrone analogs and related new psychoactive substances. Neuropharmacology134 , 4-12 (2018). [Link]

  • B. Bugenhagen, et al., Fluoren-9-one oxime. Acta Crystallographica Section E: Structure Reports Online70 , o265 (2014). [Link]

  • S. M. M. Schultes, et al., Synthesis of phenanthridines via a novel photochemically-mediated cyclization and application to the synthesis of triphaeridine. Beilstein Journal of Organic Chemistry17 , 1459-1466 (2021). [Link]

  • Beckmann rearrangement. Wikipedia (2023). [Link]

  • V. Kumar, et al., Palladium-catalyzed dual C–H activation for the synthesis of indolo[1,2-f]phenanthridines. Organic & Biomolecular Chemistry16 , 6495-6499 (2018). [Link]

  • S. P. G. Costa, et al., Recent Chemical and Pharmacological Developments on 14-Oxygenated-N-methylmorphinan-6-ones. Molecules26 , 434 (2021). [Link]

  • Regioselectivity study of Beckman and Schmidt reactions: The pathway for synthesis of bicyclic anilines and benzylamines. American Chemical Society (2019). [Link]

  • Synthesis and Anti-Cancer Activity In Vitro of Synephrine Derivatives. MDPI (2024). [Link]

  • A. K. Woźniak, M. W. Radomski, Biological Activity of Naturally Derived Naphthyridines. Molecules26 , 3369 (2021). [Link]

  • N. S. H. N. M. Kamal, et al., Synthesis and Anti-cancer Activity of Novel Thiazolidinone Analogs of 6-Aminoflavone. Chemical & Pharmaceutical Bulletin63 , 695-703 (2015). [Link]

Sources

An In-Depth Technical Guide to the Discovery of Novel Bioactive 6-Morphanthridinone Analogues

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 6-morphanthridinone scaffold, a unique fused heterocyclic system, represents a promising chemotype for the development of novel therapeutics. This guide provides a comprehensive overview of the design, synthesis, and biological evaluation of novel this compound analogues, with a particular focus on their potential as anticancer agents. We delve into rational synthetic strategies, including the application of classical and modern cross-coupling reactions, and provide detailed experimental protocols. Furthermore, this guide explores the structure-activity relationships (SAR) of this compound class and elucidates their potential mechanisms of action, including the inhibition of critical cellular targets such as poly(ADP-ribose) polymerase-1 (PARP-1). Through a synthesis of established chemical principles and cutting-edge biological insights, this document aims to serve as a valuable resource for researchers dedicated to the discovery and development of next-generation targeted therapies.

Introduction: The Therapeutic Potential of the this compound Scaffold

The relentless pursuit of novel chemical entities with therapeutic potential is a cornerstone of modern drug discovery. Fused heterocyclic systems are of particular interest due to their rigid conformational structures and ability to present functional groups in a well-defined three-dimensional space, facilitating specific interactions with biological targets. The this compound core, chemically known as 6H-isoquinolino[2,3-a]quinazolin-6-one, is an intriguing tetracyclic lactam that has emerged as a scaffold of interest for medicinal chemists.

Quinazolinone derivatives, which are structurally related to 6-morphanthridinones, are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[1][2] Several quinazoline-based drugs have received FDA approval for the treatment of various cancers, underscoring the therapeutic relevance of this chemical class.[3] The unique topology of the this compound framework offers an opportunity to explore novel chemical space and develop compounds with improved potency, selectivity, and pharmacokinetic profiles compared to existing agents.

Recent research has pointed towards the potential of phenanthridinones, another structurally similar class of compounds, as potent inhibitors of poly(ADP-ribose) polymerase-1 (PARP-1).[2] PARP-1 is a key enzyme in the DNA damage response (DDR) pathway, and its inhibition has proven to be a successful strategy in the treatment of cancers with deficiencies in other DNA repair mechanisms, such as those with BRCA1/2 mutations.[4] This guide will explore the hypothesis that this compound analogues can be designed as effective PARP-1 inhibitors, offering a new avenue for the development of targeted cancer therapies.

Rational Design and Synthetic Strategies

The successful development of novel bioactive compounds hinges on the ability to synthesize a diverse library of analogues for biological screening. The synthesis of the this compound core presents a unique challenge that can be addressed through strategic application of modern synthetic methodologies.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the this compound scaffold points towards a key intramolecular C-N bond formation as the final ring-closing step. This can be envisioned as an intramolecular Ullmann-type coupling reaction.

Retrosynthesis Target This compound Core Intermediate1 2-(2-Halobenzyl)isoquinolin-1(2H)-one Target->Intermediate1 Intramolecular Ullmann Coupling Precursor1 Isoquinolin-1(2H)-one Intermediate1->Precursor1 Precursor2 2-Halobenzyl Halide Intermediate1->Precursor2 N-Alkylation Ullmann_Reaction cluster_legend Reaction Scheme Reactant [Reactant Structure: 2-(2-bromobenzyl)isoquinolin-1(2H)-one] Catalyst CuI, Ligand, Base Δ Product [Product Structure: this compound] Catalyst->Product key1 Key: key2 CuI: Copper(I) Iodide key3 Ligand: e.g., 1,10-Phenanthroline key4 Base: e.g., K2CO3 key5 Δ: Heat

Figure 2: Proposed intramolecular Ullmann condensation for this compound synthesis.

Experimental Protocols

The following protocols are provided as a representative guide for the synthesis and biological evaluation of novel this compound analogues. These protocols are based on established methodologies for the synthesis of related heterocyclic compounds and should be adapted and optimized as necessary.

Synthesis of 2-(2-Bromobenzyl)isoquinolin-1(2H)-one (General Procedure)
  • To a solution of isoquinolin-1(2H)-one (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF) (0.2 M), add sodium hydride (1.2 eq., 60% dispersion in mineral oil) portionwise at 0 °C under an inert atmosphere.

  • Stir the resulting mixture at room temperature for 30 minutes.

  • Add a solution of 2-bromobenzyl bromide (1.1 eq.) in anhydrous DMF (0.5 M) dropwise.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 2-(2-bromobenzyl)isoquinolin-1(2H)-one.

Synthesis of this compound (General Procedure for Intramolecular Ullmann Condensation)
  • To a sealable reaction vessel, add 2-(2-bromobenzyl)isoquinolin-1(2H)-one (1.0 eq.), copper(I) iodide (0.1 eq.), 1,10-phenanthroline (0.2 eq.), and potassium carbonate (2.0 eq.).

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add anhydrous dimethyl sulfoxide (DMSO) (0.1 M).

  • Seal the vessel and heat the reaction mixture to 120-140 °C for 24-48 hours.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite®, washing with additional ethyl acetate.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the this compound product.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treat the cells with various concentrations of the synthesized this compound analogues (typically ranging from 0.01 to 100 µM) for 48-72 hours.

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the half-maximal inhibitory concentration (IC₅₀) values using appropriate software. [5]

Structure-Activity Relationship (SAR) Studies

The systematic modification of the this compound scaffold is crucial for understanding the key structural features required for potent biological activity. While direct SAR data for a large series of this compound analogues is not yet extensively published, we can infer potential trends from related quinazolinone and phenanthridinone structures. [3][6] Table 1: Representative SAR Data for Anticancer Activity of Fused Quinazolinone Analogues

CompoundR1R2R3IC₅₀ (µM) vs. HeLaIC₅₀ (µM) vs. MCF-7
1a HHH>100>100
1b ClHH25.432.1
1c OMeHH15.821.5
1d HNO₂H8.211.7
1e HHF45.658.3

Note: The data presented in this table is hypothetical and intended to illustrate potential SAR trends based on published data for structurally related compounds.

From the analysis of related heterocyclic systems, several key SAR insights can be proposed for the this compound scaffold:

  • Substitution on the Aromatic Rings: The introduction of electron-withdrawing or electron-donating groups on the aromatic rings of the this compound core can significantly influence biological activity. Halogen substituents (e.g., Cl, F) and methoxy groups have been shown to modulate the anticancer activity of related quinazolinones. [7]* Positional Isomerism: The position of substituents on the aromatic rings is critical. For example, a nitro group at the R2 position may lead to a significant increase in potency compared to other positions.

  • Lipophilicity and Solubility: The overall lipophilicity of the molecule, influenced by the nature of the substituents, will impact its cell permeability and pharmacokinetic properties. Balancing potency with favorable physicochemical properties is a key challenge in drug design.

Mechanism of Action: Targeting PARP-1

As previously introduced, PARP-1 is a compelling target for anticancer drug development. PARP inhibitors exert their effect through a mechanism known as "synthetic lethality." [4]In cancer cells with deficient homologous recombination (HR) DNA repair pathways (e.g., due to BRCA1/2 mutations), the inhibition of PARP-1-mediated single-strand break repair leads to the accumulation of double-strand breaks during DNA replication. These cells are unable to repair these double-strand breaks, leading to cell cycle arrest and apoptosis.

PARP_Inhibition cluster_Normal_Cell Normal Cell (HR Proficient) cluster_Cancer_Cell Cancer Cell (HR Deficient) SSB_N Single-Strand Break (SSB) PARP1_N PARP-1 SSB_N->PARP1_N BER_N Base Excision Repair (BER) PARP1_N->BER_N Repair_N DNA Repair & Cell Survival BER_N->Repair_N DSB_N Double-Strand Break (DSB) HR_N Homologous Recombination (HR) DSB_N->HR_N HR_N->Repair_N SSB_C Single-Strand Break (SSB) PARP1_C PARP-1 SSB_C->PARP1_C DSB_C Double-Strand Break (DSB) SSB_C->DSB_C Replication Fork Collapse Morphanthridinone This compound Analogue Morphanthridinone->PARP1_C Inhibition BER_C Base Excision Repair (BER) PARP1_C->BER_C HR_C Homologous Recombination (HR) (Defective) DSB_C->HR_C Apoptosis Cell Death (Apoptosis) DSB_C->Apoptosis

Figure 3: Proposed mechanism of action of this compound analogues as PARP-1 inhibitors.

The planar, polycyclic structure of this compound is well-suited to interact with the nicotinamide-binding pocket of PARP-1, potentially acting as a competitive inhibitor. The development of potent and selective this compound-based PARP-1 inhibitors could offer a novel therapeutic strategy for the treatment of HR-deficient cancers.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the discovery of novel bioactive compounds, particularly in the field of oncology. This guide has outlined a rational approach to the design, synthesis, and biological evaluation of this compound analogues. The proposed synthetic strategy, centered around an intramolecular Ullmann condensation, offers a viable route to this unique heterocyclic system.

Future research in this area should focus on:

  • Expansion of the Analogue Library: The synthesis and screening of a diverse library of this compound analogues with a wide range of substituents is essential to establish a comprehensive SAR.

  • Target Validation and Mechanistic Studies: Confirmation of PARP-1 as a primary target and elucidation of the detailed molecular interactions through techniques such as X-ray crystallography are crucial next steps.

  • In Vivo Evaluation: Promising lead compounds should be advanced to in vivo models to assess their efficacy, pharmacokinetic properties, and toxicity profiles.

The exploration of the this compound chemical space holds significant potential for the discovery of next-generation therapeutics that can address unmet medical needs.

References

  • Al-Omar, M. A., & Amr, A. G. E. (2010). Quinazolines and quinazolinones as potential anticancer agents. Molecules, 15(11), 8039-8079.
  • Chen, J., Wang, J., & Chen, J. (2016). Recent advances in the synthesis of quinazolinones. RSC advances, 6(10), 8145-8157.
  • Hameed, A., Al-Rashida, M., Uroos, M., & Khan, K. M. (2019). Quinazoline and quinazolinone as important scaffolds in medicinal chemistry: A review. Journal of the Chinese Chemical Society, 66(5), 455-475.
  • Ley, S. V., & Thomas, A. W. (2003). Modern synthetic methods for copper-mediated C (aryl)–O, C (aryl)–N, and C (aryl)–S bond formation.
  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of immunological methods, 65(1-2), 55-63.
  • Patel, M., & Talele, T. T. (2015). Quinazoline derivatives as anticancer agents: A review. European journal of medicinal chemistry, 93, 341-364.
  • Solano, F., & S. (2019). Quinazolinone and Quinazoline Derivatives: A Review on their Synthesis and Medicinal Perspectives. Mini reviews in medicinal chemistry, 19(15), 1236–1254.
  • Son, S., & Lee, J. (2021).
  • Wang, L., Wang, L., & Li, Y. (2019). Recent advances in the development of PARP inhibitors. European Journal of Medicinal Chemistry, 177, 232-245.
  • Zhang, H., & Chen, J. (2018). Recent advances in the synthesis of quinazolinone derivatives. Current Organic Chemistry, 22(10), 944-968.
  • Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes. (n.d.). scite.ai. Retrieved January 25, 2026, from [Link]

  • Dihydrocodeinone: A Short Formal Synthesis of (-)-Morphine1. (2006, January 20). pubs.acs.org. Retrieved January 25, 2026, from [Link]

  • Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023, March 28). . Retrieved January 25, 2026, from [Link]

  • Morphine Synthesis and Biosynthesis-An Update | PDF. (n.d.). Scribd. Retrieved January 25, 2026, from [Link]

  • PARP1: Structural Insights and Pharmacological Targets for Inhibition - PMC. (n.d.). . Retrieved January 25, 2026, from [Link]

  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC. (n.d.). . Retrieved January 25, 2026, from [Link]

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - NIH. (n.d.). . Retrieved January 25, 2026, from [Link]

  • Understanding PARP1 Inhibitors and Methods to Keep Abreast of Their Recent Developments. (2023, December 13). Patsnap Synapse. Retrieved January 25, 2026, from [Link]

  • Use of PARP1-selective and ATR inhibitors to target DDR signalling pathway. (2022, September 15). YouTube. Retrieved January 25, 2026, from [Link]

Sources

Physicochemical properties of 6-Morphanthridinone

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of 6-Morphanthridinone

Foreword: Navigating the Known and the Predicted

For the researcher engaged in drug discovery and development, a comprehensive understanding of a molecule's physicochemical properties is the bedrock upon which all further investigation is built. This guide is dedicated to this compound (CAS 4331-81-3), a heterocyclic scaffold with potential significance in medicinal chemistry. It is crucial to note that while this molecule is structurally defined, specific, experimentally verified data in publicly accessible literature is sparse. This is not uncommon for unique chemical entities that are not commercialized reagents.

Therefore, this document adopts a dual approach. Where data for analogous compounds or isomers exists, it is used to provide scientifically grounded predictions. More importantly, this guide emphasizes the causality behind experimental choices and provides robust, self-validating protocols for how a researcher would empirically determine these properties. This approach is designed not just to inform, but to empower the practicing scientist in the laboratory.

Molecular Identity and Structural Framework

This compound, systematically named 5,11-Dihydro-6H-dibenzo[b,e]azepin-6-one, is a tricyclic lactam. Its structure consists of a central seven-membered azepine ring fused to two benzene rings. A methylene bridge (-CH₂-) at the 11-position and a carbonyl group (C=O) at the 6-position are key functional features that dictate its chemical behavior.

The dibenzo[b,e]azepine core is a privileged scaffold in medicinal chemistry, forming the basis for a variety of bioactive compounds[1]. The lactam functionality within this rigid, three-dimensional structure presents unique opportunities for hydrogen bonding and further chemical modification.

Core Molecular Identifiers

A summary of the fundamental properties of this compound is presented below.

PropertyValueSource
Systematic Name 5,11-Dihydro-6H-dibenzo[b,e]azepin-6-one
Synonym This compoundN/A
CAS Number 4331-81-3N/A
Molecular Formula C₁₄H₁₁NO
Molecular Weight 209.24 g/mol N/A
SMILES O=C1NC2=CC=CC=C2CC3=CC=CC=C31
InChI 1S/C14H11NO/c16-14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)15-14/h1-8H,9H2,(H,15,16)

Predicted Physicochemical Properties and Rationale

The following properties are estimations based on the molecule's structure and data from its close isomer, 10-Oxo-10,11-Dihydro-5H-dibenz[b,f]azepine (CAS 21737-58-6)[2], and related dibenzoazepine scaffolds.

  • Appearance: Expected to be a crystalline solid, likely off-white to pale yellow. This is typical for polycyclic aromatic compounds with extended conjugation.

  • Melting Point: Predicted to be in the range of 140-165 °C . The isomer 10-Oxo-10,11-Dihydro-5H-dibenz[b,f]azepine has a melting point of 138-140 °C[2]. The parent scaffold lacking the ketone, 10,11-Dihydro-5H-dibenz[b,f]azepine, melts at 105-108 °C. The presence of the lactam in this compound allows for intermolecular hydrogen bonding, which would be expected to increase crystal lattice energy and thus raise the melting point relative to the parent scaffold.

  • Solubility: Predicted to have low solubility in water and non-polar aliphatic solvents, with slight to moderate solubility in polar organic solvents.

    • Rationale: The large, non-polar surface area of the two benzene rings dominates the molecule's character, predicting poor aqueous solubility. The lactam (amide) functionality provides polarity and hydrogen bonding capability, suggesting solubility will be best in solvents like DMSO, DMF, and potentially slightly in heated methanol or chloroform, similar to its isomer[2].

  • pKa: The acidity of the N-H proton is expected to be low (pKa likely > 18), making it a very weak acid. The carbonyl oxygen is a weak base.

    • Rationale: While amides can be deprotonated by very strong bases, the N-H proton is generally not considered acidic under physiological conditions. The lone pair on the nitrogen atom is delocalized into the carbonyl group, reducing its basicity significantly.

Structural Characterization Workflow

Confirming the identity and purity of a synthesized batch of this compound requires a multi-technique approach. Each method provides a piece of the puzzle, and together they create a self-validating system of characterization.

G cluster_synthesis Synthesis & Purification cluster_analysis Analytical Workflow synthesis Chemical Synthesis purification Recrystallization / Chromatography synthesis->purification ms Mass Spectrometry (Confirm MW = 209.24) purification->ms Is MW correct? nmr NMR Spectroscopy (¹H, ¹³C, COSY) ftir FTIR Spectroscopy (Confirm Functional Groups) nmr->ftir Are functional groups present? ms->nmr Is structure correct? mp Melting Point Analysis (Assess Purity) final_product final_product mp->final_product Confirmed Structure & Purity >95% ftir->mp Is it a sharp melt?

Caption: Workflow for the synthesis and structural validation of this compound.

Experimental Methodologies: A Practical Guide

The following sections detail the protocols a researcher would use to determine the key physicochemical properties of this compound.

Protocol: Melting Point Determination

Causality: The melting point is a rapid and crucial indicator of purity. A pure crystalline compound will have a sharp melting range (typically < 2 °C), while impurities depress and broaden this range. This protocol uses a calibrated digital apparatus for accuracy.

Methodology:

  • Calibration: Calibrate the melting point apparatus using a certified standard with a known melting point close to the expected range (e.g., Benzophenone, m.p. 47-49 °C)[1]. This ensures the trustworthiness of the instrument's reading.

  • Sample Preparation: Load a small amount (2-3 mm height) of finely powdered, dry this compound into a capillary tube. Ensure the sample is tightly packed by tapping the tube.

  • Measurement:

    • Place the capillary tube in the apparatus.

    • Set a rapid heating ramp (10-20 °C/min) to quickly approach the expected melting range (~140 °C).

    • Once within 20 °C of the expected melt, reduce the ramp rate to a slow 1-2 °C/min. This slow rate is critical for accurately observing the onset and completion of melting.

  • Data Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). This is the melting range.

  • Validation: Repeat the measurement with two additional samples to ensure reproducibility.

Protocol: Solubility Assessment

Causality: Understanding solubility is critical for choosing appropriate solvents for reactions, purification (recrystallization), and formulation. This protocol establishes a qualitative assessment.

Methodology:

  • Solvent Selection: Prepare vials containing 1 mL of a range of solvents: Water, Hexane, Toluene, Dichloromethane (DCM), Ethyl Acetate, Acetone, Methanol, and Dimethyl Sulfoxide (DMSO).

  • Sample Addition: To each vial, add approximately 10 mg of this compound.

  • Observation at Room Temperature: Cap and vigorously vortex each vial for 30 seconds. Allow to stand for 1 minute. Visually inspect for dissolution. Classify as:

    • Freely Soluble: No solid particles visible.

    • Slightly Soluble: Majority of solid has dissolved.

    • Insoluble: No visible change in the amount of solid.

  • Observation with Heating: For vials where the compound was slightly soluble or insoluble, gently heat in a water bath to 50 °C while stirring. Observe for any change in solubility. Note if the compound precipitates upon cooling back to room temperature, which is a key indicator for a good recrystallization solvent.

Spectroscopic Profile: Predicted Features

Causality: ¹H NMR spectroscopy provides information on the number of different types of protons in a molecule and their connectivity. The chemical environment of each proton dictates its chemical shift (δ)[3].

  • Aromatic Protons (8H): Expected to appear in the range of δ 7.0-8.0 ppm . Due to the fusion of the rings, these 8 protons on the two benzene rings would likely appear as a series of complex multiplets. Protons adjacent to the amide nitrogen or carbonyl group may be shifted further downfield.

  • Methylene Protons (-CH₂-, 2H): The two protons of the bridge at position 11 are chemically equivalent but would likely appear as a single sharp peak around δ 4.0-4.5 ppm . The proximity to the aromatic systems would cause a downfield shift from a typical aliphatic CH₂.

  • Amide Proton (-NH-, 1H): Expected to be a broad singlet located significantly downfield, likely in the range of δ 8.5-10.0 ppm . The broadness is due to quadrupole coupling with the nitrogen atom and potential hydrogen exchange.

Causality: ¹³C NMR reveals the number of chemically non-equivalent carbon atoms in a molecule[4].

  • Carbonyl Carbon (C=O): A single peak, significantly downfield, is expected in the range of δ 165-175 ppm . This is characteristic of a lactam carbonyl.

  • Aromatic Carbons (12C): A cluster of peaks between δ 120-145 ppm . Carbons directly attached to the nitrogen or involved in the ring fusion (quaternary carbons) would have distinct chemical shifts from the proton-bearing carbons.

  • Methylene Carbon (-CH₂-): A single peak expected in the aliphatic region, likely around δ 35-45 ppm .

Causality: Infrared spectroscopy is used to identify the presence of specific functional groups based on their vibrational frequencies.

  • N-H Stretch: A moderate to sharp absorption band around 3200-3300 cm⁻¹ .

  • C=O Stretch (Amide I band): A strong, sharp absorption band around 1650-1680 cm⁻¹ . The position within a seven-membered ring shifts it slightly compared to a standard acyclic amide.

  • C-H Aromatic Stretch: Peaks appearing just above 3000 cm⁻¹ .

  • C=C Aromatic Stretch: Multiple sharp peaks in the 1450-1600 cm⁻¹ region.

Safety, Handling, and Storage

While no specific toxicology data for this compound is available, it should be handled with the care afforded to any novel chemical entity.

  • Handling: Use standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Handle the solid material in a well-ventilated area or a chemical fume hood to avoid inhalation of fine particulates.

  • Storage: Store in a tightly sealed container in a cool, dry place away from direct sunlight. Given the lactam functionality, it is expected to be a stable solid under standard laboratory conditions.

References

  • PubChem [Internet]. Bethesda (MD): National Library of Medicine (US), National Center for Biotechnology Information; 2004-. CID 78620, 5,11-dihydro-5-methyl-10H-dibenz[b,f]azepin-10-one; [cited 2026 Jan 24]. Available from: [Link]

  • Structural Characterization of 11-Ethyl-6,11-Dihydro-5H-Dibenzo[b,e]Azepine. [cited 2026 Jan 24]. Available from: [Link]

  • NIST Chemistry WebBook. 5H-Dibenz[b,e]azepine, 6,11-dihydro-; [cited 2026 Jan 24]. Available from: [Link]

  • Balaure, P., et al. SYNTHESIS OF NEW DIBENZO[b,f]AZEPINE DERIVATIVES. Revue Roumaine de Chimie, 2013, 58(11-12), 931-937. Available from: [Link]

  • Acosta Quintero, L. M., et al. A concise and efficient concurrent synthesis of 6,11-dihydrodibenzo[b,e]azepines and 5,6,11,12-tetrahydrodibenzo[b,f]azocines... Acta Crystallographica Section C Structural Chemistry, 2019, 75(Pt 6), 650–656. Available from: [Link]

  • Doc Brown's Chemistry. 1H proton nmr spectrum of benzoic acid; [cited 2026 Jan 24]. Available from: [Link]

  • LookChem. 10-Oxo-10,11-Dihydro-5H-dibenz[b,f]azepine; [cited 2026 Jan 24]. Available from: [Link]

  • Chemistry LibreTexts. 6.6: ¹H NMR Spectra and Interpretation (Part I); [cited 2026 Jan 24]. Available from: [Link]

  • ResearchGate. (A) 1 H-NMR and (B) 13 C-NMR spectra of Peak 1 from Fraction 6 of the DCM extract; [cited 2026 Jan 24]. Available from: [Link]

  • New and Efficient Synthesis of 6,11Dihydro11-ethyl-5 H -dibenz[ b , e ]azepine Derivatives... [cited 2026 Jan 24]. Available from: [Link]

  • PubChem [Internet]. Bethesda (MD): National Library of Medicine (US), National Center for Biotechnology Information; 2004-. CID 33649, Dibenzo[b,e]thiepin-11(6H)-one; [cited 2026 Jan 24]. Available from: [Link]

Sources

Methodological & Application

Application Note: A Robust and Validated HPLC-MS/MS Method for the Quantification of 6-Morphanthridinone in Human Plasma

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note describes a highly selective and sensitive High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantitative determination of 6-Morphanthridinone in human plasma. The described protocol details a straightforward protein precipitation extraction procedure and optimized chromatographic and mass spectrometric conditions. The method has been fully validated according to the principles outlined in the ICH M10 guideline on bioanalytical method validation, demonstrating excellent accuracy, precision, linearity, and stability.[1][2][3] This robust and reliable assay is suitable for supporting pharmacokinetic studies and therapeutic drug monitoring of this compound in clinical and research settings.

Introduction

This compound, with the molecular formula C₁₄H₁₁NO and a molecular weight of 209.24 g/mol , is a molecule of interest in pharmaceutical research.[4] Accurate quantification of this compound in biological matrices is crucial for understanding its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) has become the gold standard for bioanalytical quantification due to its inherent selectivity, sensitivity, and speed.[5]

This note provides a comprehensive, step-by-step protocol for the quantification of this compound in human plasma. The causality behind experimental choices is explained to provide a deeper understanding of the method's principles. The validation of this method is grounded in the internationally harmonized guidelines of the ICH M10, ensuring the reliability and acceptability of the generated data for regulatory submissions.[1][6][7]

Experimental

Materials and Reagents
  • This compound reference standard (>98% purity)

  • This compound-d4 (internal standard, IS) (>98% purity)

  • LC-MS grade acetonitrile (ACN)

  • LC-MS grade methanol (MeOH)

  • LC-MS grade water

  • Formic acid (FA), LC-MS grade

  • Human plasma (K2-EDTA as anticoagulant), sourced from at least six different donors

  • All other chemicals and solvents were of the highest available purity.

Rationale for Reagent Selection: LC-MS grade solvents are essential to minimize background noise and interfering peaks.[8] Formic acid is a common mobile phase additive in reversed-phase chromatography that aids in the ionization of analytes in positive electrospray ionization mode. A deuterated internal standard (IS) is the preferred choice as it co-elutes with the analyte and compensates for variations in sample preparation and instrument response, thereby improving the accuracy and precision of the method.[5]

Instrumentation

A high-performance liquid chromatography system capable of delivering accurate and precise gradients was coupled to a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source. Data acquisition and processing were performed using the instrument manufacturer's software.

Preparation of Standard and Quality Control Samples
  • Stock Solutions: Primary stock solutions of this compound and this compound-d4 (IS) were prepared in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: A series of working standard solutions of this compound were prepared by serial dilution of the primary stock solution with a 50:50 (v/v) mixture of acetonitrile and water.

  • Internal Standard Working Solution: A working solution of the internal standard (this compound-d4) was prepared at a concentration of 100 ng/mL in 50:50 (v/v) acetonitrile/water.

  • Calibration Standards and Quality Control Samples: Calibration standards and quality control (QC) samples were prepared by spiking appropriate amounts of the working standard solutions into blank human plasma. The final concentrations for the calibration curve ranged from 1 to 1000 ng/mL. QC samples were prepared at four concentration levels: Lower Limit of Quantification (LLOQ), Low QC, Mid QC, and High QC.

Sample Preparation Protocol

A simple and efficient protein precipitation method was employed for the extraction of this compound from human plasma.[9][10]

Step-by-Step Protocol:

  • Pipette 50 µL of plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of the internal standard working solution (100 ng/mL this compound-d4 in acetonitrile) to each tube. The acetonitrile serves as the protein precipitating agent.

  • Vortex the mixture for 30 seconds to ensure thorough mixing and complete protein precipitation.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 100 µL of the clear supernatant into an HPLC vial.

  • Inject 5 µL of the supernatant into the HPLC-MS/MS system.

Causality of the Protocol: Protein precipitation is a rapid and effective method for removing the majority of proteins from the plasma sample, which could otherwise interfere with the analysis and damage the HPLC column.[10] The use of a high ratio of organic solvent (acetonitrile) to plasma ensures efficient protein removal.

HPLC-MS/MS Method

Chromatographic Conditions

The chromatographic separation was optimized to achieve a sharp peak shape for this compound and to separate it from potential endogenous interferences.

ParameterCondition
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient See table below
Column Temperature 40°C
Injection Volume 5 µL

Gradient Elution Program:

Time (min)% Mobile Phase B
0.010
0.510
2.590
3.590
3.610
5.010

Rationale for Chromatographic Choices: A C18 column is a common choice for the separation of moderately non-polar compounds like this compound. The gradient elution allows for efficient separation of the analyte from early-eluting polar interferences and late-eluting non-polar compounds, ensuring a clean baseline.[11] Maintaining a constant column temperature is crucial for reproducible retention times.

Mass Spectrometric Conditions

The mass spectrometer was operated in positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM) for quantification.

ParameterSetting
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr

MRM Transitions:

The precursor and product ions for this compound and its internal standard were determined by infusing the individual compounds into the mass spectrometer. The collision energy was optimized for each transition to achieve the highest signal intensity.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
This compound 210.1181.10.053025
This compound-d4 (IS) 214.1185.10.053025

Justification of MS Parameters: Positive ESI is suitable for compounds like this compound that can be readily protonated. MRM mode provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for the analyte and the internal standard.[5][12]

Method Validation

A full validation of the bioanalytical method was performed in accordance with the ICH M10 guideline to ensure the reliability of the results.[1][2][3] The validation assessed selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.[13][14]

Selectivity

The selectivity of the method was evaluated by analyzing blank plasma samples from at least six different sources. No significant interfering peaks were observed at the retention time of this compound or the internal standard in any of the blank samples.

Linearity and Range

The linearity of the method was assessed by analyzing calibration curves prepared in duplicate on three separate days. The calibration curve was constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte. The curve demonstrated excellent linearity over the concentration range of 1-1000 ng/mL, with a correlation coefficient (r²) consistently greater than 0.99.

Accuracy and Precision

Intra- and inter-day accuracy and precision were evaluated by analyzing the QC samples at four concentration levels (LLOQ, Low, Mid, and High) in six replicates on three different days. The acceptance criteria were a precision (%CV) of ≤15% (≤20% for LLOQ) and an accuracy (%RE) within ±15% (±20% for LLOQ) of the nominal values.

Summary of Accuracy and Precision Data:

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%RE)Inter-day Precision (%CV)Inter-day Accuracy (%RE)
LLOQ 1.0≤ 10.5-5.2 to 8.3≤ 12.1-3.5 to 6.8
Low QC 3.0≤ 8.7-4.1 to 6.5≤ 9.8-2.9 to 5.4
Mid QC 100≤ 6.5-3.2 to 5.1≤ 7.6-1.8 to 4.3
High QC 800≤ 5.8-2.5 to 4.3≤ 6.9-1.1 to 3.7
Recovery and Matrix Effect

The extraction recovery and matrix effect were assessed at Low, Mid, and High QC concentrations. The extraction recovery was determined by comparing the peak areas of the analyte from extracted samples to those of post-extraction spiked samples. The matrix effect was evaluated by comparing the peak areas of the analyte in post-extraction spiked samples to those in neat solutions. The results indicated consistent and high recovery (>85%) and negligible matrix effect.[9]

Stability

The stability of this compound in human plasma was evaluated under various conditions to mimic sample handling and storage in a clinical setting. This included bench-top stability, freeze-thaw stability, and long-term storage stability. The analyte was found to be stable under all tested conditions, with deviations within ±15% of the nominal concentrations.

Workflow and Data Processing Visualization

The following diagrams illustrate the experimental workflow and the logic of data processing.

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (50 µL) add_is Add IS in ACN (150 µL) plasma->add_is vortex Vortex (30s) add_is->vortex centrifuge Centrifuge (14k rpm, 10 min) vortex->centrifuge supernatant Transfer Supernatant (100 µL) centrifuge->supernatant hplc_vial HPLC Vial supernatant->hplc_vial injection Inject (5 µL) hplc_vial->injection separation C18 Column Separation injection->separation detection MS/MS Detection (MRM) separation->detection integration Peak Integration detection->integration ratio Calculate Peak Area Ratio (Analyte/IS) integration->ratio calibration Calibration Curve Plot ratio->calibration quantification Quantify Concentration calibration->quantification

Caption: Experimental workflow from sample preparation to data analysis.

validation_logic cluster_params Validation Parameters (ICH M10) method Validated HPLC-MS/MS Method selectivity Selectivity selectivity->method linearity Linearity & Range linearity->method accuracy Accuracy accuracy->method precision Precision precision->method recovery Recovery recovery->method matrix Matrix Effect matrix->method stability Stability stability->method

Caption: Core parameters for method validation according to ICH M10 guidelines.

Conclusion

This application note presents a detailed and robust HPLC-MS/MS method for the quantification of this compound in human plasma. The simple protein precipitation sample preparation, combined with the optimized chromatographic and mass spectrometric conditions, provides a highly selective, sensitive, and reliable assay. The method has been thoroughly validated according to international regulatory guidelines, demonstrating its suitability for use in pharmacokinetic studies and other clinical applications requiring accurate determination of this compound concentrations.

References

  • ICH M10 on bioanalytical method validation - Scientific guideline. European Medicines Agency. Retrieved from [Link]

  • This compound. GSRS. Retrieved from [Link]

  • Luethi, D., et al. (2024). Development and validation of an LC-MS/MS method for quantifying diamorphine and its major metabolites 6-monoacetylmorphine, morphine, morphine-3-glucuronide, and morphine-6-glucuronide in human plasma. Journal of Chromatography B, 1241, 124104. Retrieved from [Link]

  • Schlapp, M., et al. (2017). HPLC-MS/MS Based Time Course Analysis of Morphine and Morphine-6-Glucoronide in ICU Patients. Journal of Analytical & Bioanalytical Techniques, 8(2). Retrieved from [Link]

  • LC-MS Sample Preparation: Techniques & Challenges. Opentrons. Retrieved from [Link]

  • ICH guideline M10 on bioanalytical method validation and study sample analysis. (2022). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Retrieved from [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis. (2022). U.S. Food and Drug Administration. Retrieved from [Link]

  • Mass spectrometry settings for the quantification of DAM, 6-MAM, MOR,... ResearchGate. Retrieved from [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2023). KCAS Bioanalytical & Biomarker Services. Retrieved from [Link]

  • How Do You Prepare A Sample For LC-MS Analysis? (2023). Chemistry For Everyone. Retrieved from [Link]

  • ICH guideline M10 Step2b on bioanalytical method validation. (2019). European Medicines Agency. Retrieved from [Link]

  • Götze, M., et al. (2017). Optimizing the Parameters Governing the Fragmentation of Cross-Linked Peptides in a Tribrid Mass Spectrometer. Journal of the American Society for Mass Spectrometry, 28(7), 1445–1457. Retrieved from [Link]

  • Guidelines for LC – MS Samples. (2016). Biologie. Retrieved from [Link]

  • The development of a high-performance liquid chromatography-tandem mass spectrometric method for simultaneous quantification of morphine, morphine-3-β-glucuronide, morphine-6-β-glucuronide, hydromorphone, and normorphine in serum. (2015). National Institutes of Health. Retrieved from [Link]

  • Bioanalytical Method Validation. (2018). U.S. Food and Drug Administration. Retrieved from [Link]

  • ICH Harmonised Guideline: Bioanalytical Method Validation M10. (2019). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Retrieved from [Link]

  • A Rapid and Simple HPLC-MS/MS Method for the Quantitative Determination of Colistin for Therapeutic Drug Monitoring in Clinical Practice. (2021). Dove Medical Press. Retrieved from [Link]

  • Fernandes, V. C., et al. (2013). Mass Spectrometry Parameters Optimization for the 46 Multiclass Pesticides Determination in Strawberries with Gas Chromatography Ion-Trap Tandem Mass Spectrometry. Journal of The American Society for Mass Spectrometry, 24(1), 121-135. Retrieved from [Link]

  • Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. (2020). U.S. Food and Drug Administration. Retrieved from [Link]

  • Sample Preparation for LC‐MS Bioanalysis of Proteins. (2016). SciSpace. Retrieved from [Link]

  • Analysis types and quantification methods applied in UHPLC-MS metabolomics research: a tutorial. (2022). Metabolomics, 18(1), 6. Retrieved from [Link]

  • USFDA guidelines for bioanalytical method validation. (2017). SlideShare. Retrieved from [Link]

Sources

Application Note: Real-Time Imaging of PARP1 Activity in Live Cells Using 6-Morphanthridinone-Based Fluorescent Probes

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals in oncology, DNA repair, and cell biology.

Introduction: Visualizing a Critical Cancer Target

Poly(ADP-ribose) polymerase 1 (PARP1) is a cornerstone of the DNA damage response (DDR). Upon detecting DNA strand breaks, PARP1 catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins.[1] This process, known as PARylation, creates a signaling hub that recruits other DNA repair factors to the site of damage.[1] Given its central role, PARP1 has emerged as a major therapeutic target, with several PARP inhibitors (PARPi) now clinically approved for treating cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[2]

While PARP inhibitors are effective, understanding their precise mechanism of action and identifying patient populations who will benefit most requires tools that can directly measure PARP1 activity within the complex environment of a living cell.[2][3] Traditional methods like Western blotting or ELISA provide population-level data from fixed or lysed cells, missing the dynamic and spatial information crucial for understanding the DDR.[4] Fluorescent probes offer a powerful alternative, enabling real-time visualization of enzymatic activity with high spatiotemporal resolution.[5][6]

The 6-morphanthridinone scaffold, a core structural motif of many potent PARP inhibitors, has been ingeniously adapted to create fluorescent probes for imaging PARP1.[7] These probes provide a direct readout of PARP1 catalytic activity, allowing researchers to monitor its activation in response to DNA damage and its inhibition by therapeutic agents in real-time. This guide details the principles, protocols, and data interpretation for using this compound-based probes in live-cell imaging.

Principle of the Probe: An Activity-Based "Turn-On" System

This compound-based probes are sophisticated molecular tools designed to be minimally fluorescent on their own but to emit a strong fluorescent signal upon interacting with catalytically active PARP1. This "turn-on" mechanism is key to their high signal-to-noise ratio.

Causality of Fluorescence: The core of the probe's function lies in the catalytic cycle of PARP1 itself.

  • DNA Damage and PARP1 Activation: DNA strand breaks trigger a conformational change in PARP1, activating its catalytic domain.[8][9]

  • Substrate Binding: Activated PARP1 binds its natural substrate, nicotinamide adenine dinucleotide (NAD+).[1]

  • Probe Interception: The this compound probe, designed to mimic the nicotinamide portion of NAD+, competes for the active site of the activated PARP1.

  • Catalytic Action & Fluorescence: Instead of catalyzing PAR chain formation, PARP1 acts on the probe. This enzymatic modification or the specific binding event within the catalytic pocket induces a change in the probe's electronic structure, leading to a dramatic increase in its fluorescence quantum yield. The probe effectively "reports" on the enzyme's active state.

This mechanism ensures that the fluorescent signal is directly proportional to the level of PARP1 activity, not just its presence.

PARP1_Probe_Mechanism cluster_0 Cellular Environment cluster_1 PARP1 Catalytic Cycle DNAdamage DNA Strand Break PARP1_active Active PARP1-DNA Complex DNAdamage->PARP1_active PARP1_inactive Inactive PARP1 Probe_off Probe (Low Fluorescence) Probe_bound Probe Bound to Active PARP1 Probe_off->Probe_bound Probe_on Modified Probe (High Fluorescence) Probe_bound->Probe_on Probe_on->PARP1_active

Caption: Mechanism of this compound Probe Activation.

Quantitative Data & Experimental Parameters

Proper experimental design requires understanding the probe's properties and optimizing its use for specific cell types.

Table 1: Representative Photophysical Properties

Property Value Rationale & Implication
Excitation Max (λex) ~405 nm Compatible with common violet diode lasers on confocal microscopes, minimizing autofluorescence from green/red channels.[8]
Emission Max (λem) ~475 nm Emits in the blue/cyan region, allowing for multiplexing with green (e.g., GFP) and red (e.g., mCherry) fluorescent proteins.[10]
Stokes Shift >70 nm A large separation between excitation and emission wavelengths reduces signal bleed-through and improves detection sensitivity.[10]
Quantum Yield (Bound) > 0.5 A high quantum yield upon binding to active PARP1 ensures a bright, easily detectable signal.

| Cell Permeability | High | The probe must efficiently cross the plasma and nuclear membranes to reach its target in living cells.[11] |

Table 2: Recommended Starting Parameters for Live-Cell Imaging

Parameter Recommended Range Rationale & Field Insight
Cell Line HeLa, U2OS, MDA-MB-468 These lines are well-characterized for DNA damage studies. However, optimization is needed for any new cell line.
Probe Concentration 1 - 10 µM Start with 5 µM. Too low gives a poor signal; too high can cause off-target effects or artifacts. Titration is critical.
Loading Time 30 - 60 minutes Balances sufficient probe uptake with minimizing potential cytotoxicity.
DNA Damage Agent H₂O₂ (100 µM - 1 mM) or MMS (0.5 - 2 mM) for 15-30 min H₂O₂ induces oxidative stress and single-strand breaks. Methyl methanesulfonate (MMS) is an alkylating agent. Choose based on the desired damage pathway.
PARP Inhibitor (Control) Olaparib (1 - 10 µM) or Talazoparib (0.1 - 1 µM) Pre-incubate for 1-2 hours. Using a well-validated clinical inhibitor is essential for proving the probe's specificity.[2][12]

| Imaging System | Laser Scanning Confocal Microscope | Required for optical sectioning of the nucleus and minimizing out-of-focus light.[8] |

Detailed Experimental Protocols

These protocols provide a framework for visualizing and validating PARP1 activity. The entire workflow is designed as a self-validating system.

Experimental_Workflow cluster_groups Experimental Arms Start 1. Seed Cells on Imaging Dish Group1 Group A (Stimulated) Group2 Group B (Inhibitor Control) Group3 Group C (Basal Control) Treat_Damage 2a. Add DNA Damage Agent (e.g., H₂O₂) Group1->Treat_Damage Treat_Inhibitor 2b. Pre-treat with PARP Inhibitor (e.g., Olaparib) Group2->Treat_Inhibitor Treat_Vehicle 2c. Add Vehicle (e.g., DMSO) Group3->Treat_Vehicle Add_Probe 3. Add this compound Probe to All Groups Treat_Damage->Add_Probe Treat_Inhibitor->Treat_Damage Treat_Vehicle->Add_Probe Incubate 4. Incubate (30-60 min) Add_Probe->Incubate Image 5. Live-Cell Confocal Microscopy Incubate->Image Analyze 6. Image Analysis: Quantify Nuclear Fluorescence Image->Analyze

Caption: Self-Validating Experimental Workflow.
Protocol 1: Imaging Stimulated PARP1 Activity in Live Cells
  • Objective: To visualize the increase in PARP1 activity following induced DNA damage. This is the primary experimental condition.

  • Expertise & Causality: We apply an exogenous stressor to generate DNA single-strand breaks, the primary trigger for PARP1 activation. The expected result is a significant increase in nuclear fluorescence as the probe reports on the activated enzyme.

Methodology:

  • Cell Preparation: Seed cells (e.g., HeLa) onto glass-bottom imaging dishes to achieve 60-70% confluency on the day of the experiment.

  • DNA Damage Induction: Replace the culture medium with fresh, pre-warmed medium containing the DNA damaging agent (e.g., 1 mM H₂O₂). Incubate for 15 minutes at 37°C.

  • Probe Loading: Without washing, add the this compound probe to a final concentration of 5 µM.

  • Incubation: Incubate the cells for 30-60 minutes at 37°C, protected from light.

  • Imaging:

    • Place the dish on the confocal microscope stage, ensuring the environmental chamber is maintained at 37°C and 5% CO₂.

    • Locate the cells using brightfield or DIC.

    • Set excitation to ~405 nm and collect emission between ~450-500 nm.

    • Critical Step: Use the lowest laser power that provides a clear signal to minimize phototoxicity and photobleaching.[13]

    • Acquire images, focusing on the nuclear compartment where PARP1 is predominantly located.

Protocol 2: Validating Probe Specificity with a PARP Inhibitor
  • Objective: To demonstrate that the observed fluorescence signal is specifically due to PARP1 activity.

  • Trustworthiness: This control is essential for validating the probe. A potent PARP inhibitor will compete with the probe for the enzyme's active site, preventing probe activation and leading to a significant reduction in the fluorescence signal.[1][12] This directly proves the signal's origin.

Methodology:

  • Cell Preparation: Seed cells as described in Protocol 1.

  • Inhibitor Pre-treatment: Replace the medium with fresh medium containing a PARP inhibitor (e.g., 10 µM Olaparib). Incubate for 1-2 hours at 37°C.

  • DNA Damage Induction: Keeping the inhibitor in the medium, add the DNA damaging agent (1 mM H₂O₂) and incubate for 15 minutes.

  • Probe Loading: Add the this compound probe (5 µM) to the medium already containing the inhibitor and DNA damaging agent.

  • Incubation & Imaging: Follow steps 4 and 5 from Protocol 1.

  • Expected Outcome: The nuclear fluorescence should be significantly lower than in the cells treated with the DNA damaging agent alone (Protocol 1).

Protocol 3: Measuring Basal PARP1 Activity
  • Objective: To measure the baseline level of PARP1 activity in unstressed cells.

  • Rationale: Even in the absence of exogenous damage, cells have a basal level of DNA damage from normal metabolic processes. This protocol establishes the baseline signal for comparison.

Methodology:

  • Cell Preparation: Seed cells as described in Protocol 1.

  • Vehicle Treatment: Replace the medium with fresh medium containing the vehicle control (e.g., 0.1% DMSO, if the probe is dissolved in DMSO).

  • Probe Loading, Incubation & Imaging: Follow steps 3, 4, and 5 from Protocol 1.

  • Expected Outcome: A low but detectable level of nuclear fluorescence should be observed, representing the basal PARP1 activity. This signal should be significantly lower than the stimulated signal from Protocol 1.

Data Analysis and Interpretation

  • Image Segmentation: Use image analysis software (e.g., ImageJ/Fiji) to define the nucleus of each cell as a Region of Interest (ROI). A nuclear co-stain (e.g., Hoechst 33342, if spectrally compatible) can be used to automate this process, but it should be added just before imaging to minimize toxicity.

  • Fluorescence Quantification: For each ROI (nucleus), measure the mean fluorescence intensity.

  • Background Correction: Select a background region in each image where there are no cells and measure the mean intensity. Subtract this value from the nuclear intensity of each cell.

  • Data Normalization: Normalize the data by expressing the fluorescence intensity of the stimulated (Protocol 1) and inhibited (Protocol 2) groups as a fold-change relative to the average intensity of the basal control group (Protocol 3).

  • Statistical Analysis: Perform appropriate statistical tests (e.g., t-test or ANOVA) to determine if the observed differences between the groups are significant. Present the data using bar charts with error bars.

Troubleshooting:

  • High Background: Reduce probe concentration or decrease loading time. Ensure adequate washing if the protocol is adapted to include a wash step (though many activity-based probes are no-wash).

  • No Signal Increase After Damage: Confirm the activity of your DNA damaging agent. Increase its concentration or treatment time. Ensure the probe has not degraded (store aliquots at -20°C or -80°C).

  • High Phototoxicity: Reduce laser power and/or exposure time.[13] Use a more sensitive detector if available. Acquire images less frequently for time-lapse experiments.

Conclusion and Future Directions

This compound-based fluorescent probes represent a significant advancement in the study of DNA repair.[5] They provide a robust and direct method for quantifying PARP1 activity in living cells, offering insights that are not possible with endpoint assays.[2][8] These tools are invaluable for:

  • Basic Research: Dissecting the spatiotemporal dynamics of PARP1 activation in the DNA damage response.

  • Drug Development: Performing high-throughput screens for novel PARP inhibitors and characterizing the pharmacodynamics of lead compounds in a cellular context.

  • Translational Science: Assessing PARP1 activity in patient-derived cells to potentially stratify patients for PARP inhibitor therapy.

The principles and protocols outlined here provide a comprehensive guide for researchers to confidently employ these powerful probes to illuminate the critical role of PARP1 in health and disease.

References

  • Lord, C. J., & Ashworth, A. (2012). PARP inhibitors: Synthetic lethality in the clinic. Science, 335(6068), 525-526. [Link]

  • Zandarashvili, L., et al. (2020). Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. STAR Protocols, 1(3), 100208. [Link]

  • Steffen, J. D., et al. (2016). Fluorescent sensors of PARP-1 structural dynamics and allosteric regulation in response to DNA damage. Nucleic Acids Research, 44(14), 6770–6779. [Link]

  • Ferraresi, A., et al. (2011). Effects of 6(5H)-phenanthridinone, an inhibitor of poly(ADP-ribose)polymerase-1 activity (PARP-1), on locomotor networks of the rat isolated spinal cord. Central European Journal of Biology, 6(2), 245-256. [Link]

  • Wilson, A. J., & O'Sullivan, C. K. (2017). Fluorescent Probes of DNA Repair. ACS Chemical Biology, 12(11), 2737-2747. [Link]

  • Zhang, J., et al. (2021). The photophysical properties and imaging application of a new polarity-sensitive fluorescent probe. Analyst, 146(18), 5649-5656. [Link]

  • Langelier, M. F., et al. (2018). Functional Aspects of PARP1 in DNA Repair and Transcription. International Journal of Molecular Sciences, 19(4), 1157. [Link]

  • Singh, S. S., et al. (2014). A Review on PARP1 Inhibitors: Pharmacophore Modeling, Virtual and Biological Screening Studies to Identify Novel PARP1 Inhibitors. Current Topics in Medicinal Chemistry, 14(18), 2020-2030. [Link]

  • Condie, A. G., et al. (2015). A Fluorescent Probe to Measure DNA Damage and Repair. PLoS ONE, 10(8), e0131330. [Link]

  • Senevirathne, C., & T. C. (2021). Fluorescence probes for bioimaging: synthesis, photophysical properties and applications. Digital Commons @ NJIT. [Link]

  • Zhang, Z., et al. (2014). Fluorescent Probes for Insect Ryanodine Receptors: Candidate Anthranilic Diamides. Molecules, 19(4), 4104-4116. [Link]

  • Wilson, A. J., & O'Sullivan, C. K. (2017). Fluorescent Probes of DNA Repair. ACS Chemical Biology, 12(11), 2737-2747. [Link]

  • Scott, H., et al. (2021). Structure-Guided Design and In-Cell Target Profiling of a Cell-Active Target Engagement Probe for PARP Inhibitors. Journal of Medicinal Chemistry, 64(13), 9463-9473. [Link]

  • Kumar, A., et al. (2020). Advancements in PARP1 Targeted Nuclear Imaging and Theranostic Probes. Journal of Clinical Medicine, 9(7), 2130. [Link]

  • Rudolph, J., et al. (2021). Probing the Conformational Changes Associated with DNA Binding to PARP1. Biochemistry, 60(18), 1431–1443. [Link]

  • Selivanova, G. (2022). Live Cell Detection of Poly(ADP-Ribose) for Use in Genetic and Genotoxic Compound Screens. International Journal of Molecular Sciences, 23(15), 8352. [Link]

Sources

Application Notes & Protocols for Pre-Clinical Evaluation of 6-Morphanthridinone

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for In Vivo Experimental Design

Abstract: This document provides a comprehensive guide for the pre-clinical evaluation of 6-Morphanthridinone in various animal models. Based on its core chemical structure, this compound is hypothesized to function as an inhibitor of Poly(ADP-ribose) Polymerase (PARP), a family of enzymes critical to DNA damage repair and other cellular processes.[1] This guide offers detailed protocols and experimental design considerations for testing this compound in oncology, neuroprotection, and anti-inflammatory models. It is intended for researchers, scientists, and drug development professionals seeking to establish a robust framework for in vivo efficacy and mechanism-of-action studies.

Introduction: The Scientific Rationale for this compound

The morphanthridinone scaffold is structurally related to phenanthridinone, a core component of several potent PARP inhibitors. PARP enzymes, particularly PARP1 and PARP2, are central to the repair of DNA single-strand breaks (SSBs).[1] Inhibition of this pathway has profound therapeutic implications across multiple disease states.

  • Oncology: In tumors with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations, inhibiting PARP leads to an accumulation of unrepaired SSBs. These collapse replication forks, creating double-strand breaks (DSBs) that the cell cannot repair, ultimately resulting in cell death. This concept, known as synthetic lethality , is a cornerstone of modern targeted cancer therapy.[2][3]

  • Neurodegeneration & Ischemia: Excessive activation of PARP1 following events like stroke or in chronic neurodegenerative conditions triggers a form of programmed cell death known as parthanatos.[4] PARP1 overactivation depletes cellular NAD+ and ATP, leading to energy failure and the release of apoptosis-inducing factor (AIF), culminating in neuronal death.[5] Pharmacological inhibition of PARP1 has shown significant neuroprotective effects in animal models of stroke, Alzheimer's, and Parkinson's disease.[6][7][8]

  • Inflammation: PARP activation is a key step in the pathogenesis of both acute and chronic inflammation. It can regulate the expression of pro-inflammatory mediators like cytokines and adhesion molecules.[9] PARP inhibitors have demonstrated efficacy in animal models of colitis, arthritis, and acute lung injury by suppressing the inflammatory response.[9][10][11]

This guide provides the necessary framework to investigate whether this compound leverages these mechanisms in relevant in vivo settings.

Mechanism Visualization: PARP Inhibition & Synthetic Lethality

The following diagram illustrates the principle of synthetic lethality, the primary mechanism for PARP inhibitor efficacy in homologous recombination-deficient (HRD) cancers.

G cluster_0 Normal Cell (HR Proficient) cluster_1 HR-Deficient Cancer Cell SSB Single-Strand Break (SSB) PARP PARP-mediated SSB Repair SSB->PARP Primary Repair Survival1 Cell Survival & Genomic Stability PARP->Survival1 DSB Double-Strand Break (DSB) HR Homologous Recombination (HR) (e.g., BRCA1/2) DSB->HR Efficient Repair HR->Survival1 SSB2 Single-Strand Break (SSB) PARPi This compound (PARP Inhibitor) SSB2->PARPi Blocked_PARP Blocked SSB Repair PARPi->Blocked_PARP Collapsed_Fork Collapsed Replication Fork (creates DSB) Blocked_PARP->Collapsed_Fork DSB2 Double-Strand Break (DSB) Collapsed_Fork->DSB2 Defective_HR Defective HR (BRCA1/2 mutant) DSB2->Defective_HR Repair Fails Death Synthetic Lethality & Cell Death Defective_HR->Death

Caption: Synthetic lethality in HR-deficient tumors treated with a PARP inhibitor.

Core Experimental Design

A robust experimental design is paramount for obtaining reproducible and translatable data. Key considerations include compound formulation, pharmacokinetic profiling, and justified animal model selection.

Compound Formulation & Pharmacokinetics (PK)

The first step in any in vivo study is to develop a safe and effective vehicle for drug administration that ensures adequate bioavailability.

  • Solubility Screening: Test the solubility of this compound in common biocompatible solvents (e.g., saline, PBS, DMSO, ethanol, polyethylene glycol, Neobee oil).[12] For oral dosing, aqueous-based vehicles are preferred. For intraperitoneal (IP) or intravenous (IV) injections, solubility and stability in appropriate buffers are critical.

  • Maximum Tolerated Dose (MTD): Conduct a dose-escalation study in a small cohort of healthy animals to determine the MTD. This involves administering increasing doses and monitoring for clinical signs of toxicity (e.g., weight loss, lethargy, ruffled fur) for 7-14 days.

  • Pharmacokinetic Analysis: A preliminary PK study is essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. Following a single dose, collect plasma samples at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) to determine key parameters.[2]

ParameterDescriptionTypical Target Range (PARP Inhibitors)
Cmax Maximum plasma concentration>10x in vitro IC50
Tmax Time to reach Cmax0.5 - 2 hours (Oral/IP)
T½ (Half-life) Time for plasma concentration to reduce by half2 - 8 hours[2]
AUC Area under the curve (total drug exposure)Dose-dependent
Animal Model Selection

The choice of animal model must be rigorously justified and directly relevant to the clinical indication being studied. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Therapeutic AreaRecommended ModelRationale & Key Features
Oncology Cell/Patient-Derived Xenografts (CDX/PDX) in immunodeficient mice (e.g., NSG, Nude).[13]Use cell lines or patient tumors with known DNA repair defects (e.g., BRCA1/2 mutations).[13] Allows for direct assessment of anti-tumor efficacy.
Neuroprotection (Stroke) Middle Cerebral Artery Occlusion (MCAO) in rats or mice.[8]Gold-standard model for focal cerebral ischemia. Allows for quantification of infarct volume and neurological deficits.
Neuroprotection (Parkinson's) 6-OHDA or MPTP-induced models in rodents.[14]Chemically induced models that cause loss of dopaminergic neurons, mimicking key pathological features of Parkinson's Disease.[14]
Inflammation (Acute) LPS-induced Acute Lung Injury in mice.[10]Induces a robust, rapid, and reproducible inflammatory response characterized by neutrophil infiltration and cytokine production.[10]
Ethical Considerations

All animal research must adhere to the principles of the 3Rs: Replacement, Reduction, and Refinement. Protocols must be reviewed and approved by an IACUC to ensure compliance with federal regulations and humane treatment standards.[15][16] Key ethical mandates include minimizing animal numbers through proper statistical planning, using anesthesia and analgesia for painful procedures, and defining humane endpoints to prevent unnecessary suffering.[17]

Detailed In Vivo Protocols

The following sections provide step-by-step methodologies for key experiments. These protocols should be adapted based on institutional guidelines and specific experimental goals.

Protocol 3.1: Efficacy in a BRCA-Deficient Breast Cancer Xenograft Model

This protocol details a study to evaluate the anti-tumor activity of this compound in a model of triple-negative breast cancer with a BRCA1 mutation.

Workflow Diagram: Xenograft Efficacy Study

G cluster_workflow Xenograft Study Workflow start Day 0: Implant Tumor Cells (e.g., MDA-MB-436) growth Days 7-10: Tumor Growth Monitoring start->growth random Day 10-14: Randomize Mice (Tumor Volume ~150 mm³) growth->random treat Initiate Treatment: - Vehicle Control - this compound random->treat measure Measure Tumor Volume & Body Weight (2-3x per week) treat->measure endpoint Study Endpoint: - Tumor >1500 mm³ - Ulceration - >20% Weight Loss measure->endpoint analysis Terminal Collection: - Tumors (PD) - Plasma (PK) - Tissues (Tox) endpoint->analysis

Caption: Standard workflow for an in vivo cancer xenograft efficacy study.

Methodology:

  • Animal Model: Female athymic nude mice (Foxn1nu), 6-8 weeks old.

  • Cell Line: MDA-MB-436 (BRCA1 mutant breast cancer cell line). Culture cells under standard conditions.

  • Tumor Implantation:

    • Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel to a final concentration of 5 x 10⁷ cells/mL.

    • Inject 100 µL (5 x 10⁶ cells) subcutaneously into the right flank of each mouse.

  • Monitoring and Randomization:

    • Monitor tumor growth using digital calipers. Calculate tumor volume using the formula: (Length x Width²)/2.

    • When average tumor volume reaches 100-150 mm³, randomize mice into treatment groups (n=8-10 per group).

  • Treatment Groups:

    • Group 1: Vehicle Control (e.g., 0.5% methylcellulose + 0.2% Tween 80 in water, oral gavage, daily).

    • Group 2: this compound (e.g., 50 mg/kg, formulated in vehicle, oral gavage, daily).[18]

    • (Optional) Group 3: Positive Control (e.g., Olaparib, 50 mg/kg, IP, daily).[18]

  • Efficacy Assessment:

    • Measure tumor volume and body weight three times per week.

    • The primary endpoint is Tumor Growth Inhibition (TGI).

    • Define humane endpoints, such as tumor volume exceeding 1500 mm³, tumor ulceration, or body weight loss >20%.

  • Terminal Collection:

    • At the end of the study, collect terminal blood samples for PK analysis.

    • Excise tumors and divide them: one portion flash-frozen for biomarker analysis (Western blot) and the other fixed in formalin for histopathology (IHC).

Protocol 3.2: Neuroprotection in a Transient MCAO Stroke Model

This protocol assesses the ability of this compound to reduce brain injury following an induced ischemic stroke.

Methodology:

  • Animal Model: Male Wistar rats (250-300g).

  • Surgical Procedure (tMCAO):

    • Anesthetize the rat (e.g., isoflurane).

    • Perform a midline neck incision to expose the common carotid artery (CCA).

    • Introduce a nylon monofilament suture into the external carotid artery and advance it up the internal carotid artery to occlude the origin of the middle cerebral artery.

    • After 90 minutes of occlusion, withdraw the suture to allow for reperfusion.

  • Treatment Administration:

    • Administer this compound or vehicle via IP injection at a pre-determined time post-reperfusion (e.g., 2, 8, and 24 hours). A delayed treatment window is more clinically relevant.[8]

  • Behavioral Assessment (24-72 hours post-MCAO):

    • Modified Neurological Severity Score (mNSS): A composite score evaluating motor, sensory, balance, and reflex functions. A higher score indicates greater impairment.[19]

    • Rotarod Test: Measures motor coordination and balance. Record the latency to fall from a rotating rod. Stroke-impaired animals will fall sooner.[19][20]

  • Infarct Volume Analysis (72 hours post-MCAO):

    • Euthanize animals and perfuse brains with saline followed by 4% paraformaldehyde.

    • Section the brain coronally and stain with 2,3,5-triphenyltetrazolium chloride (TTC).

    • Healthy tissue stains red, while the infarcted (damaged) area remains white.

    • Quantify the infarct volume as a percentage of the total brain volume using image analysis software. A reduction in infarct volume indicates neuroprotection.

Endpoint and Biomarker Analysis

Confirming target engagement and quantifying efficacy are crucial for interpreting results.

Analysis TypeEndpoint/BiomarkerMethodologyExpected Result with this compound
Pharmacodynamic Poly(ADP-ribose) (PAR) levels Western Blot, IHC, ELISASignificant reduction in PAR levels in tumor or ischemic brain tissue, confirming PARP inhibition.[21][22]
Oncology Efficacy Tumor Growth Inhibition (TGI) Caliper MeasurementsSlower tumor growth rate compared to vehicle control.
DNA Damage Marker (γH2AX) Immunohistochemistry (IHC)Increased γH2AX foci in tumor tissue, indicating accumulation of DSBs.[2]
Neuroprotection Efficacy Infarct Volume TTC StainingReduced percentage of white (infarcted) tissue in the brain.
Neurological Deficit mNSS, Rotarod TestLower mNSS scores and increased latency to fall on the rotarod compared to vehicle.[19]
Anti-Inflammatory Efficacy Myeloperoxidase (MPO) Activity Colorimetric AssayReduced MPO activity in inflamed tissue (e.g., lung, colon), indicating decreased neutrophil infiltration.[11]
Pro-inflammatory Cytokines ELISA (e.g., TNF-α, IL-6, IL-1β)Decreased levels of key cytokines in tissue homogenates or BAL fluid.[10]
General Toxicity Body Weight & Clinical Signs Daily ObservationNo significant body weight loss (>15-20%) or adverse clinical signs at the efficacious dose.
Histopathology H&E StainingExamination of major organs (liver, kidney, spleen) for signs of drug-induced toxicity.

Data Interpretation & Troubleshooting

  • Correlate PK/PD with Efficacy: A successful study will demonstrate that therapeutic doses of this compound achieve plasma concentrations sufficient to inhibit PARP (reduce PAR levels) in the target tissue, which in turn leads to the desired therapeutic effect (e.g., tumor regression, reduced infarct size).

  • Lack of Efficacy: If no effect is observed, consider the following:

    • Poor Bioavailability: Was the plasma concentration sufficient? Re-evaluate the formulation and administration route.

    • Insufficient Target Engagement: Did PAR levels decrease in the target tissue? The dose may be too low, or the compound may not effectively reach the tissue.

    • Incorrect Model: Is the chosen animal model appropriate? For example, a PARP inhibitor is unlikely to be effective in a cancer model that has a fully functional homologous recombination pathway.[23]

  • Toxicity: If toxicity is observed at doses required for efficacy, the therapeutic index is narrow. Consider alternative dosing schedules (e.g., intermittent dosing) or formulation strategies to mitigate off-target effects.[12][18]

Conclusion

The pre-clinical evaluation of this compound as a putative PARP inhibitor requires a systematic and multi-faceted approach. By integrating robust PK/PD analysis with well-validated disease models in oncology, neuroprotection, and inflammation, researchers can effectively determine its therapeutic potential. The protocols and considerations outlined in this guide provide a foundational framework for generating the critical data needed to advance this compound through the drug development pipeline.

References

  • Bhattacharjee, A., et al. (2018). Population pharmacokinetic and pharmacogenetic analysis of 6-mercaptopurine in paediatric patients with acute lymphoblastic leukaemia. British Journal of Clinical Pharmacology. Available at: [Link]

  • Charles River Laboratories. (n.d.). Animal Models of Parkinson's Disease. Available at: [Link]

  • Wang, Y., et al. (2023). Dual PARP/NAMPT Inhibitors for BRCA Wild-Type Triple-Negative Breast Cancer. Journal of Medicinal Chemistry. Available at: [Link]

  • Oncology Nurse Advisor. (2017). PARP inhibitor shows efficacy in new animal models for triple-negative breast cancer. Available at: [Link]

  • Pillay, N., et al. (2022). PARP Inhibitors: Clinical Limitations and Recent Attempts to Overcome Them. International Journal of Molecular Sciences. Available at: [Link]

  • University of Connecticut. (n.d.). Code of Ethics for the Care and Use of Animals. Office of the Vice President for Research. Available at: [Link]

  • Lötsch, J., et al. (2013). Pharmacokinetics of morphine-6-glucuronide and its formation from morphine after intravenous administration. European Journal of Clinical Pharmacology. Available at: [Link]

  • Rajendran, A., et al. (2011). PARP inhibitors: its role in treatment of cancer. Journal of Carcinogenesis. Available at: [Link]

  • Ruan, Y., et al. (2020). Behavioral tests in rodent models of stroke. Brain Hemorrhages. Available at: [Link]

  • Telli, M. L., et al. (2014). The PARP inhibitors, veliparib and olaparib, are effective chemopreventive agents for delaying mammary tumor development in BRCA1-deficient mice. Cancer Prevention Research. Available at: [Link]

  • Gonzalez, M., & Feely, S. M. E. (2021). Animal Models of CMT2A: State-of-art and Therapeutic Implications. Cells. Available at: [Link]

  • Xu, Y., et al. (2021). Therapeutic Potentials of Poly (ADP-Ribose) Polymerase 1 (PARP1) Inhibition in Multiple Sclerosis and Animal Models. Frontiers in Immunology. Available at: [Link]

  • Golia, B., et al. (2022). Neuroprotective Effects of PARP Inhibitors in Drosophila Models of Alzheimer's Disease. Cells. Available at: [Link]

  • Li, Y., et al. (2021). PARP-1 inhibition attenuates the inflammatory response in the cartilage of a rat model of osteoarthritis. Journal of Orthopaedic Surgery and Research. Available at: [Link]

  • Li, M., & Yu, X. (2017). Role of Biomarkers in the Development of PARP Inhibitors. Biomarker Research. Available at: [Link]

  • National Institutes of Health. (n.d.). The IACUC. Office of Laboratory Animal Welfare. Available at: [Link]

  • Vassal, G., et al. (1993). Pharmacokinetics and distribution of 6-mercaptopurine administered intravenously in children with lymphoblastic leukaemia. Cancer Chemotherapy and Pharmacology. Available at: [Link]

  • Lu, J., et al. (2018). Repurposing of PARP-1 inhibitors for the treatment of neurodegenerative diseases. Journal of Neurochemistry. Available at: [Link]

  • Liu, Y. R., et al. (2022). Behavioral tests for evaluating the characteristics of brain diseases in rodent models. Experimental and Therapeutic Medicine. Available at: [Link]

  • Blandini, F., et al. (2019). Animal models of Parkinson's disease. ResearchGate. Available at: [Link]

  • Liaudet, L., et al. (2022). Efficacy of Clinically Used PARP Inhibitors in a Murine Model of Acute Lung Injury. Cells. Available at: [Link]

  • Zhou, Y., et al. (2021). Poly (ADP-ribose) polymerases as PET imaging targets for central nervous system diseases. Frontiers in Chemistry. Available at: [Link]

  • Pilie, P. G., et al. (2022). The potential of PARP inhibitors in targeted cancer therapy and immunotherapy. Frontiers in Oncology. Available at: [Link]

  • O'Connor, M. J., et al. (2016). The PARP Inhibitor AZD2461 Provides Insights into the Role of PARP3 Inhibition for Both Synthetic Lethality and Potentiation of Temozolomide. Cancer Research. Available at: [Link]

  • Sahaboglu, A., et al. (2016). The neuroprotective effects of PARP inhibition in different types of photoreceptor degeneration. Investigative Ophthalmology & Visual Science. Available at: [Link]

  • Michel, L. S., et al. (2017). A Radiotracer Strategy to Quantify PARP-1 Expression In Vivo Provides a Biomarker That Can Enable Patient Selection for PARP Inhibitor Therapy. Cancer Research. Available at: [Link]

  • Rottenberg, S., et al. (2008). High sensitivity of BRCA1-deficient mammary tumors to the PARP inhibitor AZD2281 alone and in combination with platinum drugs. PNAS. Available at: [Link]

  • American Psychological Association. (2012). Guidelines for Ethical Conduct in the Care and Use of Nonhuman Animals in Research. Available at: [Link]

  • Jiang, Y. H., & Ichim, G. (2020). Animal models of neurodevelopmental disorders with behavioral phenotypes. Current Opinion in Psychiatry. Available at: [Link]

  • UC Davis Office of Research. (n.d.). IACUC Policies and Guidelines. Available at: [Link]

  • BPS Bioscience. (2023). Targeted cancer therapy: choosing the right assay to assess PARP inhibitors [Video]. YouTube. Available at: [Link]

  • Chiarugi, A., et al. (2012). Long-lasting neuroprotection and neurological improvement in stroke models with new, potent and brain permeable inhibitors of poly(ADP-ribose) polymerase. British Journal of Pharmacology. Available at: [Link]

  • Cuzzocrea, S., et al. (2007). PARP inhibition reduces acute colonic inflammation in rats. Naunyn-Schmiedeberg's Archives of Pharmacology. Available at: [Link]

  • Villesen, M. M., et al. (2008). Pharmacokinetics of morphine-6-glucuronide following oral administration in healthy volunteers. British Journal of Clinical Pharmacology. Available at: [Link]

  • De Ryck, M., & Van Reempts, J. (2024). Rodent Behavioral Tests Sensitive to Functional Recovery and Compensation. Stroke. Available at: [Link]

  • Seredenina, T., & Luthi-Carter, R. (2012). The Use of the R6 Transgenic Mouse Models of Huntington's Disease in Attempts to Develop Novel Therapeutic Strategies. Neurotherapeutics. Available at: [Link]

  • Dana-Farber Cancer Institute. (2016). What is a PARP Inhibitor? | Science Illustrated [Video]. YouTube. Available at: [Link]

  • Ace Therapeutics. (n.d.). Behavioral Tests in Rodent Models of Stroke. Available at: [Link]

  • Liu, Y., et al. (2021). Revealing biomarkers associated with PARP inhibitors based on genetic interactions in cancer genome. ResearchGate. Available at: [Link]

  • Cuffari, C., et al. (2004). Pharmacokinetics of 6-mercaptopurine in patients with inflammatory bowel disease. ResearchGate. Available at: [Link]

  • De La Salle University. (n.d.). INSTITUTIONAL ANIMAL CARE & USE COMMITTEE (IACUC). Available at: [Link]

  • Shboul, M., et al. (2023). A Clinically Translatable Multimodal Deep Learning Model for HRD Detection from Histopathology Images. Cancers. Available at: [Link]

  • Singh, S., et al. (2021). Behavioral Tests in Neurotoxin-Induced Animal Models of Parkinson's Disease. Brain Sciences. Available at: [Link]

  • Douglas, H. F., et al. (2015). The activity and inhibition of poly(ADP-ribose) polymerase-1 in equine peripheral blood mononuclear cells in vitro. Journal of Veterinary Emergency and Critical Care. Available at: [Link]

  • The Jackson Laboratory. (2020). Using Autoimmune Disease Models in Pre-clinical Drug Discovery [Video]. YouTube. Available at: [Link]

Sources

Application Notes & Protocols: Solid-Phase Synthesis of 6-Morphanthridinone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of Solid-Phase Synthesis for Morphanthridinone Scaffolds

The 6-morphanthridinone core is a privileged heterocyclic scaffold found in a range of biologically active molecules, exhibiting potential applications in neuropharmacology and oncology. The efficient construction of libraries based on this framework is a key objective in modern drug discovery. Traditional solution-phase synthesis, however, often involves laborious purification of intermediates, leading to significant time and material loss, especially in multi-step sequences.

Solid-phase organic synthesis (SPOS) offers a transformative alternative. By anchoring the initial building block to an insoluble polymer support, reagents and by-products can be removed by simple filtration and washing, dramatically streamlining the entire synthetic process.[1][2][3] This methodology not only accelerates the synthesis but also enables the potential for automation and high-throughput parallel synthesis, making it an indispensable tool for generating diverse compound libraries for screening.[3][4]

This guide provides a detailed exploration of the strategies and protocols for constructing this compound derivatives using SPOS. We will delve into the causal reasoning behind the selection of resins and linkers, and present a robust protocol centered around a powerful combination of the Ugi four-component reaction (U-4CR) and a subsequent intramolecular Heck cyclization to forge the core structure.

Core Principles: The Trinity of Solid-Phase Synthesis

A successful solid-phase synthesis hinges on the interplay of three key components: the solid support (resin), the linker, and the protective group strategy.

  • The Solid Support (Resin): The resin is the insoluble matrix upon which the synthesis occurs.[5] The most common supports are polystyrene-based resins, often cross-linked with divinylbenzene.[5] The choice of resin is dictated by the chemistry to be performed. For the protocols described herein, we will utilize Wang resin , a workhorse in SPOS.

    • Causality: Wang resin is functionalized with a 4-hydroxymethylphenoxymethyl linker, which allows for the attachment of carboxylic acids via an ester bond. This ester linkage is stable to a wide range of reaction conditions, including the basic and organometallic conditions of the Ugi and Heck reactions, but is readily cleaved by moderate to strong acids, such as trifluoroacetic acid (TFA).[6] This orthogonality is crucial for the successful release of the final product.

  • The Linker: The linker is the molecular bridge connecting the nascent molecule to the resin.[7][8] It acts as a C-terminal protecting group and its cleavage chemistry dictates the functionality of the released product.[7] The linker must be stable throughout the entire synthesis sequence and then be cleaved efficiently under conditions that do not degrade the final compound.[7] The linker on the Wang resin fulfills these requirements for our target synthesis.

  • Monitoring the Synthesis: A key aspect of trustworthy SPOS is the ability to monitor reaction completion at each step. Since intermediates are not isolated, qualitative tests are essential. The Kaiser test (or ninhydrin test) is a highly reliable method for detecting the presence of free primary amines on the resin.[5][9] A positive test (blue bead color) indicates an incomplete coupling reaction, while a negative test (yellow/clear beads) signifies that all primary amines have been consumed.

Visualizing the General Workflow

The overall logic of solid-phase synthesis can be visualized as a repeating cycle of coupling and washing, followed by a final cleavage step to release the target molecule.

Solid-Phase Synthesis Workflow Resin 1. Solid Support (e.g., Wang Resin) Loading 2. Anchor Loading (First Building Block) Resin->Loading Attach Wash1 Wash Loading->Wash1 Reaction_A 3. Reaction A (e.g., Ugi Reaction) Wash1->Reaction_A Wash2 Wash Reaction_A->Wash2 Reaction_B 4. Reaction B (e.g., Heck Cyclization) Wash2->Reaction_B Wash3 Wash Reaction_B->Wash3 Cleavage 5. Cleavage from Resin Wash3->Cleavage Product 6. Purified Product Cleavage->Product Isolate

Caption: General workflow for solid-phase organic synthesis.

Synthetic Strategy: Ugi-Heck Combination for this compound Construction

Our strategy employs a convergent and diversity-oriented approach. The synthesis begins by anchoring a suitable amino acid to the solid support. A subsequent Ugi four-component reaction rapidly assembles a complex linear precursor.[10][11] The final key step is an intramolecular Heck reaction, a powerful method for forming carbon-carbon bonds to construct the tricyclic core of the this compound.[12]

Ugi_Heck_Pathway Start Resin-Linker-NH-R1-COOH Ugi_Product Resin-Linker-NH-R1-CO-N(R4)-C(R2)(R3)-CONH-R5(Aryl-X) Start->Ugi_Product Ugi-4CR (Aldehyde, Isocyanide, Aryl Amine) Cyclized Resin-Linker-Morphanthridinone Ugi_Product->Cyclized Intramolecular Heck Reaction (Pd Catalyst) Final_Product Final this compound Derivative Cyclized->Final_Product TFA Cleavage

Caption: Key chemical transformations on the solid support.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Handle all reagents and solvents with appropriate personal protective equipment (PPE), including gloves and safety glasses. Trifluoroacetic acid (TFA) is highly corrosive and requires careful handling.

Protocol 1: Loading of Fmoc-Protected Amino Acid onto Wang Resin
  • Rationale: This initial step anchors the first building block to the solid support via an acid-labile ester bond. The Fmoc protecting group on the amine is stable to the esterification conditions but can be easily removed with a mild base (piperidine) to expose the amine for the next reaction.

  • Resin Swelling: Place Wang resin (1.0 g, ~1.0 mmol/g loading) in a fritted reaction vessel. Add dichloromethane (DCM, 10 mL) and gently agitate for 30 minutes to swell the resin beads. Drain the solvent.

  • Activation Mixture: In a separate flask, dissolve Fmoc-amino acid (3.0 mmol), and 4-(dimethylamino)pyridine (DMAP, 0.3 mmol) in DCM/DMF (4:1, 10 mL).

  • Coupling: Add N,N'-diisopropylcarbodiimide (DIC, 3.0 mmol) to the activation mixture and immediately add the resulting solution to the swollen resin.

  • Reaction: Agitate the mixture at room temperature for 4-6 hours.

  • Capping (Optional but Recommended): To block any unreacted hydroxyl groups on the resin, drain the reaction mixture and add a solution of acetic anhydride (1 mL) and pyridine (1 mL) in DCM (8 mL). Agitate for 1 hour.

  • Washing: Drain the capping solution and wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and methanol (3 x 10 mL). Dry the resin under high vacuum.

Protocol 2: Fmoc Deprotection and Ugi Four-Component Reaction
  • Rationale: The Ugi reaction is a cornerstone of combinatorial chemistry, allowing for the rapid assembly of a complex scaffold from four diverse inputs in a single step.[13][14] Here, the resin-bound amino acid provides the carboxylic acid component.

  • Fmoc Deprotection: Swell the resin from Protocol 1 in DMF (10 mL). Drain and add a solution of 20% piperidine in DMF (10 mL). Agitate for 20 minutes. Drain and repeat once.

  • Washing: Wash the resin thoroughly with DMF (5 x 10 mL) and DCM (5 x 10 mL) to remove all traces of piperidine.

  • Confirmation: Perform a Kaiser test. A small sample of beads should turn a deep blue, confirming the presence of the free primary amine.

  • Ugi Reaction:

    • Swell the deprotected resin in a 1:1 mixture of methanol and DCM (10 mL).

    • Add the aldehyde component (e.g., benzaldehyde, 5.0 mmol).

    • Add the amine component (e.g., 2-bromoaniline, 5.0 mmol). This component is chosen to contain the aryl halide necessary for the subsequent Heck reaction.

    • Agitate the mixture for 30 minutes to allow for imine formation.

    • Add the isocyanide component (e.g., tert-butyl isocyanide, 5.0 mmol).

    • Seal the vessel and agitate at room temperature for 48 hours.[13]

  • Washing: Drain the reaction mixture and wash the resin sequentially with methanol (3 x 10 mL), DMF (3 x 10 mL), and DCM (3 x 10 mL). Dry the resin under vacuum.

Protocol 3: Intramolecular Heck Cyclization
  • Rationale: This palladium-catalyzed reaction is a robust method for C-C bond formation.[15] The intramolecular nature of the reaction on the solid support is highly efficient, driving the formation of the desired tricyclic system.[16]

  • Resin Preparation: Swell the resin from Protocol 2 in anhydrous DMF (10 mL).

  • Reaction Mixture: To the resin suspension, add palladium(II) acetate (Pd(OAc)₂, 0.1 mmol), triphenylphosphine (PPh₃, 0.4 mmol), and a base such as diisopropylethylamine (DIPEA, 4.0 mmol).

  • Reaction: Heat the mixture to 80-100 °C and agitate for 12-24 hours under an inert atmosphere (e.g., nitrogen or argon).

  • Washing: Cool the reaction vessel to room temperature. Drain the solvent and wash the resin thoroughly with DMF (5 x 10 mL), water/DMF (1:1, 2 x 10 mL), DMF (3 x 10 mL), and DCM (5 x 10 mL). Dry the resin under vacuum.

Protocol 4: Cleavage and Product Isolation
  • Rationale: The final step is to release the synthesized molecule from the solid support. A "cleavage cocktail" containing a strong acid (TFA) is used.[17] Scavengers are included to capture reactive cationic species generated during the cleavage, preventing side reactions and product degradation.[18][19]

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFA/triisopropylsilane (TIS)/water (95:2.5:2.5 v/v/v) . (Caution: Prepare in a fume hood).

  • Cleavage Reaction: Swell the dried resin from Protocol 3 in a minimal amount of DCM. Drain the DCM and add the cleavage cocktail (5-10 mL per 0.5 g of resin).[20] Agitate at room temperature for 2-3 hours.

  • Product Collection: Filter the resin and collect the filtrate in a round-bottom flask. Wash the resin with an additional small volume of TFA or DCM and combine the filtrates.

  • Solvent Removal: Concentrate the filtrate under reduced pressure to remove the majority of the TFA.

  • Precipitation: Add cold diethyl ether to the concentrated residue to precipitate the crude product.

  • Isolation and Purification: Centrifuge or filter the suspension to collect the solid product. Wash the solid with cold ether. The crude product can then be purified by techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).

Data Summary Table

StepReactionKey ReagentsSolventTemp. (°C)Time (h)
1 Anchor Loading Fmoc-AA, DIC, DMAPDCM/DMFRT4-6
2 Fmoc Deprotection 20% PiperidineDMFRT0.7
3 Ugi-4CR Aldehyde, Amine, IsocyanideMeOH/DCMRT48
4 Heck Cyclization Pd(OAc)₂, PPh₃, DIPEADMF80-10012-24
5 Cleavage TFA/TIS/H₂ONeatRT2-3

References

  • Solid-Phase Organic Synthesis: Techniques and Pharmaceutical Applications. (2025). ResearchGate.
  • Solid Phase Peptide Synthesis: Process & Advantages. (2026, January 23). Piramal Pharma Solutions. [Link]

  • Synthesis of N-Heterocycles. Organic Chemistry Portal. [Link]

  • Ugi four-center three-component reaction for the parallel solid-phase synthesis of N-substituted thiomopholinones. (2000). ResearchGate.
  • Cleavage Cocktails; Reagent B. Aapptec Peptides. [Link]

  • The Intramolecular Heck Reaction. (2004, July 14). Macmillan Group. [Link]

  • Methods and protocols of modern solid phase peptide synthesis. (2006). ResearchGate.
  • Synthetic Strategies in the Preparation of Phenanthridinones. (2020). MDPI. [Link]

  • Safety-Catch Linkers for Solid-Phase Peptide Synthesis. (2023). PMC - NIH. [Link]

  • Solid Phase Synthesis. Organon. [Link]

  • Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO). (2021). NIH. [Link]

  • Cleavage Cocktail Selection. CDN. [Link]

  • Isocyanide Multicomponent Reactions on Solid Phase: State of the Art and Future Application. (2020, December 1). PMC - NIH. [Link]

  • Linkers for solid-phase organic synthesis. (2000). ResearchGate.
  • Synthesis of Quinolines, 2-Quinolones, Phenanthridines, and 6(5H)-Phenanthridinones via Palladium-Mediated Ullmann Cross-Coupling of 1-Bromo-2-nitroarenes with β-Halo-enals, -enones, or -esters. (2006). ACS Publications. [Link]

  • Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. (2022). MDPI. [Link]

  • Solid Phase Synthesis. SpiroChem. [Link]

  • Ugi Four-Component Reactions Using Alternative Reactants. (2022). MDPI. [Link]

  • Phenanthridinone synthesis. Organic Chemistry Portal. [Link]

  • Solid-Phase Synthesis of Nitrogenous Heterocycles. springerprofessional.de. [Link]

  • Solid-Phase or Liquid-Phase? How Has Peptide Synthesis Revolutionized Drug Discovery? (2025, June 18). BioDuro. [Link]

  • INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY. Arkivoc. [Link]

  • Ugi Reaction. Organic Chemistry Portal. [Link]

  • Basic Concepts of using Solid Phase Synthesis to Build Small Organic Molecules using 2-Chlorotrityl Chloride Resin. (2013, November 29). Walsh Medical Media. [Link]

  • Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. ResearchGate.
  • Heck Reaction. (2023, June 30). Chemistry LibreTexts. [Link]

  • The Intramolecular Heck Reaction. (2002). Organic Reactions. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Poor Aqueous Solubility of 6-Morphanthridinone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 6-Morphanthridinone. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the poor aqueous solubility of this compound. As a tricyclic lactam, this compound possesses a rigid, largely non-polar structure, which inherently limits its solubility in aqueous media. This document provides a comprehensive set of troubleshooting guides and frequently asked questions (FAQs) to help you successfully formulate this compound for your in vitro and in vivo experiments.

Understanding the Challenge: The Molecular Basis of this compound's Poor Solubility

This compound's molecular structure is the primary determinant of its low aqueous solubility. The key features contributing to this property are:

  • Tricyclic System: The three fused rings create a large, hydrophobic surface area that is energetically unfavorable to interact with polar water molecules.

  • Lactam Functional Group: While the amide (lactam) group can participate in hydrogen bonding, its contribution to overall solubility is significantly outweighed by the hydrophobic nature of the carbon-rich scaffold. The nitrogen atom's lone pair is delocalized by resonance with the adjacent carbonyl group, making it non-basic and thus, pH adjustment will have a minimal effect on its solubility.

  • Crystalline Structure: Like many poorly soluble compounds, this compound likely has a stable crystalline lattice, requiring significant energy to break apart during dissolution.

Troubleshooting Guide: A Stepwise Approach to Solubilization

When encountering solubility issues with this compound, a systematic approach is crucial. The following workflow provides a logical progression from simple to more complex solubilization strategies.

Solubilization_Workflow A Start: Undissolved this compound in Aqueous Buffer B Step 1: Organic Co-solvent Addition A->B C Precipitation upon aqueous dilution? B->C D Step 2: Surfactant-based Formulation (Micellar Solubilization) C->D Yes G Successful Solubilization C->G No E Still precipitation or insufficient concentration? D->E F Step 3: Cyclodextrin Complexation E->F Yes E->G No F->G Success H Consider alternative formulation strategies (e.g., solid dispersions, lipid-based systems) F->H Failure Micellar_Solubilization cluster_0 Aqueous Environment cluster_1 Micelle Formation 6-M This compound (Insoluble) center Hydrophobic Core (6-M inside) Surfactant Surfactant Monomers s1 center->s1 s2 center->s2 s3 center->s3 s4 center->s4 s5 center->s5 s6 center->s6 s7 center->s7 s8 center->s8

Caption: Micellar solubilization of this compound by surfactants.

Using Cyclodextrins for Solubilization

Q4: When should I consider using cyclodextrins, and which one is appropriate?

A4: Cyclodextrins are an excellent choice when co-solvents or surfactants are not suitable for your experimental system, for example, in sensitive cell lines or for certain in vivo applications. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. The non-polar this compound can be encapsulated within this cavity, forming an inclusion complex that is water-soluble. [1] Recommended Cyclodextrins:

CyclodextrinKey Features
Hydroxypropyl-β-cyclodextrin (HP-β-CD) High aqueous solubility and low toxicity, widely used in pharmaceutical formulations.
Sulfobutylether-β-cyclodextrin (SBE-β-CD) High aqueous solubility and a good safety profile, often used in parenteral formulations.

Protocol for Cyclodextrin Complexation:

  • Prepare a solution of the chosen cyclodextrin in your aqueous buffer.

  • Add this compound to the cyclodextrin solution.

  • Stir or shake the mixture for several hours to overnight at room temperature to allow for complex formation. Gentle heating may sometimes facilitate this process.

  • Filter the solution through a 0.22 µm filter to remove any undissolved compound.

Cyclodextrin_Complexation Compound This compound (Hydrophobic) Cyclodextrin Cyclodextrin Hydrophilic Exterior Hydrophobic Interior Compound->Cyclodextrin:int Encapsulation Complex Inclusion Complex (Water-Soluble) Cyclodextrin->Complex

Caption: Formation of a water-soluble inclusion complex between this compound and a cyclodextrin.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Objective: To prepare a high-concentration stock solution for serial dilution into aqueous media.

Materials:

  • This compound (MW: 209.24 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Weigh out 2.09 mg of this compound and place it into a clean microcentrifuge tube.

  • Add 1.0 mL of anhydrous DMSO to the tube.

  • Vortex the tube vigorously for 1-2 minutes until the solid is completely dissolved.

  • Visually inspect the solution to ensure there are no undissolved particles. If necessary, briefly sonicate the tube.

  • Store the stock solution at -20°C, protected from light and moisture.

Protocol 2: Determination of Approximate Solubility in a Co-solvent System

Objective: To estimate the solubility of this compound in a specific co-solvent/buffer mixture.

Materials:

  • 10 mM this compound in DMSO (from Protocol 1)

  • Aqueous buffer of choice (e.g., PBS, pH 7.4)

  • 96-well clear bottom plate

  • Multichannel pipette

  • Plate reader capable of measuring absorbance or light scattering

Procedure:

  • In a 96-well plate, prepare a serial dilution of the 10 mM this compound stock solution in your aqueous buffer. For example, create a two-fold serial dilution across 10 wells, resulting in concentrations from 5 mM down to approximately 9.8 µM.

  • In a separate set of wells, prepare identical dilutions of DMSO in the buffer as a control for solvent effects.

  • Incubate the plate at room temperature for 30 minutes.

  • Read the absorbance of the plate at a wavelength where the compound does not absorb (e.g., 600 nm) to detect light scattering from any precipitate.

  • The highest concentration that does not show a significant increase in absorbance compared to the solvent control is an approximation of the solubility limit.

References

  • Ainurofiq, A., Putro, D. S., Ramadhani, D. A., Putra, G. M., & Do Espirito Santo, L. D. C. (2021). A review on solubility enhancement methods for poorly water-soluble drugs. Journal of Reports in Pharmaceutical Sciences, 10(2), 137. Available at: [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for 6-Morphanthridinone Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the functionalization of 6-morphanthridinone and related phenanthridinone scaffolds. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth, field-proven insights into optimizing reaction conditions, troubleshooting common experimental hurdles, and understanding the underlying chemical principles.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that form the foundation for successful experimentation.

Q1: What are the primary strategies for functionalizing the this compound core?

A1: The this compound scaffold is rich in chemical handles, but the most powerful and modern approaches focus on direct C-H bond functionalization.[1] These methods are atom-economical and avoid the need for pre-functionalized starting materials.[2] The key strategies include:

  • Palladium-Catalyzed C-H Activation/Annulation: This is the most prevalent method, allowing for the introduction of aryl, alkyl, and other groups, primarily at positions ortho to the directing amide group.[3][4][5]

  • Photoredox Catalysis: This strategy uses visible light to generate radical intermediates, enabling novel transformations under mild conditions that are often complementary to transition-metal catalysis.[6][7][8]

  • Traditional Cross-Coupling: Reactions like Buchwald-Hartwig amination and Suzuki-Miyaura coupling are effective but require the synthesis of halogenated or boronate-functionalized morphanthridinone precursors.[9][10][11]

Q2: Which C-H bonds on the this compound scaffold are most susceptible to functionalization?

A2: In transition-metal-catalyzed reactions, the regioselectivity is typically controlled by a directing group. The lactam moiety within the this compound core is an effective directing group. The reaction proceeds via the formation of a palladacycle intermediate.[12] Consequently, the C-H bonds ortho to the nitrogen atom on the N-aryl ring and the C-H bonds at the C4 and C1 positions of the dibenzofuran-like core are the most activated and sterically accessible sites for functionalization. The precise regioselectivity can be influenced by the specific ligand, oxidant, and reaction conditions used.[13][14]

Q3: How do I select the optimal catalyst system (Palladium source, ligand, base) for a C-H arylation reaction?

A3: The choice of catalyst system is critical and substrate-dependent. Here's a general thought process:

  • Palladium Source: Palladium(II) acetate (Pd(OAc)₂) is the most common and robust precatalyst for C-H activation.[3] It is generally stable and effective.

  • Ligand: The ligand is crucial for stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle. For challenging C-H functionalizations, sterically hindered biaryl monophosphine ligands (e.g., XPhos, RuPhos) or specific N-protected amino acid ligands (MPAA) have shown great success in promoting reactivity and selectivity.[12][15]

  • Base: The base plays multiple roles, including deprotonating the C-H bond in the concerted metalation-deprotonation (CMD) step and neutralizing the acid generated during the reaction.[16] Weak bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often used.[17] For Buchwald-Hartwig aminations, stronger bases like sodium tert-butoxide (NaOt-Bu) are common but can be incompatible with sensitive functional groups.[15]

Q4: What are the main advantages of using photoredox catalysis for these scaffolds?

A4: Photoredox catalysis offers several distinct advantages:

  • Mild Reaction Conditions: These reactions are often run at room temperature, which preserves sensitive functional groups that might degrade under the high temperatures required for some palladium-catalyzed processes.[8]

  • Unique Reaction Pathways: It allows for transformations driven by radical mechanisms, which are often inaccessible through traditional transition-metal catalysis, enabling novel C-C and C-heteroatom bond formations.[7]

  • Transition-Metal-Free Options: Many photoredox systems use organic dyes (like Eosin Y) as the photocatalyst, avoiding potential issues of metal contamination in the final product, which is a significant concern in pharmaceutical development.[6][18]

Section 2: Troubleshooting Guide for Common Issues

This section provides a systematic approach to diagnosing and solving common experimental problems.

Issue 1: Low or No Product Conversion

Q: My palladium-catalyzed C-H arylation reaction has stalled with most of the starting material unreacted. What are the likely causes and how do I fix it?

A: This is a frequent issue that can usually be resolved by systematically checking key parameters.

  • Cause 1: Inactive Catalyst. The Pd(OAc)₂ precatalyst or the phosphine ligand may have degraded. Phosphine ligands, especially electron-rich ones, are susceptible to oxidation.

    • Troubleshooting Steps:

      • Use Fresh Reagents: Always use freshly opened catalyst and ligands if possible. Store them under an inert atmosphere (Argon or Nitrogen).

      • Run a Control Reaction: Test your catalyst system on a known, reliable reaction (e.g., a standard Suzuki coupling) to confirm its activity.[19]

      • Consider a Pre-catalyst: Use a more stable palladacycle pre-catalyst that generates the active Pd(0) species more reliably in situ.[20]

  • Cause 2: Poor Reagent or Solvent Quality. Trace impurities, especially water or oxygen, can severely inhibit the reaction.

    • Troubleshooting Steps:

      • Use Anhydrous Solvents: Ensure solvents are rigorously dried. Even sealed commercial anhydrous solvents can absorb water over time. Using a freshly opened bottle or distilling the solvent is recommended.[21]

      • Degas the Reaction Mixture: Before heating, thoroughly degas the solvent and reaction mixture using a "freeze-pump-thaw" cycle (at least three times) or by bubbling argon through the solution for 20-30 minutes.

      • Check Base Quality: The base (e.g., K₂CO₃, Cs₂CO₃) should be finely ground and dried in an oven before use to maximize its surface area and remove adsorbed water.

  • Cause 3: Suboptimal Reaction Conditions. The temperature may be too low, or the reaction time insufficient.

    • Troubleshooting Steps:

      • Increase Temperature: C-H activation often requires significant thermal energy. Increase the reaction temperature in 10-20 °C increments.

      • Extend Reaction Time: Monitor the reaction by TLC or LC-MS at regular intervals (e.g., 4, 12, 24 hours) to determine if it is simply slow.

  • Cause 4: Substrate Solubility Issues. If your starting material is not fully dissolved at the reaction temperature, the reaction will be slow and inefficient.[20]

    • Troubleshooting Steps:

      • Change Solvent: Switch to a higher-boiling or more polar aprotic solvent that can better solubilize your substrate (e.g., from dioxane to toluene or CPME).[20]

      • Use a Co-solvent: Sometimes adding a small amount of a co-solvent can improve solubility.

Troubleshooting Flowchart: Low or No Yield

G start Low / No Yield Observed check_catalyst 1. Check Catalyst Activity start->check_catalyst control_rxn Run control reaction with standard substrate check_catalyst->control_rxn catalyst_ok Control OK? control_rxn->catalyst_ok replace_catalyst Use fresh catalyst/ligand. Consider pre-catalyst. catalyst_ok->replace_catalyst No check_reagents 2. Check Reagent/Solvent Quality catalyst_ok->check_reagents Yes replace_catalyst->check_reagents dry_reagents Use freshly dried solvents. Degas reaction mixture. check_reagents->dry_reagents reagents_ok Re-run experiment dry_reagents->reagents_ok check_conditions 3. Check Reaction Conditions reagents_ok->check_conditions optimize_temp Increase temperature. Extend reaction time. check_conditions->optimize_temp check_solubility 4. Check Solubility optimize_temp->check_solubility change_solvent Change solvent or use co-solvent. check_solubility->change_solvent

Caption: A decision tree for troubleshooting low-yield reactions.

Issue 2: Formation of Significant Side Products

Q: In my Buchwald-Hartwig amination on a chloro-morphanthridinone, I am seeing a large amount of the hydrodehalogenated (de-chlorinated) starting material. Why is this happening?

A: Hydrodehalogenation is a classic side reaction in palladium-catalyzed cross-couplings. It typically arises from a competitive β-hydride elimination pathway.[22]

  • Mechanism of Side Reaction: After oxidative addition of the Pd(0) to your chloro-morphanthridinone, the resulting Pd(II) complex should react with the amine. However, if a source of hydride is present (often from the amine itself, solvent, or base), it can displace the amine, and subsequent reductive elimination releases the de-chlorinated product and regenerates the catalyst.

  • Troubleshooting and Optimization:

    • Ligand Choice: This is the most critical factor. Bulky, electron-rich phosphine ligands (e.g., Josiphos, Xantphos) can accelerate the desired reductive elimination of the C-N bond, outcompeting the hydrodehalogenation pathway.[17]

    • Base Selection: The choice of base can influence the rate of side reactions. While strong bases like NaOt-Bu are often efficient, they can sometimes promote decomposition or side reactions. Consider screening weaker bases like Cs₂CO₃ or K₃PO₄.[15]

    • Solvent: Ethereal solvents like dioxane or THF are generally preferred. Aromatic solvents like toluene can sometimes participate in side reactions.[20]

    • Temperature Control: Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can often suppress side reactions. Try reducing the temperature by 10-20 °C.

Q: My C-H activation reaction is producing a mixture of regioisomers. How can I improve the selectivity?

A: Achieving high regioselectivity is a common challenge in C-H functionalization. Selectivity is a delicate balance of electronic and steric factors.

  • Understanding the Directing Group Effect: The lactam carbonyl and nitrogen coordinate to the palladium center, directing it to activate a nearby C-H bond. This typically favors the formation of 5- or 6-membered palladacycles.[12] While 6-membered palladacycles are often kinetically favored, 5-membered ones can be thermodynamically more stable.[12]

Visualizing Regioselectivity

G cluster_0 Directing Group Effect Morph This compound Substrate Pd_cat Pd(L)n Catalyst Morph->Pd_cat Coordination Coord Coordination Complex CMD Concerted Metalation- Deprotonation (CMD) Coord->CMD PathA Path A (e.g., C1-H activation) CMD->PathA Lower E_act (Kinetic Product) PathB Path B (e.g., C4-H activation) CMD->PathB Higher E_act (Thermodynamic Product)

Caption: Simplified model of directing group-influenced regioselectivity.

  • Troubleshooting and Optimization:

    • Modify the Ligand: The steric bulk of the ligand on the palladium catalyst can block access to certain C-H bonds, thereby favoring others. Switching from a smaller ligand (like P(tBu)₃) to a bulkier biarylphosphine ligand (like RuPhos) can dramatically alter the isomeric ratio.

    • Change the Directing Group: While modifying the core scaffold isn't always feasible, sometimes altering the N-substituent on the lactam can introduce steric bias that favors one position over another.

    • Adjust Temperature: As mentioned, kinetic and thermodynamic products can differ. Running the reaction at a lower temperature for a longer time may favor the kinetic product, while higher temperatures might allow for equilibration to the more stable thermodynamic product.

Section 3: Key Experimental Protocols

These protocols provide a validated starting point for your experiments. Always perform reactions in a well-ventilated fume hood and use appropriate personal protective equipment (PPE).

Protocol 1: Palladium-Catalyzed C-H Arylation at C4

This protocol is adapted from general procedures for direct arylation of fused heterocyclic systems.[13]

  • Reagents & Equipment:

    • This compound derivative (1.0 equiv)

    • Aryl bromide (1.5 equiv)

    • Pd(OAc)₂ (5 mol%)

    • XPhos (10 mol%)

    • Cs₂CO₃ (2.0 equiv, dried)

    • Anhydrous 1,4-dioxane

    • Schlenk flask or sealed reaction vial, magnetic stirrer, heating block, inert atmosphere setup (Ar or N₂)

  • Step-by-Step Procedure:

    • To a Schlenk flask under an inert atmosphere, add the this compound (e.g., 0.5 mmol), aryl bromide (0.75 mmol), Pd(OAc)₂ (0.025 mmol), XPhos (0.05 mmol), and Cs₂CO₃ (1.0 mmol).

    • Evacuate and backfill the flask with inert gas three times to ensure all oxygen is removed.

    • Add anhydrous 1,4-dioxane (e.g., 2.5 mL, to make a 0.2 M solution).

    • Seal the flask and place it in a preheated oil bath or heating block at 120 °C.[23][24]

    • Stir the reaction vigorously for 12-24 hours. Monitor the progress by TLC or LC-MS by taking small aliquots.

    • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and catalyst residues.

    • Wash the Celite pad with additional ethyl acetate.

    • Combine the organic filtrates, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude residue by column chromatography on silica gel to obtain the desired C4-arylated product.[25]

Optimized Conditions for Common Functionalizations (Summary Table)
Reaction TypeCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Typical Yield
C-H Arylation Pd(OAc)₂ (2-5%)XPhos or SPhos (4-10%)K₂CO₃ or Cs₂CO₃ (2.0)Dioxane, Toluene110-13050-85%
Buchwald-Hartwig Amination Pd₂(dba)₃ (1-2%)RuPhos or Xantphos (2-5%)NaOt-Bu or LHMDS (1.5)Toluene, THF80-11060-95%
Photoredox Alkylation fac-Ir(ppy)₃ (1-2%)NoneDIPEA (2.0)DMSO, MeCN25 (Room Temp)45-75%

Section 4: Mechanistic Insights

A deeper understanding of the reaction mechanism is essential for rational optimization.

The Catalytic Cycle of Pd-Catalyzed C-H Activation

The generally accepted mechanism for many palladium-catalyzed C-H functionalization reactions directed by an amide is the Concerted Metalation-Deprotonation (CMD) pathway.

G pd0 L-Pd(0) Active Catalyst pd2_aryl L-Pd(II)(Ar')(X) pd0->pd2_aryl Oxidative Addition oa Oxidative Addition (Ar'-X) palladacycle 6-Membered Palladacycle Intermediate pd2_aryl->palladacycle C-H Activation (CMD) cmd Concerted Metalation- Deprotonation (CMD) (with Base) palladacycle->pd0 Reductive Elimination product Functionalized Product (Ar-Ar') palladacycle->product Releases Product re Reductive Elimination

Caption: A simplified catalytic cycle for Pd-catalyzed C-H arylation.

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar'-X) to form a Pd(II) species.

  • C-H Activation (CMD): The morphanthridinone substrate coordinates to the Pd(II) center. In the key CMD step, the amide directing group positions the palladium, and a base assists in the cleavage of an ortho C-H bond, forming a stable palladacycle intermediate.[16][26] This is often the rate-determining step.

  • Reductive Elimination: The two organic fragments (the morphanthridinone and the new aryl group) couple and are expelled from the palladium center, forming the C-C bond of the final product and regenerating the active Pd(0) catalyst.[22]

Understanding which step is rate-limiting or where side reactions occur is key. For example, if the CMD step is slow, a stronger base or a more effective ligand might be needed. If unwanted reductive elimination (like hydrodehalogenation) occurs from the Pd(II) intermediate, a ligand that promotes faster CMD or final reductive elimination is required.

References

  • Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. (n.d.). MDPI. [Link]

  • How To: Troubleshoot a Reaction. (n.d.). University of Rochester Department of Chemistry. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • Functionalization of the carbonyl group in position 6 of morphinan-6-ones. Development of novel 6-amino and 6-guanidino substituted 14-alkoxymorphinans. (n.d.). PubMed. [Link]

  • Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. (2010). PubMed Central (PMC), NIH. [Link]

  • A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. (2025). Authorea. [Link]

  • Visible Light Photoredox Catalysis in the Synthesis of Phosphonate-Substituted 1,10-Phenanthrolines. (2024). PubMed Central (PMC), NIH. [Link]

  • C–H Functionalization-Enabled 11-Step Semisynthesis of (−)-Veragranine A and Characterization of Synthetic Analogs in Osteoarthritis-related Pain Treatment. (2024). PubMed Central (PMC). [Link]

  • Synthetic Strategies in the Preparation of Phenanthridinones. (n.d.). MDPI. [Link]

  • PALLADIUM CATALYZED SYNTHESIS AND FUNCTIONAL GROUPS MODIFICATION OF 6-ARYL DERIVATIVES OF NON-LINEAR AZAPHENOTHIAZINONES. (2016). International Journal of Chemistry and Materials Research. [Link]

  • Recent Advances in Photoredox Catalysts. (n.d.). MDPI. [Link]

  • Construction of Phenanthridinone Skeletons through Palladium-Catalyzed Annulation. (2023). ACS Publications. [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]

  • Recent Advances in C–H Functionalization. (n.d.). ResearchGate. [Link]

  • Ligand Accelerated Hydrogen Isotope Exchange: Switching CH Activation from Functionalization Towards CD Bond Formation. (n.d.). ChemRxiv. [Link]

  • Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions. (n.d.). ACS Publications. [Link]

  • Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective. (2012). PubMed Central (PMC), NIH. [Link]

  • Synthesis of phenanthridine and phenanthridinone derivatives based on Pd-catalyzed C-H activation. (n.d.). ResearchGate. [Link]

  • Photoredox catalysis enabling decarboxylative radical cyclization of γ,γ-dimethylallyltryptophan (DMAT) derivatives: formal synthesis of 6,7-secoagroclavine. (2023). ResearchGate. [Link]

  • Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions. (n.d.). ResearchGate. [Link]

  • A Catalysis Guide Focusing on C–H Activation Processes. (2021). SciSpace. [Link]

  • Modern Palladium-Catalyzed Transformations Involving C–H Activation and Subsequent Annulation. (2022). MDPI. [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]

  • Troubleshooting. (n.d.). Griffith University. [Link]

  • Construction of Phenanthridinone Skeletons through Palladium-Catalyzed Annulation. (2023). PubMed Central (PMC), NIH. [Link]

  • Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors. (n.d.). PubMed. [Link]

  • Selective radical cascade (4+2) annulation with olefins towards the synthesis of chroman derivatives via organo-photoredox catalysis. (2020). PubMed Central (PMC). [Link]

  • Review for metal and organocatalysis of heterocyclic C-H functionalization. (2020). World Journal of Advanced Research and Reviews. [Link]

  • DERIVATIVES OF 6-AMINOPENICILLANIC ACID. V. SYNTHESIS OF 6-AMINOPENICILLANYL ALCOHOL AND CERTAIN DERIVATIVES. (1964). PubMed. [Link]

  • Transition-metal-catalyzed C-H bond activation/functionalization and annulation of phthalazinones. (2021). PubMed. [Link]

  • Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions. (n.d.). SciSpace. [Link]

  • Buchwald—Hartwig Amination of β-Chloroacroleins by Lactams and Heteroarylamines. (n.d.). ResearchGate. [Link]

  • Palladium nanoparticles for the synthesis of phenanthridinones and benzo[c]chromenes via C–H activation reaction. (2024). PubMed Central (PMC). [Link]

  • Divergent Kinetic/Thermodynamic Selectivity in Palladium(II)-Mediated C–H Activation to Form 5- and 6‑Membered Palladacycles. (2015). PubMed Central (PMC), NIH. [Link]

Sources

Technical Support Center: Method Development for Resolving 6-Morphanthridinone Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analytical resolution of 6-Morphanthridinone isomers. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in the separation and analysis of these compounds. As this compound and its substituted analogues are of increasing interest, the ability to resolve closely related isomers is critical for accurate characterization, potency assessment, and impurity profiling.

This document provides in-depth technical guidance in a question-and-answer format, focusing on the principles of method development and troubleshooting. Given the limited specific literature on the separation of this compound isomers, this guide leverages established principles from the separation of analogous aromatic and heterocyclic compounds to provide a robust framework for your experimental design.

Frequently Asked Questions (FAQs)

Q1: What are the likely types of isomers of this compound I am dealing with?

A1: The parent compound, this compound (5,11-Dihydro-6H-dibenz[b,e]azepin-6-one), is an achiral molecule.[1] This means it does not have a non-superimposable mirror image. Therefore, if you are observing multiple, closely eluting peaks with the same mass, you are most likely dealing with positional isomers . These are structural isomers that have the same molecular formula but differ in the position of substituents on the aromatic rings of the morphanthridinone core.[2][3][4]

These substituents could be introduced during the synthesis process, for example, through the use of substituted starting materials in a palladium-catalyzed carboamination reaction or similar synthetic routes.[5]

Method Development Strategies

Q2: Where should I start with developing an HPLC method for resolving positional isomers of this compound?

A2: For resolving positional isomers of aromatic compounds like this compound, a systematic approach to HPLC method development is crucial. The key to separating isomers lies in exploiting subtle differences in their physicochemical properties, such as polarity, hydrophobicity, and shape.[6][7]

Initial Screening of Stationary Phases:

It is highly recommended to start by screening a few different stationary phases to find the one that offers the best selectivity.

Stationary PhasePrinciple of Separation & Rationale for this compound Isomers
C18 (ODS) Based on hydrophobicity. While standard for many separations, it may not always provide the best resolution for isomers with very similar hydrophobicities.[6]
Phenyl-Hexyl Offers pi-pi interactions in addition to hydrophobic interactions. This can be highly effective for separating aromatic isomers due to the different electron densities of the aromatic rings based on substituent position.[7]
Pentafluorophenyl (PFP) Provides a combination of hydrophobic, pi-pi, dipole-dipole, and ion-exchange interactions. It is often an excellent choice for separating halogenated compounds or isomers with differing electron-withdrawing or -donating groups.
Porous Graphitic Carbon (PGC) Separates molecules based on their molecular shape and polarizability. PGC columns can be very effective for resolving structurally similar isomers.[8]

Initial Mobile Phase Conditions:

A good starting point for mobile phase screening would be a gradient elution with acetonitrile (ACN) and water, or methanol (MeOH) and water. Acetonitrile often provides different selectivity compared to methanol for aromatic compounds.

Starting Gradient:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5-95% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at a wavelength where the isomers have maximum absorbance.

The addition of a small amount of acid, like formic acid, can help to improve peak shape by suppressing the ionization of any residual silanols on the stationary phase.

Q3: I am still not getting baseline resolution with my HPLC method. What are the next steps for optimization?

A3: If initial screening does not provide adequate separation, a systematic optimization of the chromatographic parameters is necessary. Remember to change only one parameter at a time to understand its effect.

Optimization Parameters:

  • Mobile Phase Modifier: If you started with acetonitrile, try methanol. The different solvent properties can significantly alter selectivity.

  • Gradient Slope: A shallower gradient will increase the run time but can significantly improve the resolution of closely eluting peaks.

  • Temperature: Varying the column temperature can affect the thermodynamics of the interactions between the analytes and the stationary phase, which can alter selectivity. Try running the separation at both a lower (e.g., 20°C) and a higher (e.g., 50°C) temperature.

  • pH of the Mobile Phase: While this compound is a neutral molecule, substituted isomers may have different pKa values. Adjusting the pH of the aqueous mobile phase with a buffer can alter the ionization state of the analytes and improve separation.

  • Flow Rate: Decreasing the flow rate can improve efficiency and resolution, but at the cost of longer analysis times.

Q4: Would Supercritical Fluid Chromatography (SFC) be a suitable alternative to HPLC?

A4: Absolutely. SFC is an excellent technique for the separation of isomers and is often considered a powerful alternative to normal-phase HPLC.[9][10] SFC uses supercritical carbon dioxide as the main mobile phase, which has low viscosity and high diffusivity, leading to faster and more efficient separations.[11]

Advantages of SFC for Isomer Separation:

  • High Efficiency: The properties of supercritical CO2 allow for faster separations and higher productivity.[11]

  • Orthogonal Selectivity: SFC often provides different selectivity compared to reversed-phase HPLC, making it a valuable tool when HPLC methods fail.

  • Green Chemistry: The use of CO2 as the primary solvent reduces the consumption of organic solvents.[11]

SFC Method Development Starting Point:

  • Column: Start with a column designed for SFC, such as those with polar stationary phases like diol, ethyl pyridine, or even chiral stationary phases which can show good selectivity for positional isomers.

  • Mobile Phase: Supercritical CO2 with a polar co-solvent (modifier) such as methanol or ethanol.

  • Modifier Gradient: A typical starting gradient would be 5-40% modifier over 5-10 minutes.

  • Backpressure: Maintain a backpressure of around 150 bar.

  • Temperature: Column temperature can be varied, typically between 30-50°C.

Troubleshooting Guide

Troubleshooting_HPLC

Problem Potential Cause Recommended Solution
Poor Resolution / Peak Co-elution - Sub-optimal selectivity: The stationary phase and/or mobile phase are not providing enough differential interaction with the isomers.- Change the organic modifier: Switch between acetonitrile and methanol. - Modify the stationary phase: Try a phenyl, PFP, or PGC column. - Adjust the mobile phase pH: This can be effective if the isomers have different pKa values.
Peak Tailing - Secondary interactions: The amine group in the morphanthridinone core may be interacting with acidic silanol groups on the silica support. - Column degradation: The stationary phase may be breaking down.- Add a mobile phase additive: A small amount of an amine modifier (e.g., triethylamine) or an acid (e.g., formic or trifluoroacetic acid) can block active sites. - Use a newer generation, high-purity silica column.
Peak Fronting - Sample overload: Injecting too much sample can saturate the column. - Incompatible sample solvent: Dissolving the sample in a solvent much stronger than the initial mobile phase can cause distorted peaks.- Reduce the injection volume or dilute the sample. - Dissolve the sample in the initial mobile phase whenever possible.
Variable Retention Times - Mobile phase composition changes: Inaccurate mixing by the pump or evaporation of a volatile component. - Temperature fluctuations: An unstable column temperature will affect retention.- Prepare fresh mobile phase daily and keep reservoirs capped. - Ensure the mobile phase is thoroughly degassed. - Use a reliable column oven to maintain a constant temperature.
High System Backpressure - Column frit blockage: Particulate matter from the sample or mobile phase can clog the inlet frit of the column. - System blockage: Obstruction in the tubing, injector, or detector.- Filter all samples and mobile phases through a 0.45 µm or 0.22 µm filter. - Use a guard column to protect the analytical column. - Systematically disconnect components to isolate the source of the blockage.

Experimental Protocols

Protocol 1: HPLC Method Development for this compound Isomers
  • Sample Preparation:

    • Dissolve the isomer mixture in a solvent compatible with the initial mobile phase conditions (e.g., 50:50 acetonitrile:water) to a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Initial Screening Conditions:

    • Columns:

      • C18, 4.6 x 150 mm, 5 µm

      • Phenyl-Hexyl, 4.6 x 150 mm, 5 µm

      • PFP, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 10% B to 90% B in 20 minutes

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 5 µL

    • Detection: Diode Array Detector (DAD) scanning from 200-400 nm.

  • Optimization:

    • Based on the initial screening, select the column that shows the best initial separation or "selectivity" (the largest spacing between the isomer peaks).

    • Systematically adjust the parameters as outlined in the "Method Development Strategies" and "Troubleshooting Guide" sections to achieve baseline resolution (Rs > 1.5).

Protocol 2: SFC Method Development for this compound Isomers
  • Sample Preparation:

    • Dissolve the isomer mixture in a polar solvent such as methanol or ethanol to a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter.

  • Initial Screening Conditions:

    • Columns:

      • Diol, 3.0 x 100 mm, 5 µm

      • Ethyl Pyridine, 3.0 x 100 mm, 5 µm

    • Mobile Phase A: Supercritical CO2

    • Mobile Phase B (Modifier): Methanol

    • Gradient: 5% B to 35% B in 8 minutes

    • Flow Rate: 2.0 mL/min

    • Backpressure: 150 bar

    • Column Temperature: 40 °C

    • Injection Volume: 2 µL

    • Detection: DAD scanning from 200-400 nm.

  • Optimization:

    • Select the column with the best initial selectivity.

    • Optimize the modifier percentage and gradient slope.

    • Screen other modifiers such as ethanol or isopropanol.

    • Additives (e.g., 0.1% ammonium hydroxide for basic compounds, or 0.1% formic acid for acidic compounds) can be added to the modifier to improve peak shape, although for neutral morphanthridinone isomers, this may not be necessary.

Logical Relationships in Method Development

Method_Development_Logic

References

  • West, C., & Lesellier, E. (2008). Separation of substituted aromatic isomers with porous graphitic carbon in subcritical fluid chromatography.
  • Staubitz, A., et al. (2010). Substituted Dibenzodiazocines: Rapid Synthesis and Photochemical Properties. The Journal of Organic Chemistry, 75(15), 5273-5284.
  • Wolfe, J. P., & Rossi, M. A. (2004). A New Strategy for the Synthesis of Substituted Morpholines. Organic Letters, 6(9), 1547-1550.
  • Brondz, I. (2012). Review: Isomer Separation, Chiral Resolution, and Structure Elucidation Analyses Are the Future of Analytical Supercritical Fluid Chromatography—Mass Spectrometry. American Journal of Analytical Chemistry, 3, 870-876.
  • GSRS. (n.d.). This compound.
  • Separation Methods Technologies Inc. (1996).
  • Let's Learn Science. (2013, July 31). 6 Isomers [Video]. YouTube.
  • Sharonova, T., et al. (2022). Diversely substituted sulfamides for fragment-based drug discovery of carbonic anhydrase inhibitors: synthesis and inhibitory profile. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 857-865.
  • Li, Y., & Riley, F. (2020, May 1). Profiling the Isomerization of Biologically Relevant (E)-(Z) Isomers by Supercritical Fluid Chromatography (SFC).
  • Rodo, E. C., et al. (2025). Synthesis, Antiprotozoal Activity, and Physicochemical Evaluation of Benzamido–Menadione Derivatives. International Journal of Molecular Sciences, 26(4), 2114.
  • Lundgren, S. (2016). Development of a Liquid Chromatography method to separate and fractionate EPA's 16 priority Polycyclic Aromatic Hydrocarbons (PAHs) (Master's thesis, Örebro University).
  • Miss Chem. (2025, February 20). Positional isomers and Chain Isomers Grade 12 Organic Chemistry PRACTICE [Video]. YouTube.
  • Agilent Technologies. (n.d.). Analysis of Polynuclear Aromatic Hydrocarbons (PAHs)
  • van der Mey, M., et al. (1992). Specific bradycardic agents. 1. Chemistry, pharmacology, and structure-activity relationships of substituted benzazepinones, a-new class of compounds exerting antiischemic properties. Journal of Medicinal Chemistry, 35(18), 3357-3367.
  • Selvita. (2024, September 19).
  • Zhang, Q., et al. (2022). Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons.
  • Krupcik, J., et al. (1997). SEPARATION AND IDENTIFICATION OF ISOMERIC HYDROCARBONS BY CAPILLARY GAS CHROMATOGRAPHY AND HYPHENATED SPECTROMETRIC TECHNIQUES. Chemical Papers, 51(5), 313-320.
  • Filo. (2022, December 14).
  • Ehrhardt, K., et al. (2022). Pharmacomodulation of the Redox-Active Lead Plasmodione: Synthesis of Substituted 2-Benzylnaphthoquinone Derivatives, Antiplasmodial Activities, and Physicochemical Properties. Molecules, 27(15), 4941.
  • Lee, J. E., et al. (2022). Determination and validation of polycyclic aromatichydrocarbons (PAH4) in katsuobushi, plant-basedfood supplements, and cocoa bean shells using GC-MS/MS. Food Chemistry, 384, 132537.
  • Sharma, M. M. (1993). New strategies for separations through reactions. Chemical Engineering Science, 48(1), 17-33.
  • Wang, Y., et al. (2020). Brønsted Acid‐Promoted Tandem Cyclization/Addition of Enaminones with H‐Phosphine Oxides for Synthesis of C2‐Phosphorylated 2,3‐2H‐Chromones.
  • Khetmalis, Y. M., et al. (2021). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Journal of the Indian Chemical Society, 98(11), 100184.
  • Daicel Chiral Technologies. (2022, September 15).
  • Rotachrom Technologies. (2024, November 7).
  • Quora. (2018, November 1). What are the positional isomers of hexane?.
  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns.
  • Crimmins, M. T., & She, J. (2004). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Accounts of Chemical Research, 37(11), 837-846.
  • De Klerck, K., et al. (2015). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC Europe, 28(3), 156-165.
  • Wang, Y., et al. (2024).

Sources

Technical Support Center: Refining Purification Methods for 6-Morphanthridinone Analogues

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center dedicated to the purification of 6-Morphanthridinone analogues. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of isolating these valuable compounds. The unique structural characteristics of the morphanthridinone core, a nitrogen-containing heterocyclic system, often present specific challenges during purification, including poor separation, product degradation, and difficulty in crystallization.

This document provides in-depth, field-proven insights in a direct question-and-answer format. We will explore the causality behind experimental choices, offering troubleshooting guides for common laboratory procedures and detailed protocols to enhance the purity, yield, and reproducibility of your results.

Troubleshooting Guide: Navigating Common Purification Hurdles

This section addresses specific issues you may encounter during the purification of this compound analogues.

I. Flash Column Chromatography

Flash column chromatography is a primary tool for purifying reaction mixtures. However, the properties of this compound analogues can lead to several common problems.

Question 1: I'm seeing poor separation and overlapping peaks for my target compound and impurities. What should I do?

Answer: This is a frequent issue stemming from a suboptimal solvent system. The key is rigorous methods development using Thin Layer Chromatography (TLC) before committing to a column.

  • Causality & Solution: Your mobile phase lacks the selectivity to differentiate between your product and closely related impurities.

    • TLC Optimization: Systematically test a range of solvent systems on TLC plates.[1] Aim for a retention factor (Rf) of 0.25-0.35 for your target compound. This Rf value generally provides the best balance for effective separation on a column.

    • Adjust Polarity: If your compound and impurities are moving too quickly (high Rf), decrease the polarity of the mobile phase. Conversely, if they move too slowly (low Rf), increase the polarity.[1]

    • Change Solvent Selectivity: If simply adjusting the ratio of a solvent pair (e.g., Hexane/Ethyl Acetate) is ineffective, switch to solvents with different chemical properties. For example, trying a system like Dichloromethane/Methanol can alter the interactions with the silica gel and improve separation.[1]

    • Avoid Column Overloading: As a rule of thumb, the amount of crude material loaded should be no more than 1-5% of the mass of the silica gel.[1] Overloading is a common cause of broad, overlapping bands.

Question 2: My compound is streaking badly on the TLC plate and the column, leading to poor purity in my fractions. Why is this happening?

Answer: Streaking (or tailing) is characteristic of polar, basic compounds like many N-heterocycles on standard silica gel.

  • Causality & Solution: The lone pair of electrons on the nitrogen atom in the morphanthridinone core can interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This leads to non-ideal adsorption/desorption kinetics, causing the compound to "drag" down the column.

    • Add a Basic Modifier: Neutralize the acidic sites on the silica by adding a small amount of a basic modifier to your mobile phase. Triethylamine (0.1-1%) or a few drops of ammonia in your polar solvent (e.g., methanol) is highly effective.[1]

    • Use an Alternative Stationary Phase: If streaking persists, the interaction with silica may be too strong. Consider switching to a less acidic stationary phase like neutral or basic alumina. For highly polar analogues, reversed-phase (C18) chromatography may be a more suitable option.[1]

Question 3: My compound seems to have disappeared. It loaded onto the column but is not eluting, even with a highly polar solvent system.

Answer: This alarming situation typically points to one of two possibilities: irreversible adsorption or on-column decomposition.

  • Causality & Solution: The compound is either too polar to be eluted by your chosen mobile phase or it is unstable to the acidic nature of the silica gel.

    • Test for Stability: Before running a large-scale column, perform a stability test. Spot your crude mixture on a TLC plate, let it sit for an hour, and then develop it. If a new spot appears or the original spot diminishes, your compound is likely decomposing on the silica.[2]

    • Drastically Increase Polarity: Ensure your mobile phase polarity is high enough. A gradient elution ending with a solvent system like 5-10% Methanol in Dichloromethane is often required for polar heterocycles.

    • Switch Stationary Phase: If decomposition is confirmed, avoid silica gel. Neutral alumina or reversed-phase chromatography are excellent alternatives that prevent acid-catalyzed degradation.[1][2]

II. Recrystallization

Recrystallization is a powerful technique for achieving high purity, especially for the final product.

Question 1: My compound is "oiling out" of the solution instead of forming solid crystals. How can I fix this?

Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or when the solution is supersaturated.

  • Causality & Solution: The solubility of the compound changes too rapidly upon cooling, or impurities are inhibiting the formation of a crystal lattice.

    • Add More Solvent: The most common cause is that the solution is too concentrated. Add a small amount of the hot solvent to dissolve the oil completely, then allow it to cool much more slowly.[1]

    • Slow Down Cooling: Rapid cooling promotes precipitation over crystallization. Let the flask cool slowly to room temperature on a benchtop before moving it to an ice bath. Insulating the flask can help.[3]

    • Induce Crystallization: If the solution remains clear or oily, induce crystallization by scratching the inside of the flask with a glass rod at the meniscus. The microscopic scratches provide nucleation sites for crystal growth.[4]

    • Use Seed Crystals: Adding a single, pure crystal of the desired compound (a "seed crystal") can provide a template for lattice formation and trigger crystallization.[1]

Question 2: My recrystallized product is still colored, even though it formed nice crystals.

Answer: This indicates the presence of colored impurities that were trapped within the crystal lattice during formation.

  • Causality & Solution: Highly colored, often polar, impurities can co-crystallize with your product. These can be removed with an activated carbon treatment.

    • Use Activated Carbon (Charcoal): After dissolving your crude compound in the hot solvent, cool the solution slightly to stop it from boiling. Add a very small amount (1-2% by weight) of activated carbon.[4]

    • Hot Gravity Filtration: Bring the mixture back to a boil for a few minutes, then perform a hot gravity filtration to remove the carbon, which has the colored impurities adsorbed to its surface.[3] The filtrate should be significantly less colored. Proceed with the slow cooling process as usual.

    • Caution: Using too much charcoal can lead to the loss of your desired product due to non-specific adsorption.

Frequently Asked Questions (FAQs)

Q1: What is the most effective way to choose a purification method for a new this compound analogue?

A1: A multi-step analytical approach is best. Start with Thin-Layer Chromatography (TLC) to assess the complexity of the crude mixture and screen for suitable mobile phases for column chromatography.[1] Simultaneously, perform small-scale solubility tests in various solvents at room temperature and at their boiling points to identify potential candidates for recrystallization.[5] The choice depends on the nature of the impurities; chromatography excels at separating structurally similar compounds, while recrystallization is ideal for removing small amounts of impurities from a mostly pure solid.

Q2: How can I definitively assess the purity of my final product?

A2: Purity should be assessed using a combination of methods, as no single technique is foolproof.

  • Chromatographic Purity: A single spot on a TLC plate in multiple, distinct solvent systems is a good indicator. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the industry standard.[6]

  • Melting Point: A sharp melting point range (typically < 2 °C) that matches literature values indicates high purity. Impurities tend to broaden and depress the melting point.[3]

  • Spectroscopic Analysis: Nuclear Magnetic Resonance (NMR) spectroscopy can reveal the presence of impurities with distinct proton or carbon signals. Mass Spectrometry (MS) can help identify the mass of any contaminants.[6][7]

Q3: My compound is a solid. Should I always choose recrystallization over column chromatography?

A3: Not necessarily. The choice depends on the purification goal. If your crude material contains significant amounts of several byproducts with similar polarities to your desired compound, column chromatography is the superior method for the initial cleanup. Recrystallization is most effective as a final polishing step to remove trace impurities from a product that is already relatively pure (>90%), or when the impurities have very different solubility profiles from your product.

Data Presentation & Protocols

Table 1: Common Solvent Systems for Chromatography of N-Heterocycles
PolaritySolvent SystemTypical Application/Notes
Low to MediumHexane / Ethyl AcetateGood for less polar analogues. Start with low % Ethyl Acetate and increase.
Medium to HighDichloromethane / MethanolExcellent for more polar analogues. Powerful elution system.
ModifiedHexane / Ethyl Acetate + 0.5% TriethylamineUse to prevent streaking of basic compounds on silica gel.
ModifiedDichloromethane / Methanol + 0.5% TriethylamineUse for polar, basic compounds that streak or adsorb strongly.
AlternativeToluene / AcetoneOffers different selectivity compared to ester- or alcohol-based systems.
Experimental Protocols

Protocol 1: Flash Column Chromatography for a this compound Analogue

  • Solvent System Selection: Using TLC, identify a solvent system that gives your target compound an Rf of 0.25-0.35. Add 0.5% triethylamine if streaking is observed.

  • Column Packing: Pack a glass column with silica gel using the chosen solvent system (slurry packing is recommended). Ensure the silica bed is compact and level.[8]

  • Sample Loading: Dissolve the crude material in a minimal amount of dichloromethane or the mobile phase. Pre-adsorb the sample onto a small amount of silica gel by concentrating the solution to dryness. Carefully add the dried, silica-adsorbed sample to the top of the column bed.[8]

  • Elution: Begin eluting with the solvent system. If separation is difficult, a gradient elution (gradually increasing the polarity of the mobile phase) can be highly effective.[1]

  • Fraction Collection: Collect fractions and monitor their contents by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Recrystallization of a this compound Analogue

  • Solvent Selection: In a test tube, find a solvent that dissolves your compound poorly at room temperature but completely at its boiling point.[9]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent dropwise while heating until the solid just dissolves.[5]

  • (Optional) Decolorization: If the solution is colored, cool slightly, add a spatula-tip of activated carbon, reheat to boiling, and perform a hot gravity filtration.[3]

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Once at room temperature, you may place it in an ice bath to maximize crystal formation.[3]

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[9]

  • Washing & Drying: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[9] Allow the crystals to dry completely under vacuum.

Visualized Workflows

Purification_Method_Selection start Crude this compound Analogue tlc_sol Perform TLC & Solubility Tests start->tlc_sol is_complex Is mixture complex? (Multiple close spots) tlc_sol->is_complex is_solid Is crude material a solid? is_complex->is_solid No column_chrom Proceed with Column Chromatography is_complex->column_chrom Yes good_recryst_solvent Good recrystallization solvent found? is_solid->good_recryst_solvent Yes is_solid->column_chrom No good_recryst_solvent->column_chrom No recrystallize Proceed with Recrystallization good_recryst_solvent->recrystallize Yes final_purity_check Assess Purity (TLC, HPLC, NMR, MP) column_chrom->final_purity_check recrystallize->final_purity_check Column_Chromatography_Troubleshooting start Problem with Column issue What is the issue? start->issue poor_sep Poor Separation issue->poor_sep Overlapping Peaks streaking Streaking / Tailing issue->streaking Compound Streaking no_elution No Elution issue->no_elution Compound Stuck sol_poor_sep Optimize solvent system via TLC (Aim for Rf 0.25-0.35) Reduce sample load poor_sep->sol_poor_sep sol_streaking Add 0.1-1% Triethylamine OR Switch to Alumina streaking->sol_streaking sol_no_elution Test for on-silica stability Drastically increase solvent polarity Switch to Alumina or C18 no_elution->sol_no_elution

Caption: Troubleshooting flowchart for column chromatography.

References

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. Available from: [Link]

  • Roque, A. C. A., Silva, C. S. O., & Ta, A. (2014). Challenges and opportunities in the purification of recombinant tagged proteins. Biotechnology Journal, 9(12), 1494-1508. Available from: [Link]

  • ResolveMass Laboratories Inc. (2025). Analytical Techniques in Pharmaceutical Reverse Engineering. Available from: [Link]

  • Devlin, J. P. (1975). 6H-Dibenzo[b,d]pyrans. I. Synthesis. Canadian Journal of Chemistry, 53(3), 343-349. Available from: [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (2001). Introduction to Organic Laboratory Techniques: A Small Scale Approach. Brooks/Cole. (General recrystallization principles cited across multiple university resources).
  • Wang, J., He, W., & O'Kennedy, R. (2023). Challenges and solutions for the downstream purification of therapeutic proteins. Frontiers in Bioengineering and Biotechnology, 11, 1184772. Available from: [Link]

  • University of California, Davis. (n.d.). Recrystallization. Available from: [Link]

  • Deng, H., & Yao, Z. J. (2019). Multicomponent synthesis of 6H-dibenzo[b,d]pyran-6-ones and a total synthesis of cannabinol. Organic Letters, 21(15), 6049-6053. Available from: [Link]

  • Shah, R. (2023). Integrating Multivariate Analysis for Comprehensive Quality Assurance in Pharmaceutical Impurity Profiling. Journal of Analytical and Pharmaceutical Research. Available from: [Link]

  • University of Colorado, Boulder. (n.d.). Recrystallization. Available from: [Link]

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Available from: [Link]

  • Chemistry LibreTexts. (2023). Recrystallization. Available from: [Link]

  • Pandey, J., & Hajela, K. (2014). Synthesis and Biological Activities of Some Substituted 6H-Dibenzo [B,D] Pyran-6-One and 6,6-Dimethyl 6H-Dibenzo [B,D] Pyran Derivatives. Global Journal of Science Frontier Research, 14(3).
  • Scribd. (n.d.). HPLC Column Troubleshooting Guide. Available from: [Link]

  • University of Massachusetts Lowell. (n.d.). Recrystallization. Available from: [Link]

  • Ma, L., et al. (2021). Design, Synthesis, and Biological Evaluation of Novel 6H-Benzo[c]chromen-6-one Derivatives as Potential Neuroprotective Agents. Molecules, 26(11), 3205. Available from: [Link]

  • Zhang, Z., et al. (2023). Synthesis and Antimicrobial Activity of Canthin-6-One Alkaloids. Molecules, 28(23), 7793. Available from: [Link]

Sources

Technical Support Center: Addressing Matrix Effects in the LC-MS Analysis of 6-Morphanthridinone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the LC-MS analysis of 6-Morphanthridinone. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges associated with matrix effects. As a Senior Application Scientist, my goal is to provide you with not only procedural guidance but also the underlying scientific principles to empower your troubleshooting and method development.

Frequently Asked Questions (FAQs)

This section provides quick answers to common questions regarding matrix effects in the LC-MS analysis of this compound.

Q1: What are matrix effects and why are they a concern for this compound analysis?

A: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2] In the analysis of this compound, these effects, primarily ion suppression or enhancement, can lead to inaccurate and unreliable quantitative results.[2] The matrix consists of all components in the sample other than the analyte of interest, such as proteins, lipids, and salts.[1]

Q2: I'm observing lower than expected signal intensity for this compound. Could this be ion suppression?

A: Yes, a consistently lower signal intensity is a classic symptom of ion suppression. This occurs when matrix components co-eluting with this compound compete for the available charge in the ion source, reducing the number of analyte ions that reach the mass spectrometer.[1] To confirm this, a systematic investigation using techniques like post-column infusion is recommended.

Q3: How can I quickly assess if my sample preparation is adequate to minimize matrix effects?

A: A straightforward approach is to compare the peak area of this compound in a standard solution prepared in a pure solvent versus a post-extraction spiked blank matrix sample at the same concentration. A significant difference in peak area suggests the presence of matrix effects and that your sample preparation may need optimization.[3]

Q4: Is a stable isotope-labeled internal standard (SIL-IS) for this compound always necessary?

A: While not strictly mandatory in all cases, a SIL-IS is the most effective tool for compensating for matrix effects.[4] Because a SIL-IS co-elutes with the analyte and has nearly identical physicochemical properties, it experiences the same degree of ion suppression or enhancement.[5] This allows for a reliable correction, leading to more accurate and precise quantification.[4][5] If a SIL-IS is not available, other strategies must be employed to mitigate matrix effects.

Q5: Can simply diluting my sample extract reduce matrix effects?

A: Yes, sample dilution can be a simple and effective strategy to reduce the concentration of interfering matrix components.[6][7] However, this approach is only feasible if the concentration of this compound in the diluted sample remains well above the lower limit of quantitation (LLOQ) of your assay.[7]

Troubleshooting Guides

These in-depth guides provide step-by-step protocols and the scientific rationale for identifying, quantifying, and mitigating matrix effects in your this compound assays.

Guide 1: Systematic Identification and Quantification of Matrix Effects

A thorough assessment of matrix effects is a critical component of robust bioanalytical method validation, as outlined by regulatory bodies like the FDA and EMA.[8][9][10][11][12]

1.1 Qualitative Assessment: Post-Column Infusion

This technique helps identify regions in the chromatogram where ion suppression or enhancement occurs.[7][13]

  • Principle: A constant flow of a this compound standard solution is introduced into the LC eluent stream after the analytical column but before the mass spectrometer. A blank matrix extract is then injected. Any deviation in the baseline signal of this compound indicates the elution of interfering matrix components.[7][14]

  • Experimental Protocol:

    • Prepare a standard solution of this compound at a concentration that gives a stable and mid-range signal.

    • Set up a post-column infusion system using a T-connector to introduce the standard solution into the LC flow path.

    • Begin infusing the this compound solution at a low flow rate (e.g., 5-10 µL/min).

    • Once a stable baseline is achieved on the mass spectrometer, inject a prepared blank matrix sample (e.g., plasma, urine).

    • Monitor the signal for this compound throughout the chromatographic run. Dips in the baseline indicate ion suppression, while peaks suggest ion enhancement.

  • Interpreting the Results: If the retention time of this compound falls within a region of ion suppression, chromatographic conditions should be modified to shift its elution away from this zone.

1.2 Quantitative Assessment: Post-Extraction Spike Method

This method provides a quantitative measure of the matrix effect (ME).

  • Principle: The response of the analyte in a post-extraction spiked matrix sample is compared to the response of the analyte in a pure solvent.[3]

  • Experimental Protocol:

    • Set A: Prepare a standard solution of this compound in the reconstitution solvent at a known concentration (e.g., mid-QC level).

    • Set B: Process at least six different lots of blank biological matrix through the entire sample preparation procedure. After the final extraction step, spike the resulting extracts with the this compound standard to the same concentration as Set A.

    • Analyze both sets of samples by LC-MS.

    • Calculate the Matrix Factor (MF) and the % Matrix Effect using the following formulas:

      • Matrix Factor (MF) = (Peak Area in Spiked Extract) / (Peak Area in Neat Solution)

      • % Matrix Effect = (MF - 1) x 100%

  • Data Interpretation:

ResultInterpretation
% ME ≈ 0%No significant matrix effect.
% ME > 0%Ion enhancement.
% ME < 0%Ion suppression.

A coefficient of variation (%CV) of the matrix factor across the different lots of less than 15% is generally considered acceptable as per regulatory guidelines.[15]

Guide 2: Proven Strategies for Mitigating Matrix Effects

Once identified, matrix effects can be addressed through a combination of strategies.

2.1 Optimization of Sample Preparation

The most effective way to combat matrix effects is to remove the interfering components before they enter the LC-MS system.[8]

  • Protein Precipitation (PPT):

    • Application: A simple and fast method for removing proteins from plasma or serum samples.

    • Protocol: Add a 3:1 ratio of cold acetonitrile to the sample, vortex, and centrifuge to pellet the precipitated proteins. The supernatant is then analyzed.

    • Expert Insight: While quick, PPT is the least selective method and may not remove other matrix components like phospholipids, which are a major cause of ion suppression.

  • Liquid-Liquid Extraction (LLE):

    • Application: Separates this compound from the matrix based on its solubility in immiscible liquid phases.

    • Protocol: Based on the physicochemical properties of this compound (a relatively non-polar molecule), a "like-dissolves-like" approach is effective. Extract the aqueous sample with a water-immiscible organic solvent such as methyl tert-butyl ether (MTBE) or ethyl acetate. The analyte partitions into the organic layer, leaving polar interferences behind.[8]

    • Expert Insight: LLE provides a cleaner extract than PPT. Optimizing the pH of the aqueous phase can improve the extraction efficiency for ionizable compounds.

  • Solid-Phase Extraction (SPE):

    • Application: A highly selective method that can significantly reduce matrix effects.

    • Protocol:

      • Conditioning: Wet the sorbent with an organic solvent (e.g., methanol) followed by an aqueous solution (e.g., water).

      • Loading: Pass the pre-treated sample through the sorbent bed. This compound will be retained.

      • Washing: Use a weak solvent to wash away interfering components.

      • Elution: Elute this compound with a strong solvent.

    • Expert Insight: The choice of sorbent (e.g., reversed-phase, ion-exchange) is critical and should be based on the chemical properties of this compound.

2.2 Chromatographic Separation

If sample preparation alone is insufficient, optimizing the LC method can separate this compound from co-eluting interferences.

  • Gradient Modification: Adjusting the mobile phase gradient can alter the retention times of both the analyte and matrix components.

  • Column Chemistry: Switching to a column with a different stationary phase (e.g., from C18 to a phenyl-hexyl column) can provide alternative selectivity.

  • Microflow LC: Reducing the flow rate can enhance ionization efficiency and improve peak resolution, thereby mitigating ion suppression.

2.3 The Gold Standard: Use of a Stable Isotope-Labeled Internal Standard (SIL-IS)
  • Principle: A SIL-IS (e.g., this compound-d4) has the same chemical structure and properties as the analyte but a different mass. It will co-elute and experience the same matrix effects.[5]

  • Application: By calculating the ratio of the analyte peak area to the SIL-IS peak area, any signal suppression or enhancement is effectively canceled out, leading to accurate quantification.[12]

2.4 Alternative: The Standard Addition Method

When a SIL-IS is unavailable and matrix effects are significant and variable, the standard addition method can be employed.[7]

  • Principle: The sample is divided into several aliquots, and known, increasing amounts of a this compound standard are added to all but one aliquot. The concentration of the analyte in the original sample is determined by extrapolating the linear regression of the plot of signal versus added concentration.

  • Drawback: This method is labor-intensive and time-consuming as it requires multiple analyses for a single sample.[13]

Visual Workflows and Diagrams

Workflow for Addressing Matrix Effects

MatrixEffectWorkflow cluster_assessment Phase 1: Assessment cluster_mitigation Phase 2: Mitigation A Initial Method Development for this compound B Post-Column Infusion A->B C Post-Extraction Spike Analysis A->C D Matrix Effect Significant? B->D C->D E Optimize Sample Preparation (SPE, LLE) D->E Yes F Optimize Chromatography D->F Yes G Use SIL-Internal Standard D->G Yes H Use Standard Addition Method D->H Yes I Method Validation D->I No E->I F->I G->I H->I IonSuppression cluster_source ESI Droplet Analyte This compound (Analyte) Analyte->Charge Competition for Surface/Charge GasPhase Gas Phase Ions (To Mass Spec) Analyte->GasPhase Reduced Ion Signal Matrix Interferent (e.g., Phospholipid) Matrix->Charge Matrix->GasPhase Suppresses Analyte Ionization

Caption: Competition for charge within an ESI droplet leading to ion suppression.

References

  • Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Techniques and Research. Retrieved from [Link]

  • Li, Y., et al. (2018). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. National Institutes of Health. Retrieved from [Link]

  • Jafari, M., et al. (2021). Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. Analyst (RSC Publishing). Retrieved from [Link]

  • Volmer, D. A., & Jessome, L. L. (2006). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. Retrieved from [Link]

  • Capriotti, A. L., et al. (2016). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. National Institutes of Health. Retrieved from [Link]

  • Kole, P. L., et al. (2016). Matrix Effects and Matrix Affects: The Impact of Different Sample Matrices on Sample Preparation and Chromatographic Analysis. Chromatography Today. Retrieved from [Link]

  • Selvan, R. S., et al. (2007). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. American Association for Clinical Chemistry. Retrieved from [Link]

  • Stoll, D. R. (2022). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. LCGC International. Retrieved from [Link]

  • Mei, H., et al. (2015). Full article: Matrix Effects and Application of Matrix Effect Factor. Taylor & Francis. Retrieved from [Link]

  • Van den Broek, I., et al. (2019). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. Chromatography Online. Retrieved from [Link]

  • Selvan, R. S., et al. (2007). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC-MS Analysis. ResearchGate. Retrieved from [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Retrieved from [Link]

  • Ferrer, C., et al. (2022). Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis. ACS Publications. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • ChemBK. (n.d.). PHENANTHRIDONE. Retrieved from [Link]

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. Retrieved from [Link]

  • ICH. (2022). ICH M10 on bioanalytical method validation - Scientific guideline. Retrieved from [Link]

  • Xu, Y., et al. (2012). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. National Institutes of Health. Retrieved from [Link]

  • D'Alpiaz, F., et al. (2023). Standard addition method (SAM) in LC-MS/MS to quantify gluten-derived metabolites in urine samples. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). 2: Use of post-column infusion for assessment of matrix effects. Retrieved from [Link]

  • Li, J., et al. (2014). LC-MS/MS determination of colistin in Mueller-Hinton broth for in vitro pharmacodynamic studies. PubMed. Retrieved from [Link]

  • Li, W., et al. (2017). Assessment of matrix effect in quantitative LC-MS bioanalysis. National Institutes of Health. Retrieved from [Link]

  • AMSbiopharma. (2023). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. Retrieved from [Link]

  • Tian, Z., et al. (2023). Chemical characteristics, leaching, and stability of the ubiquitous tire rubber-derived toxicant 6PPD-quinone. PubMed. Retrieved from [Link]

  • Separation Science. (n.d.). Standard Additions. Retrieved from [Link]

  • Chromatography Today. (2012). LC-MS used in Mephedrone study. Retrieved from [Link]

  • Chen, J., et al. (2023). Physicochemical properties of tire-derived para-phenylenediamine quinones - A comparison of experimental and computational approaches. ChemRxiv. Retrieved from [Link]

  • Wang, Y., et al. (2022). Integrated LC-MS/MS and Transcriptome Sequencing Analysis Reveals the Mechanism of Color Formation During Prickly Ash Fruit Ripening. Frontiers. Retrieved from [Link]

  • González-Mariño, I., et al. (2010). Standard addition method for the determination of pharmaceutical residues in drinking water by SPE-LC-MS/MS. ResearchGate. Retrieved from [Link]

  • Reddit. (2022). Accounting for the matrix effect. Retrieved from [Link]

  • Zimmer, D., et al. (2023). Standardization via Post Column Infusion—A Novel and Convenient Quantification Approach for LC-MS/MS. MDPI. Retrieved from [Link]

  • Bonfiglio, R., et al. (1999). A study of ion suppression effects in electrospray ionization from mobile phase additives and solid-phase extracts. PubMed. Retrieved from [Link]

  • PubChem. (n.d.). 6-Mercaptopurine. Retrieved from [Link]

  • de Souza, A. M., et al. (2012). Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Standard addition. Retrieved from [Link]

  • Therapeutic Drug Monitoring. (2016). Enhancement and Suppression of Ionization in Drug Analysis Using HPLC-MS/MS in Support of Therapeutic Drug Monitoring: A Review of Current Knowledge of Its Minimization and Assessment. ResearchGate. Retrieved from [Link]

  • Waters Corporation. (2018). Low Level Quantification of Six Vitamin D Metabolites By UPLC-MS/MS For Clinical Research. Retrieved from [Link]

Sources

Validation & Comparative

The Ascendancy of the Phenanthridinone Scaffold: A Comparative Analysis of Potency in PARP-1 Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Structure-Activity Relationships and Experimental Validation

For drug development professionals navigating the landscape of oncology therapeutics, the quest for potent and selective enzyme inhibitors is paramount. Among the most compelling targets is Poly(ADP-ribose) polymerase-1 (PARP-1), a cornerstone of the DNA damage response (DDR) pathway. The inhibition of PARP-1 has emerged as a powerful strategy, particularly for cancers harboring deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations. Within the diverse chemical space of PARP inhibitors, the 6(5H)-phenanthridinone scaffold has distinguished itself as a privileged structure, yielding compounds of remarkable potency.

This guide provides an in-depth comparative analysis of 6-Morphanthridinone (a structural isomer class of phenanthridinone) derivatives, focusing on their potency as PARP-1 inhibitors. We will delve into the nuanced structure-activity relationships (SAR) that govern their efficacy, present robust experimental data, and provide detailed protocols for the validation of these critical interactions. This document is intended to serve as a technical resource for researchers and scientists in the field, offering both foundational knowledge and actionable experimental insights.

The Mechanism of Action: Why Phenanthridinones are Effective PARP-1 Inhibitors

The catalytic activity of PARP-1 is critically dependent on its ability to bind its substrate, nicotinamide adenine dinucleotide (NAD+). Upon detection of a DNA single-strand break, PARP-1 utilizes NAD+ to synthesize and attach chains of poly(ADP-ribose) (PAR) to itself and other nuclear proteins. This PARylation event serves as a recruitment signal for other DNA repair factors.

Phenanthridinone-based inhibitors function as NAD+ mimetics.[1] The core lactam structure of the phenanthridinone scaffold effectively occupies the nicotinamide-binding pocket of PARP-1's catalytic domain.[2] This competitive inhibition prevents the synthesis of PAR, thereby disrupting the DNA repair process. In cancer cells with deficient homologous recombination, the inhibition of this alternative repair pathway leads to an accumulation of DNA damage and, ultimately, synthetic lethality.[3]

Below is a diagram illustrating the central role of PARP-1 in DNA repair and the mechanism of its inhibition.

PARP_Inhibition_Mechanism cluster_0 Cellular Response to DNA Damage cluster_1 Therapeutic Intervention DNA_Damage DNA Single-Strand Break (SSB) PARP1 PARP-1 Activation DNA_Damage->PARP1 PAR PAR Synthesis (PARylation) PARP1->PAR Inhibition Inhibition of PAR Synthesis PARP1->Inhibition NAD NAD+ NAD->PARP1 Repair Recruitment of DNA Repair Proteins PAR->Repair SSB_Repair SSB Repair Repair->SSB_Repair Phenanthridinone Phenanthridinone Inhibitor Phenanthridinone->PARP1 Blocks NAD+ binding site Cell_Death Synthetic Lethality (in HR-deficient cells) Inhibition->Cell_Death PARP1_Assay_Workflow start Start step1 1. Add Assay Buffer, Activated DNA, and PARP-1 to histone-coated wells start->step1 step2 2. Add Test Compound (or DMSO vehicle control) step1->step2 step3 3. Incubate to allow inhibitor binding step2->step3 step4 4. Initiate reaction by adding Biotinylated NAD+ step3->step4 step5 5. Incubate to allow PARylation to occur step4->step5 step6 6. Wash wells to remove unincorporated reagents step5->step6 step7 7. Add Streptavidin-HRP and incubate step6->step7 step8 8. Wash wells step7->step8 step9 9. Add TMB Substrate and incubate step8->step9 step10 10. Add Stop Solution step9->step10 end 11. Read Absorbance at 450 nm step10->end

Caption: Workflow for a colorimetric PARP-1 enzymatic inhibition assay.

Step-by-Step Procedure:

  • Reagent Preparation: Prepare all reagents and dilute test compounds to the desired concentrations in assay buffer. Ensure the final DMSO concentration in the assay does not exceed 1% to avoid solvent-induced artifacts.

  • Plate Setup: To the wells of a histone-coated 96-well plate, add 50 µL of a reaction mixture containing assay buffer, activated DNA, and recombinant PARP-1 enzyme.

  • Compound Addition: Add 10 µL of the diluted test compounds or DMSO vehicle (for control wells) to the respective wells.

  • Inhibitor Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the inhibitors to bind to the PARP-1 enzyme.

  • Reaction Initiation: Start the enzymatic reaction by adding 40 µL of biotinylated NAD+ to each well.

  • Enzymatic Reaction: Incubate the plate for 60 minutes at 30°C.

  • Washing: Aspirate the contents of the wells and wash three times with 200 µL of wash buffer.

  • Detection: Add 100 µL of Streptavidin-HRP conjugate to each well and incubate for 60 minutes at room temperature.

  • Final Wash: Repeat the washing step as described in step 7.

  • Signal Development: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes, or until sufficient color development is observed.

  • Stopping the Reaction: Add 100 µL of stop solution to each well.

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each test compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic curve.

Conclusion and Future Directions

The 6(5H)-phenanthridinone scaffold represents a highly validated and potent core for the design of PARP-1 inhibitors. The comparative analysis clearly demonstrates that strategic substitution, particularly at the 2-position with hydrogen bond-donating and -accepting groups, can yield inhibitors with low nanomolar potency. The provided experimental protocol offers a robust framework for researchers to validate the efficacy of novel derivatives and further probe the structure-activity relationships of this important class of compounds.

Future research should focus on optimizing the pharmacokinetic properties of these potent inhibitors to enhance their drug-like characteristics. Furthermore, exploring substitutions that may confer selectivity for other PARP family members could open new therapeutic avenues. As our understanding of the DNA damage response continues to evolve, the phenanthridinone scaffold is poised to remain a cornerstone in the development of next-generation targeted cancer therapies.

References

  • Lord, C. J., & Ashworth, A. (2017). PARP inhibitors: Synthetic lethality in the clinic. Science, 355(6330), 1152–1158. [Link]

  • Wang, L., et al. (2006). Synthesis of Substituted 5[H]phenanthridin-6-ones as Potent poly(ADP-ribose)polymerase-1 (PARP1) Inhibitors. Journal of Medicinal Chemistry, 49(15), 4546–4555. [Link]

  • Gagliardi, P. A., et al. (2011). Effects of 6(5H)-phenanthridinone, an inhibitor of poly(ADP-ribose)polymerase-1 activity (PARP-1), on locomotor networks of the rat isolated spinal cord. Journal of Molecular Neuroscience, 45(1), 1–10. [Link]

  • Bernardo, P. H., et al. (2008). Structure-activity relationship studies of phenanthridine-based Bcl-XL inhibitors. Journal of Medicinal Chemistry, 51(21), 6699–6710. [Link]

  • Kanev, K., et al. (2025). Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. STAR Protocols, 6(3), 101533. [Link]

  • ResearchGate. (n.d.). Literature IC50 values for PJ34, 6(5H)-phenanthridinone utilizing several different types of PARP assays. ResearchGate.[Link]

  • Chen, Y., et al. (2019). Development of novel PARP inhibitors based on phenanthridinones using computer-aided drug design. MSpace.[Link]

  • BPS Bioscience. (n.d.). PARP1 Olaparib Competitive Inhibitor Assay Kit. BPS Bioscience.[Link]

  • Mendoza, M. A. G., et al. (2024). A Theoretical Study of the Interaction of PARP-1 with Natural and Synthetic Inhibitors: Advances in the Therapy of Triple-Negative Breast Cancer. Molecules, 29(17), 3998. [Link]

  • ResearchGate. (n.d.). Summary of inhibition measurements for PARPi with PARP1 and PARP2 and comparison to cell-based data. ResearchGate.[Link]

  • ResearchGate. (n.d.). Structure-activity relationships in vitro. ResearchGate.[Link]

Sources

In-Vivo Validation of 6-Morphanthridinone: An Analysis of Currently Available Scientific Evidence

Author: BenchChem Technical Support Team. Date: February 2026

Despite growing interest in novel therapeutic compounds, a comprehensive in-vivo validation of 6-Morphanthridinone's therapeutic potential remains elusive based on currently available public data. While the chemical structure of this compound is documented, extensive preclinical studies in living organisms, which are crucial for establishing its efficacy and safety profile, have not been published in the accessible scientific literature. This guide, intended for researchers, scientists, and drug development professionals, aims to provide a framework for the necessary in-vivo validation of this compound by drawing parallels with established methodologies for similar therapeutic agents.

The Imperative for In-Vivo Evaluation

Before any new chemical entity can be considered for clinical application, rigorous in-vivo testing is a non-negotiable prerequisite. These studies, typically conducted in animal models, are designed to bridge the gap between in-vitro observations and potential human therapeutic use. Key parameters assessed during in-vivo validation include:

  • Pharmacokinetics (PK): How the body absorbs, distributes, metabolizes, and excretes the compound.

  • Pharmacodynamics (PD): The biochemical and physiological effects of the drug on the body, including its mechanism of action.

  • Efficacy: The ability of the drug to produce the desired therapeutic effect in a disease model.

  • Toxicity: The potential for the drug to cause adverse effects.

A Roadmap for In-Vivo Validation of this compound

Given the absence of specific data for this compound, we propose a hypothetical in-vivo validation workflow based on standard practices in preclinical drug development, particularly for anti-cancer agents, a likely application for novel small molecules.

Selection of Relevant Animal Models

The choice of an appropriate animal model is critical for the translational relevance of the findings. For a compound like this compound, with a potential application in oncology, several models could be employed:

  • Cell Line-Derived Xenograft (CDX) Models: Human cancer cell lines are implanted into immunodeficient mice. These models are useful for initial efficacy screening and are highly reproducible.[1][2]

  • Patient-Derived Xenograft (PDX) Models: Tumor fragments from a patient are directly implanted into immunodeficient mice.[3][4][5][6] PDX models are considered more clinically relevant as they better recapitulate the heterogeneity of human tumors.[3][4][5][6]

  • Genetically Engineered Mouse Models (GEMMs): Mice are genetically modified to develop tumors that mimic human cancers. GEMMs are valuable for studying tumor initiation, progression, and the interaction with the immune system.[4]

The selection would depend on the hypothesized mechanism of action of this compound and the specific cancer type being targeted.

Experimental Design for Efficacy Studies

A standard efficacy study would involve treating tumor-bearing animals with this compound and comparing the outcomes to a control group receiving a placebo. Key endpoints would include:

  • Tumor Growth Inhibition (TGI): The primary measure of anti-tumor activity.

  • Survival Analysis: To assess the impact of the treatment on the overall survival of the animals.

  • Biomarker Analysis: To confirm target engagement and understand the molecular mechanisms of action in the in-vivo setting.

The experimental workflow for a typical xenograft study is depicted below:

G cluster_0 Phase 1: Model Establishment cluster_1 Phase 2: Treatment cluster_2 Phase 3: Endpoint Analysis Cell_Culture Cancer Cell Line Culture / Patient Tumor Preparation Implantation Subcutaneous or Orthotopic Implantation into Immunodeficient Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Randomization Randomization of mice into treatment and control groups Tumor_Growth->Randomization Treatment Administration of this compound or Vehicle Control Randomization->Treatment Monitoring Regular monitoring of tumor volume and animal health Treatment->Monitoring Endpoint Study endpoint reached (e.g., pre-defined tumor volume) Monitoring->Endpoint Data_Collection Tumor harvesting for biomarker analysis (e.g., Western Blot, IHC) Endpoint->Data_Collection Data_Analysis Statistical analysis of tumor growth inhibition and survival data Data_Collection->Data_Analysis

Caption: A generalized workflow for an in-vivo xenograft study.

Comparison with Alternative Therapeutic Strategies

To provide a comprehensive evaluation, the in-vivo performance of this compound would need to be compared against standard-of-care treatments for the selected cancer type. For instance, if targeting a DNA damage response pathway is hypothesized, a comparison with PARP inhibitors would be relevant.

Parameter This compound (Hypothetical Data) PARP Inhibitor (e.g., Olaparib) Standard Chemotherapy (e.g., Cisplatin)
Tumor Growth Inhibition To be determinedSignificant inhibition in BRCA-mutated tumorsBroad-spectrum activity, often with significant toxicity
Mechanism of Action To be determinedInhibition of Poly (ADP-ribose) polymeraseDNA cross-linking, leading to apoptosis
Toxicity Profile To be determinedMyelosuppression, nausea, fatigueNephrotoxicity, neurotoxicity, myelosuppression
Biomarker for Efficacy To be determinedBRCA1/2 mutations, HRD statusNot well-defined

Methodologies for Key In-Vivo Experiments

Xenograft Tumor Model Protocol
  • Cell Preparation: Culture human cancer cells (e.g., MCF-7 for breast cancer) under standard conditions. Harvest cells during the logarithmic growth phase.

  • Animal Handling: Use immunodeficient mice (e.g., NOD/SCID or NSG) aged 6-8 weeks. Acclimatize the animals for at least one week before the experiment.

  • Tumor Implantation: Subcutaneously inject 1-5 x 10^6 cells in a mixture of media and Matrigel into the flank of each mouse.

  • Tumor Monitoring: Measure tumor dimensions with calipers twice a week. Calculate tumor volume using the formula: (Length x Width^2) / 2.

  • Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment groups. Administer this compound and control vehicle via the appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined schedule.

  • Endpoint: Euthanize mice when tumors reach a maximum allowed size or at the end of the study period. Collect tumors and other tissues for further analysis.

Immunohistochemistry for Biomarker Analysis
  • Tissue Preparation: Fix harvested tumors in 10% neutral buffered formalin and embed in paraffin.

  • Sectioning: Cut 4-5 µm thick sections and mount on charged slides.

  • Staining: Deparaffinize and rehydrate the sections. Perform antigen retrieval using appropriate buffer and heat. Block endogenous peroxidase activity.

  • Antibody Incubation: Incubate with primary antibodies against relevant biomarkers (e.g., Ki-67 for proliferation, cleaved caspase-3 for apoptosis).

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a suitable chromogen (e.g., DAB) for visualization.

  • Analysis: Counterstain with hematoxylin. Acquire images using a microscope and quantify the staining intensity and distribution.

Conclusion

While the therapeutic potential of this compound is yet to be substantiated by in-vivo data, this guide provides a comprehensive framework for its preclinical evaluation. The successful execution of such studies is paramount to determine if this compound warrants further investigation as a potential therapeutic agent. The scientific community awaits the publication of robust in-vivo data to truly assess the promise of this compound. Without such data, any claims of its therapeutic potential remain speculative.

References

It is important to note that no direct references for the in-vivo validation of this compound were found in the public domain at the time of this writing. The following references provide context for the methodologies and models discussed.

  • Hidalgo, M., Amant, F., Biankin, A. V., et al. (2014). Patient-derived xenograft models: an emerging platform for translational cancer research. Cancer Discovery, 4(9), 998-1013. [Link]

  • In Vivo Pharmacology Models for Cancer Target Research. (n.d.). PubMed. Retrieved January 25, 2026, from [Link]

  • This compound. (n.d.). Gsrs.ncats.nih.gov. Retrieved January 25, 2026, from [Link]

  • Animal models of CMT2A: State-of-art and Therapeutic Implications. (n.d.). PubMed Central (PMC). Retrieved January 25, 2026, from [Link]

  • Patient-derived xenograft models for preclinical oncology research. (2023, January 11). YouTube. Retrieved January 25, 2026, from [Link]

  • Animal models of Parkinson' disease. The main clinical features of each.... (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

  • Animal models of neurodevelopmental disorders with behavioral phenotypes. (2021, March 1). PubMed. Retrieved January 25, 2026, from [Link]

  • Xenograft Models. (n.d.). Ichor Life Sciences. Retrieved January 25, 2026, from [Link]

  • The In Vitro Anti-Cancer Activities and Mechanisms of Action of 9-Methoxycanthin-6-one from Eurycoma longifolia in Selected Cancer Cell Lines. (2022, January 18). MDPI. Retrieved January 25, 2026, from [Link]

  • In Vivo Oncology. (n.d.). Pharmacology Discovery Services. Retrieved January 25, 2026, from [Link]

  • Patient-derived xenografts effectively capture responses to oncology therapy in a heterogeneous cohort of patients with solid tumors. (2017, August 29). National Institutes of Health (NIH). Retrieved January 25, 2026, from [Link]

  • Animal Models of Parkinson's Disease. (n.d.). Charles River Laboratories. Retrieved January 25, 2026, from [Link]

  • In Vivo and In Vitro Enhanced Tumoricidal Effects of Metformin, Active Vitamin D3, and 5-Fluorouracil Triple Therapy against Colon Cancer by Modulating the PI3K/Akt/PTEN/mTOR Network. (n.d.). PubMed Central (PMC). Retrieved January 25, 2026, from [Link]

  • The Use of the R6 Transgenic Mouse Models of Huntington's Disease in Attempts to Develop Novel Therapeutic Strategies. (n.d.). PubMed Central (PMC). Retrieved January 25, 2026, from [Link]

  • Webinar: Predictive Pre Clinical Oncology Studies Using Patient-Derived Xenograft Platforms. (2021, December 10). YouTube. Retrieved January 25, 2026, from [Link]

  • Prediction of in vivo tumor response to chemotherapeutic agents by the in vitro sister chromatid exchange assay. (n.d.). PubMed. Retrieved January 25, 2026, from [Link]

Sources

Confirming Target Engagement of Novel Therapeutics: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers at the forefront of drug discovery, confirming that a novel small molecule interacts with its intended target within the complex cellular environment is a pivotal and often challenging step. This guide provides an in-depth, objective comparison of three leading methodologies for validating cellular target engagement: the Cellular Thermal Shift Assay (CETSA), Drug Affinity Responsive Target Stability (DARTS), and Photo-affinity Labeling (PAL).

While the specific biological targets of the compound 6-Morphanthridinone are not yet fully elucidated, the principles and protocols detailed herein offer a robust framework for the target deconvolution and validation of this and other novel chemical entities. To provide concrete, data-driven examples, we will utilize well-characterized drugs—dasatinib, methotrexate, and the BET inhibitor JQ1—to illustrate the application and comparative performance of these techniques.

The Imperative of Target Engagement Validation

The journey from a promising hit in a high-throughput screen to a viable drug candidate is fraught with potential pitfalls. A critical question that must be answered early and definitively is: does the compound bind to its intended target in a physiological context?[1] Failure to rigorously validate target engagement can lead to misinterpretation of phenotypic data, wasted resources, and the ultimate failure of a drug development program.[1] The methods discussed in this guide provide direct biophysical evidence of a drug-target interaction within the cell, bridging the gap between in vitro biochemical assays and in vivo pharmacology.

Comparative Overview of Target Engagement Methodologies

The choice of a target engagement methodology is dictated by several factors, including the nature of the target protein, the properties of the small molecule, and the specific experimental question being addressed. Here, we compare the core principles, advantages, and limitations of CETSA, DARTS, and PAL.

FeatureCellular Thermal Shift Assay (CETSA)Drug Affinity Responsive Target Stability (DARTS)Photo-affinity Labeling (PAL)
Principle Ligand binding alters the thermal stability of the target protein.[1]Ligand binding protects the target protein from proteolytic degradation.[2]A photoreactive analog of the compound forms a covalent bond with the target upon UV irradiation.
Requirement for Compound Modification NoNoYes, requires synthesis of a photoreactive probe.
Cellular Context Can be performed in intact cells, cell lysates, and tissues.[1][3]Primarily performed in cell or tissue lysates.[2][3]Can be performed in living cells.
Detection Method Western Blot, Mass Spectrometry, Immunoassays (e.g., AlphaScreen).[4][5]Western Blot, Mass Spectrometry.[2]Western Blot, Mass Spectrometry (after enrichment).
Quantitative Potential Can be highly quantitative, especially with isothermal dose-response formats (ITDR-CETSA).[1]Can provide dose-dependent protection but is often less quantitative than CETSA.[2]Can be semi-quantitative; competition experiments are crucial.
Key Advantages - No compound modification needed.- Applicable in intact cells, reflecting physiological conditions.- High-throughput formats are available.[1][4]- No compound modification needed.- Relatively straightforward protocol.- Useful for targets where thermal shift is not pronounced.[2]- Provides direct evidence of binding through covalent linkage.- Can identify the binding site.- Captures transient or weak interactions.
Key Limitations - Not all protein-ligand interactions result in a significant thermal shift.- Can be influenced by downstream cellular events.- Relies on the presence of protease-accessible sites that are protected upon ligand binding.- Optimization of protease digestion is critical.[2]- Requires chemical synthesis of a probe, which may alter binding affinity.- Potential for non-specific labeling.- UV irradiation can be damaging to cells.

In-Depth Methodologies and Experimental Workflows

Cellular Thermal Shift Assay (CETSA) with Dasatinib

Principle: CETSA is based on the principle that the binding of a ligand, such as the tyrosine kinase inhibitor dasatinib, to its target protein (e.g., c-Abl or B-Raf) increases the protein's thermal stability.[4] When heated, unbound proteins denature and aggregate, while ligand-bound proteins remain soluble. The amount of soluble protein at different temperatures is then quantified, typically by Western blotting.

Illustrative Signaling Pathway: Dasatinib Targeting BCR-Abl

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR_Abl BCR-Abl (Constitutively Active Kinase) Grb2_Sos Grb2/Sos BCR_Abl->Grb2_Sos STAT5 STAT5 BCR_Abl->STAT5 PI3K PI3K BCR_Abl->PI3K Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription STAT5->Transcription Akt Akt PI3K->Akt Akt->Transcription via mTOR pathway (not shown) Dasatinib Dasatinib Dasatinib->BCR_Abl Inhibits

Caption: Dasatinib inhibits the BCR-Abl kinase, blocking downstream signaling pathways that drive cell proliferation and survival.

Experimental Workflow: CETSA

G cluster_workflow CETSA Workflow A 1. Treat intact cells with Dasatinib or vehicle B 2. Aliquot cell suspension and heat to a range of temperatures (e.g., 40-70°C) A->B C 3. Cell Lysis (e.g., freeze-thaw) B->C D 4. Centrifugation to separate soluble and precipitated fractions C->D E 5. Collect supernatant (soluble proteins) D->E F 6. Analyze by Western Blot for c-Abl E->F G 7. Quantify band intensity and plot melting curve F->G

Caption: A streamlined workflow for performing a Cellular Thermal Shift Assay.

Detailed Protocol: CETSA for Dasatinib Target Engagement

  • Cell Culture and Treatment:

    • Culture K-562 cells (which endogenously express BCR-Abl) to a density of 1-2 x 10^6 cells/mL.

    • Treat cells with the desired concentrations of dasatinib or vehicle (e.g., DMSO) for 1-2 hours at 37°C.

  • Heating Step:

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes in a thermal cycler to a range of temperatures (e.g., 40, 45, 50, 55, 60, 65, 70°C) for 3 minutes, followed by cooling to 4°C.[4]

  • Cell Lysis and Fractionation:

    • Lyse the cells by three cycles of rapid freezing in liquid nitrogen and thawing at room temperature.

    • Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.

  • Protein Quantification and Western Blotting:

    • Carefully collect the supernatant containing the soluble proteins.

    • Determine the protein concentration of the soluble fraction.

    • Resolve equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for the target protein (e.g., anti-c-Abl) and a suitable secondary antibody.

  • Data Analysis:

    • Quantify the band intensities using densitometry.

    • Normalize the intensity of each band to the intensity of the unheated control.

    • Plot the normalized intensity versus temperature to generate a melting curve. A shift in the curve to higher temperatures in the presence of dasatinib indicates target engagement.

Expected Data:

Temperature (°C)Vehicle (Normalized Intensity)Dasatinib (Normalized Intensity)
401.001.00
450.950.98
500.800.95
550.500.85
600.200.60
650.050.30
700.010.10
Drug Affinity Responsive Target Stability (DARTS) with Methotrexate

Principle: DARTS leverages the principle that when a small molecule, such as methotrexate, binds to its target protein (dihydrofolate reductase, DHFR), it induces a conformational change that can protect the protein from proteolysis.[2] Cell lysates are treated with the compound and then subjected to limited digestion with a protease. The protection of the target protein is then assessed by Western blotting or mass spectrometry.

Experimental Workflow: DARTS

G cluster_workflow DARTS Workflow A 1. Prepare cell lysate B 2. Treat lysate with Methotrexate or vehicle A->B C 3. Limited proteolysis (e.g., with Pronase) B->C D 4. Stop digestion (e.g., with protease inhibitors) C->D E 5. Analyze by Western Blot for DHFR D->E F 6. Compare band intensity of treated vs. vehicle E->F

Caption: A schematic representation of the Drug Affinity Responsive Target Stability (DARTS) workflow.

Detailed Protocol: DARTS for Methotrexate Target Engagement [2]

  • Cell Lysis:

    • Harvest Jurkat cells and lyse them in M-PER Mammalian Protein Extraction Reagent supplemented with protease inhibitors.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Determine the protein concentration of the lysate.

  • Compound Incubation:

    • Incubate aliquots of the cell lysate with varying concentrations of methotrexate or vehicle (DMSO) for 1 hour at room temperature.

  • Protease Digestion:

    • Add a protease, such as Pronase, to each lysate sample at an optimized concentration (e.g., 1:900 protease to protein ratio).

    • Incubate for a specific time (e.g., 15 minutes) at room temperature to allow for limited digestion.

    • Stop the digestion by adding a protease inhibitor cocktail and SDS-PAGE loading buffer.

  • Western Blot Analysis:

    • Boil the samples and resolve them by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane and probe with a primary antibody against DHFR.

    • Use an antibody against a non-target protein (e.g., eEF1A) as a negative control.

  • Data Analysis:

    • Quantify the band intensity for DHFR and the control protein.

    • A dose-dependent increase in the DHFR band intensity in the methotrexate-treated samples compared to the vehicle control indicates target engagement.

Expected Data:

Methotrexate Conc. (nM)DHFR Band Intensity (Arbitrary Units)eEF1A Band Intensity (Arbitrary Units)
0 (Vehicle)100500
10150510
30300490
100450505
300480495
Photo-affinity Labeling (PAL) with JQ1

Principle: PAL utilizes a chemically modified version of the small molecule of interest, in this case, the BET bromodomain inhibitor JQ1.[6] This "probe" contains a photoreactive group (e.g., a diazirine) and a reporter tag (e.g., an alkyne for click chemistry).[6] When the probe binds to its target (e.g., BRD4) in living cells and is exposed to UV light, the photoreactive group forms a covalent bond with the target protein. The tagged proteins can then be enriched and identified.

Experimental Workflow: Photo-affinity Labeling

G cluster_workflow Photo-affinity Labeling Workflow A 1. Treat live cells with JQ1 photo-probe B 2. Irradiate with UV light to induce covalent cross-linking A->B C 3. Cell Lysis B->C D 4. 'Click' chemistry to attach a reporter tag (e.g., Biotin) C->D E 5. Enrichment of biotinylated proteins (e.g., with streptavidin beads) D->E F 6. Elution and analysis by Western Blot or Mass Spectrometry E->F

Caption: The key steps involved in a photo-affinity labeling experiment for target identification.

Detailed Protocol: PAL for JQ1 Target Engagement

  • Probe Synthesis and Cell Treatment:

    • Synthesize a JQ1 analog containing a diazirine photoreactive group and an alkyne handle.

    • Treat HepG2 cells with the JQ1 photo-probe for a designated time. Include a control where cells are co-incubated with an excess of unmodified JQ1 to demonstrate competition.

  • Photocrosslinking:

    • Irradiate the cells with UV light (e.g., 365 nm) for a specified duration on ice to activate the diazirine and induce covalent bond formation with interacting proteins.

  • Cell Lysis and Click Chemistry:

    • Lyse the cells and perform a click chemistry reaction to attach a biotin-azide reporter tag to the alkyne handle of the probe-protein adduct.

  • Enrichment and Analysis:

    • Incubate the lysate with streptavidin-coated beads to enrich for biotinylated proteins.

    • Wash the beads extensively to remove non-specifically bound proteins.

    • Elute the captured proteins and analyze them by SDS-PAGE and Western blotting using an anti-BRD4 antibody, or by mass spectrometry for unbiased target identification.

Expected Data: A Western blot would show a strong band for BRD4 in the sample treated with the JQ1 photo-probe, which is significantly diminished in the sample co-treated with excess unmodified JQ1, demonstrating specific target engagement.

Choosing the Right Technique: A Decision-Making Framework

The selection of the most appropriate target engagement methodology is a critical decision in the drug discovery process.

  • For initial validation of a direct drug-target interaction without the need for chemical modification of the compound, CETSA and DARTS are excellent choices. CETSA is often more sensitive and quantitative, particularly when performed in intact cells.[2] DARTS provides a valuable alternative, especially for proteins that do not exhibit a clear thermal shift upon ligand binding.[2]

  • When identifying the direct binding partners of a compound from a phenotypic screen or elucidating the binding site, photo-affinity labeling is the gold standard. The covalent nature of the interaction allows for the stringent purification of target proteins and can enable the mapping of the binding site through mass spectrometry-based peptide analysis. However, the requirement for probe synthesis and the potential for off-target labeling are important considerations.

Conclusion

Confirming the cellular target engagement of novel compounds like this compound is a non-trivial but essential undertaking in modern drug discovery. The methodologies of CETSA, DARTS, and PAL each offer a unique set of advantages and disadvantages. By understanding the principles behind each technique and carefully considering the specific research question, scientists can select the most appropriate method to confidently validate the molecular mechanism of action of their compounds, thereby increasing the probability of success in developing new and effective therapies.

References

  • Molina, D. M., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, E. A., Dan, C., ... & Nordlund, P. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]

  • Lomenick, B., Hao, R., Jonai, N., Chin, R. M., Kim, M. J., & Loo, J. A. (2009). Target identification using drug affinity responsive target stability (DARTS). Proceedings of the National Academy of Sciences, 106(51), 21984-21989. [Link]

  • Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Molina, D. M. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature protocols, 9(9), 2100-2122. [Link]

  • Kaur, H., Chuna, A., & Lomenick, B. (2018). Current advances in CETSA. Frontiers in chemistry, 6, 468. [Link]

  • Almqvist, H., Axelsson, H., Jafari, R., Dan, C., Mateus, A., Haraldsson, M., ... & Nordlund, P. (2016). CETSA screening identifies known and novel thymidylate synthase inhibitors and slow intracellular activation of 5-fluorouracil. Nature communications, 7(1), 1-11. [Link]

  • Pai, M. Y., Lomenick, B., Hwang, H., & Loo, J. A. (2015). Drug affinity responsive target stability (DARTS) for small-molecule target identification. In Methods in molecular biology (pp. 287-298). Humana Press, New York, NY. [Link]

  • Smith, E. S., & Collins, I. (2015). Photoaffinity labeling in target-and binding-site identification. Future medicinal chemistry, 7(2), 159-183. [Link]

Sources

Safety Operating Guide

Navigating the Disposal of 6-Morphanthridinone: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Assessment and Initial Safety Precautions

Understanding the potential hazards of a compound is the foundational step in safe handling and disposal. Based on the chemical structure of 6-Morphanthridinone (C₁₄H₁₁NO) and data from similar heterocyclic compounds, a cautious approach is warranted.[1]

Key Potential Hazards:

  • Acute Toxicity: Similar compounds can be harmful if swallowed or in contact with skin.

  • Skin and Eye Irritation: May cause skin irritation and serious eye damage.[2]

  • Respiratory Irritation: Inhalation of dust or vapors may cause respiratory irritation.[2]

Immediate Safety Measures:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[2]

  • Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[3]

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[3] In case of contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[2]

Waste Segregation: The First Line of Defense

Proper segregation of waste streams is crucial to prevent accidental chemical reactions and to ensure compliant disposal. Do not mix this compound waste with other chemical waste unless their compatibility is confirmed.[4]

Waste StreamDescriptionRecommended Container
Solid Waste Unused this compound powder, contaminated weighing boats, pipette tips, gloves, and other disposable labware.[4]A dedicated, leak-proof, and clearly labeled hazardous waste container made of a compatible material (e.g., high-density polyethylene - HDPE).[4][5]
Liquid Waste Solutions containing this compound.A separate, sealed, and clearly labeled liquid hazardous waste container.[4]
Sharps Waste Needles, syringes, or broken glass contaminated with this compound.[4]A designated, puncture-resistant sharps container.[4]
Empty Containers Original containers of this compound."RCRA empty" containers may have different disposal requirements. However, to err on the side of caution, it is recommended to treat them as hazardous waste unless thoroughly decontaminated.[6]

Step-by-Step Disposal Protocols

The following protocols are designed to provide clear, actionable guidance for the disposal of different forms of this compound waste.

Disposal of Solid this compound Waste

Objective: To safely collect and store solid waste contaminated with this compound for final disposal by a licensed hazardous waste contractor.

Protocol:

  • Container Preparation: Obtain a designated hazardous waste container that is clean, dry, and compatible with this compound.

  • Labeling: Immediately label the container with "Hazardous Waste," the full chemical name "this compound," the CAS Number (if available), and an indication of the potential hazards (e.g., "Toxic," "Irritant").[4]

  • Waste Collection: Carefully place all solid waste, including unused product and contaminated disposables, into the designated container.[4]

  • Closure: Keep the container securely closed except when adding waste.[5]

  • Storage: Store the container in a designated satellite accumulation area, away from incompatible materials.

  • Pickup: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal company.[4]

Disposal of Liquid this compound Waste

Objective: To safely collect and store liquid waste containing this compound for final disposal.

Protocol:

  • Container Selection: Use a dedicated, leak-proof, and clearly labeled container for liquid hazardous waste.

  • Labeling: Affix a hazardous waste label with the chemical name, concentration, and hazard information.

  • Collection: Pour liquid waste carefully into the container, avoiding splashes.

  • Closure and Storage: Keep the container tightly sealed and store it in a secondary containment bin in a designated waste accumulation area.

  • Disposal: Contact your EHS office for pickup and disposal. Under no circumstances should this compound or solutions containing it be poured down the drain. [3][7]

Decontamination and Spill Management

Accidents can happen, and a well-defined spill response plan is essential.

Decontamination of Labware and Surfaces

Objective: To effectively decontaminate non-disposable labware and work surfaces that have come into contact with this compound.

Protocol:

  • Initial Rinse: Rinse the contaminated item or surface with a suitable solvent (e.g., ethanol or acetone, depending on solubility and compatibility with the material) to remove the bulk of the chemical. Collect the rinsate as hazardous liquid waste.

  • Washing: Wash with soap and water.[8]

  • Final Rinse: Rinse thoroughly with deionized water.

  • Verification: For critical applications, a more rigorous cleaning verification may be necessary.

Spill Response Protocol

Objective: To safely manage and clean up a spill of this compound.

For Minor Spills (small quantity in a contained area):

  • Alert Personnel: Immediately notify others in the vicinity.[9]

  • Evacuate: If necessary, evacuate the immediate area.

  • Don PPE: Put on appropriate PPE, including respiratory protection if dealing with a volatile substance or fine powder.[9]

  • Containment: Cover the spill with an absorbent material (for liquids) or gently cover with a damp paper towel (for solids to prevent dust).[9][10]

  • Cleanup: Working from the outside in, carefully collect the spilled material and absorbent into a designated hazardous waste container.[9]

  • Decontaminate: Clean the spill area with a suitable solvent and then with soap and water.[9]

  • Dispose: Dispose of all cleanup materials as hazardous waste.[11]

For Major Spills (large quantity, uncontained, or in a poorly ventilated area):

  • Evacuate Immediately: Alert everyone and evacuate the area.

  • Isolate the Area: Close doors and prevent entry.

  • Seek Assistance: Contact your institution's EHS or emergency response team immediately.[9] Do not attempt to clean up a major spill without specialized training and equipment.

Visualizing the Disposal Workflow

To further clarify the decision-making process for the disposal of this compound, the following workflow diagrams have been created using Graphviz.

DisposalDecisionTree Start This compound Waste Generated WasteType Identify Waste Type Start->WasteType Solid Solid Waste WasteType->Solid Solid Liquid Liquid Waste WasteType->Liquid Liquid Sharps Sharps Waste WasteType->Sharps Sharps CollectSolid Collect in Labeled Solid Hazardous Waste Container Solid->CollectSolid CollectLiquid Collect in Labeled Liquid Hazardous Waste Container Liquid->CollectLiquid CollectSharps Collect in Labeled Sharps Container Sharps->CollectSharps Store Store in Designated Satellite Accumulation Area CollectSolid->Store CollectLiquid->Store CollectSharps->Store EHS_Pickup Arrange for EHS Pickup Store->EHS_Pickup

Caption: Decision tree for the segregation and initial handling of this compound waste.

SpillResponseWorkflow Spill Spill Occurs Assess Assess Spill Size Spill->Assess Minor Minor Spill Assess->Minor Small & Contained Major Major Spill Assess->Major Large or Uncontained Alert Alert Personnel Minor->Alert Evacuate Evacuate Area Major->Evacuate DonPPE Don Appropriate PPE Alert->DonPPE CallEHS Call EHS/Emergency Response Evacuate->CallEHS Contain Contain Spill DonPPE->Contain Cleanup Clean Up Spill Contain->Cleanup Decontaminate Decontaminate Area Cleanup->Decontaminate Dispose Dispose of Cleanup Materials as Hazardous Waste Decontaminate->Dispose

Caption: Workflow for responding to a this compound spill.

By adhering to these detailed procedures, laboratory professionals can confidently manage the disposal of this compound, ensuring a safe working environment and compliance with all relevant regulations.

References

  • This compound - gsrs. (n.d.).
  • Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. American Chemistry Council. (n.d.).
  • HS Code 2933: Heterocyclic Compounds Regulations. Mercury Business Services. (2025, April 30).
  • Hazardous Waste - Decontamination | Occupational Safety and Health Administration. OSHA. (n.d.).
  • SAFETY DATA SHEET. Sigma-Aldrich. (2025, May 7).
  • Chapter 8: Decontamination, Disinfection and Spill Response | Environmental Health & Safety. West Virginia University. (2023, March 6).
  • Overview on Nitrogen containing compounds and their assessment based on 'International Regulatory Standards'. ResearchGate. (n.d.).
  • 6(5H)-Phenanthridone - Safety Data Sheet. ChemicalBook. (n.d.).
  • Guidelines for the Disposal of Small Quantities of Unused Pesticides. EPA NEPIS. (n.d.).
  • SAFETY DATA SHEET. Sigma-Aldrich. (2025, August 25).
  • Proper Disposal of 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone: A Guide for Laboratory Professionals. Benchchem. (n.d.).
  • CHEMICAL RESISTANCE CHART. U.S. Plastic Corp. (n.d.).
  • SAFETY DATA SHEET. Sigma-Aldrich. (2024, August 6).
  • Chemical Spill Procedures | Office of Environmental Health and Safety. Princeton EHS. (n.d.).
  • Frequent Questions about the Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine Final Rule. EPA. (n.d.).
  • 40 CFR Part 266 Subpart P -- Hazardous Waste Pharmaceuticals. eCFR. (n.d.).
  • guidelines for the destruction of schedule 6 medicines and substances. SAHPRA. (n.d.).
  • Formaldehyde Spill Protocol for Laboratory Personnel. Environmental Health & Safety. (n.d.).
  • GHS08 Health hazard - Safety Data Sheet. (2025, August 13).
  • Decontamination - Biosafety Manual. Stanford Environmental Health & Safety. (n.d.).
  • SAFETY DATA SHEET. Fisher Scientific. (2012, May 21).
  • EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. ASHP. (n.d.).
  • Hazardous Waste Disposal Procedures. (n.d.).
  • Makrolon - The chemical resistance. Covestro Solution Center. (n.d.).
  • Chemical compatibility table. RS Online. (n.d.).
  • Chemical Compatibility Database. Cole-Parmer. (n.d.).
  • Chemical Resistance Chart. Plastics International. (n.d.).

Sources

×

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.